Disodium sulfosuccinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;hydron;2-sulfonatobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O7S.2Na/c5-3(6)1-2(4(7)8)12(9,10)11;;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGZBMRVDHKMKB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14933-03-0 | |
| Record name | Disodium sulfosuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-sulfo-, sodium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM SULFOSUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X0X2FJM3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Disodium Sulfosuccinates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of disodium (B8443419) sulfosuccinates, focusing on two prominent examples: Disodium Lauryl Sulfosuccinate (B1259242) and Dioctyl Sodium Sulfosuccinate (Docusate Sodium). These anionic surfactants are widely utilized in the pharmaceutical, cosmetic, and chemical industries for their excellent emulsifying, wetting, and dispersing properties. This document outlines detailed experimental protocols, purification techniques, and analytical methods for purity assessment, tailored for a laboratory setting.
Synthesis of Disodium Sulfosuccinates
The synthesis of disodium sulfosuccinates is typically a two-step process involving an esterification reaction followed by a sulfonation reaction. The general pathway is illustrated below.
General Reaction Pathway
The synthesis begins with the esterification of maleic anhydride (B1165640) with a fatty alcohol to form a dialkyl maleate (B1232345) intermediate. This intermediate is then sulfonated using sodium bisulfite to yield the final disodium sulfosuccinate product.
Caption: General two-step synthesis pathway for disodium sulfosuccinates.
Experimental Protocols
The following sections provide detailed laboratory-scale protocols for the synthesis of Dioctyl Sodium Sulfosuccinate (Docusate Sodium) and a representative protocol for Disodium Lauryl Sulfosuccinate.
Synthesis of Dioctyl Sodium Sulfosuccinate (Docusate Sodium)
This protocol is adapted from established industrial and laboratory methods.[1]
Step 1: Esterification to form Di-(2-ethylhexyl) Maleate
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a heating mantle with a temperature controller.
-
Reactant Charging: To the flask, add 2-ethylhexanol and maleic anhydride. A catalyst, such as p-toluenesulfonic acid, can be added to accelerate the reaction. For a more environmentally friendly approach, a heterogeneous catalyst like Amberlyst-15 can be used.[2]
-
Reaction Conditions: Heat the mixture to a temperature of 115°C and maintain for approximately 3 hours.[1] Subsequently, increase the temperature to 185-205°C and continue the reaction for another 4-5 hours to drive the esterification to completion.[1]
-
Work-up: After the reaction, cool the mixture to 60°C. If a homogeneous catalyst was used, it can be neutralized with an alkali solution. The crude di-(2-ethylhexyl) maleate can be filtered to remove any solid byproducts.[1]
Step 2: Sulfonation to form Docusate (B154912) Sodium
-
Reactant Charging: In a separate reaction vessel, prepare an aqueous solution of sodium bisulfite. Add the crude di-(2-ethylhexyl) maleate to this solution with vigorous stirring.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-115°C) and maintain for 3-6 hours.[3] The reaction progress can be monitored by testing for the presence of unreacted sulfite.
-
Initial Product Isolation: After the reaction is complete, the crude docusate sodium is obtained. This product will be in an aqueous solution and will require purification.
Synthesis of Disodium Lauryl Sulfosuccinate
The synthesis of disodium lauryl sulfosuccinate follows a similar two-step process.[4][5][6]
Step 1: Esterification to form Lauryl Maleate
-
Apparatus Setup: A similar setup to the docusate sodium synthesis is used.
-
Reactant Charging: Charge the reaction flask with lauryl alcohol and maleic anhydride.
-
Reaction Conditions: The esterification is typically carried out at elevated temperatures, and a catalyst may be used to improve the reaction rate.[4]
-
Work-up: The resulting lauryl maleate is then carried forward to the next step.
Step 2: Sulfonation to form Disodium Lauryl Sulfosuccinate
-
Reactant Charging: The lauryl maleate is reacted with an aqueous solution of sodium bisulfite.[4]
-
Reaction Conditions: The mixture is heated to facilitate the sulfonation reaction.
-
Neutralization and Isolation: The resulting lauryl sulfosuccinic acid is neutralized with a sodium base (e.g., sodium hydroxide) to form the disodium salt.[7] The crude product is then subjected to purification.
Purification of Disodium Sulfosuccinates
Purification is a critical step to remove unreacted starting materials, byproducts, and inorganic salts.
Recrystallization
Recrystallization is an effective method for purifying solid disodium sulfosuccinates.[1][8][9]
Protocol for Docusate Sodium Purification:
-
Dissolution: Dissolve the crude docusate sodium in anhydrous methanol. A small amount of activated carbon can be added to remove colored impurities.[4]
-
Filtration: Filter the solution to remove the activated carbon and any insoluble materials.
-
Crystallization: Add water to the filtrate to create an alcohol-water solvent system. Cool the solution to -5°C to induce crystallization. The hydrated crystals of docusate sodium will precipitate out.[4]
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: To obtain the anhydrous form, dissolve the hydrated crystals in absolute ethanol (B145695) and remove the solvent under reduced pressure using a rotary evaporator.[4]
Liquid-Liquid Extraction
For crude products in an aqueous solution, liquid-liquid extraction can be employed to remove water-soluble impurities. An organic solvent in which the this compound is soluble, but the impurities are not, would be chosen.
Column Chromatography
For laboratory-scale purification requiring high purity, column chromatography can be utilized. Given the anionic nature of sulfosuccinates, reversed-phase chromatography is a suitable technique.
General Protocol for Anionic Surfactant Purification:
-
Stationary Phase: A C8 or C18 reversed-phase silica (B1680970) gel is commonly used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is often effective. The buffer helps to control the ionization of the sulfonate group and improve peak shape.
Data Presentation
The following tables summarize key quantitative data for the synthesis and analysis of disodium sulfosuccinates.
Table 1: Synthesis and Purification of Docusate Sodium
| Parameter | Value | Reference |
| Esterification Reactants | ||
| 2-Ethylhexanol | 260-273 kg | [1] |
| Maleic Anhydride | 98 kg | [1] |
| Catalyst (p-toluenesulfonic acid) | 0.1 kg | [1] |
| Esterification Conditions | ||
| Initial Temperature | 60-90°C | [1] |
| Final Temperature | 185-200°C | [1] |
| Reaction Time | 5-7 hours | [1] |
| Sulfonation Reactants | ||
| Di-(2-ethylhexyl) Maleate | (from above) | |
| Sodium Bisulfite | (molar excess) | |
| Purification by Recrystallization | ||
| Solvent System | Methanol-Water | [4] |
| Crystallization Temperature | -5°C | [4] |
| Overall Yield and Purity | ||
| Overall Yield | 68.0% | [4] |
| Final Purity (by HPLC) | 99.5% | [4] |
Table 2: Analytical Methods for Purity Assessment
| Analytical Method | Parameters | Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | |||
| Column | Reversed-phase C18 or C8 | Purity assay, quantification of impurities | [10][11] |
| Mobile Phase | Acetonitrile/Water with ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate) or buffer (e.g., ammonium acetate) | Separation of sulfosuccinate from related substances | [10][12] |
| Detector | UV (214 nm) or Evaporative Light Scattering Detector (ELSD) | Detection of non-chromophoric sulfosuccinates | [12][13] |
| Titration | |||
| Titrant | Tetrabutylammonium iodide | Assay of docusate sodium | [14] |
| Indicator | Bromophenol blue in a two-phase system (chloroform/water) | Endpoint determination | [14] |
| Spectroscopy | |||
| Fourier-Transform Infrared (FTIR) | KBr pellet or thin film | Identification of functional groups (ester, sulfonate) | [15] |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR in a suitable deuterated solvent | Structural elucidation and confirmation | [15] |
Visualization of Workflows
Synthesis and Purification Workflow for Docusate Sodium
Caption: Laboratory workflow for the synthesis and purification of docusate sodium.
Analytical Workflow for Purity Assessment
Caption: Analytical workflow for assessing the purity and confirming the structure.
Safety Precautions
The synthesis of disodium sulfosuccinates involves the handling of hazardous chemicals. It is imperative to adhere to strict laboratory safety protocols.
-
Maleic Anhydride: Corrosive and a respiratory sensitizer. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium Bisulfite: Harmful if swallowed and can cause serious eye irritation. May release toxic sulfur dioxide gas upon contact with acids. Handle in a well-ventilated area with appropriate PPE.
-
Fatty Alcohols (Lauryl Alcohol, 2-Ethylhexanol): May cause skin and eye irritation. Handle with appropriate PPE.
-
Solvents (Methanol, Ethanol, Toluene): Flammable and toxic. Use in a fume hood and away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work. An emergency eyewash and safety shower should be readily accessible.
This guide provides a foundational understanding and practical protocols for the laboratory synthesis and purification of disodium sulfosuccinates. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and purity requirements.
References
- 1. mt.com [mt.com]
- 2. Docusate Sodium | C20H37NaO7S | CID 23673837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111747871A - Production process of surfactant dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]
- 4. DISODIUM LAURYL SULFOSUCCINATE - Ataman Kimya [atamanchemicals.com]
- 5. Disodium Laureth Sulfosuccinate (DLS) - فرتاک لوتوس | Fartak lotus [fartaklotus.com]
- 6. DISODIUM LAURYL SULFOSUCCINATE - Ataman Kimya [atamanchemicals.com]
- 7. specialchem.com [specialchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of the stabilizer elimination during the washing step of charged PLGA microparticles utilizing a novel HPLC-UV-ELSD method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disodium Laureth Sulfosuccinate - PCC Group Product Portal [products.pcc.eu]
- 15. researchgate.net [researchgate.net]
Physicochemical Properties of Disodium Sulfosuccinate in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of disodium (B8443419) sulfosuccinate (B1259242) surfactants in aqueous solutions. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize these compounds for their surface-active properties. This document summarizes key quantitative data, details common experimental methodologies for their determination, and illustrates the fundamental principles of their behavior in solution.
Introduction to Disodium Sulfosuccinates
Disodium sulfosuccinates are a versatile class of anionic surfactants known for their excellent emulsifying, wetting, and dispersing properties.[1] Structurally, they consist of a sulfonate group and a carboxyl group as hydrophilic heads, attached to one or two hydrophobic alkyl chains via an ester linkage. The length and branching of these alkyl chains significantly influence their solubility and surface activity. A common example is disodium lauryl sulfosuccinate, derived from lauryl alcohol.[2] Due to their mildness and low irritation potential compared to other anionic surfactants like sodium lauryl sulfate (B86663) (SLS), they are widely used in personal care products, pharmaceuticals, and various industrial applications.[1][2] Understanding their behavior in aqueous solutions is critical for optimizing formulations and ensuring product performance and stability.
Core Physicochemical Properties
The behavior of disodium sulfosuccinates in aqueous solution is characterized by several key parameters, including their ability to reduce surface tension and to self-assemble into micelles above a certain concentration.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in the bulk solution begin to spontaneously associate to form larger aggregates known as micelles.[3][4] Below the CMC, the surfactant primarily exists as monomers, which adsorb at interfaces, leading to a significant decrease in surface tension.[3] Above the CMC, the interface becomes saturated, and further addition of the surfactant results in the formation of more micelles, while the monomer concentration remains relatively constant.[4] Consequently, properties such as surface tension and molar conductivity show a distinct change in their concentration dependence at the CMC.[4][5]
Surface Tension at CMC (γ_cmc)
The surface tension at the CMC (γ_cmc) represents the maximum reduction in the surface tension of the solvent that a surfactant can achieve.[6] It is a measure of the surfactant's effectiveness in lowering the surface energy at the air-water interface. A lower γ_cmc indicates a more effective surfactant for applications requiring significant surface tension reduction.
Krafft Temperature (Krafft Point)
The Krafft temperature is the minimum temperature at which a surfactant can form micelles. Below this temperature, the solubility of the surfactant is too low, and it exists as hydrated crystals rather than forming micelles, even at concentrations above the CMC. At the Krafft temperature, there is a sharp increase in solubility, allowing for micelle formation. Disodium lauryl sulfosuccinate is noted to have a high Krafft point of approximately 50°C, making it difficult to handle at room temperature where it may exist as a paste.[2][7]
Aggregation Number (N_agg)
The aggregation number is the average number of individual surfactant monomers that associate to form a single micelle.[8] This number is influenced by the surfactant's molecular structure, concentration, temperature, and the ionic strength of the solution.[9] The aggregation number, along with the hydrodynamic radius, defines the size and morphology of the micelles.
Quantitative Data for Disodium Sulfosuccinate Derivatives
Direct and consistent quantitative data for simple disodium lauryl sulfosuccinate is sparse, with some studies noting the absence of a clear CMC inflection point.[10] The data presented below is for several common derivatives, highlighting the influence of molecular structure on physicochemical properties.
Table 1: Physicochemical Properties of Disodium Lauryl Sulfosuccinate (diSLSS)
| Property | Value | Conditions | Source(s) |
| CMC | No inflection point observed | Surface Tension Measurement | [10] |
| Surface Tension Reduction | to 26 mN/m | Aqueous solution | [10] |
| Krafft Point | ~50 °C | Not specified | [2][7] |
| Aggregate Size | ~160 nm | Dynamic Light Scattering | [10] |
Table 2: Physicochemical Properties of Disodium Laureth Sulfosuccinates (DLS)
| Surfactant | Property | Value | Conditions | Source(s) |
| Disodium Laureth (3) Sulfosuccinate | γ_eq | 25-32 mN/m | Wilhelmy Plate Method | [10][11] |
| CMC | Lowest among tested laureths | Not specified | [11] | |
| Disodium Laureth (6) Sulfosuccinate | γ_eq | 25-32 mN/m | Wilhelmy Plate Method | [10][11] |
Table 3: Physicochemical Properties of Disodium Lauryl Glucoside Sulfosuccinate (AG-SS)
| Property | Value | Conditions | Source(s) |
| CMC | 2.59 × 10⁻⁴ mol/L | 25 °C | [6] |
| γ_cmc | 35.21 mN/m | 25 °C | [6] |
Experimental Protocols
The determination of the physicochemical properties of surfactants relies on a set of well-established experimental techniques. The following sections detail the methodologies for measuring CMC, surface tension, and micelle size.
Tensiometry for CMC and γ_cmc Determination
Tensiometry is the most direct method for determining the CMC and γ_cmc by measuring the surface tension of a surfactant solution as a function of its concentration.[3]
Methodology:
-
Solution Preparation: A stock solution of the this compound is prepared in ultrapure water. A series of dilutions are then made to cover a wide concentration range, typically on a logarithmic scale, spanning the expected CMC.[12]
-
Instrumentation: A tensiometer, commonly employing the Wilhelmy plate or Du Noüy ring method, is used.[12][13] The instrument measures the force exerted on the plate or ring as it interacts with the liquid surface.
-
Measurement: The platinum plate or ring is cleaned thoroughly (typically by flaming) before each measurement to ensure complete wetting. The surface tension of each dilution is measured at a constant temperature (e.g., 25 °C).[12]
-
Data Analysis: The surface tension (γ) is plotted against the logarithm of the surfactant concentration (log C).[14] The resulting plot typically shows two linear regions: a steep decrease in surface tension below the CMC and a plateau region above the CMC.[15] The CMC is determined from the intersection of the two extrapolated lines.[3] The surface tension value in the plateau region is taken as the γ_cmc.
Conductometry for CMC Determination
For ionic surfactants like this compound, conductometry offers a simple and precise method for CMC determination. It is based on the change in the molar conductivity of the solution upon micelle formation.[5]
Methodology:
-
Solution Preparation: A series of surfactant solutions of varying concentrations are prepared in deionized water.
-
Instrumentation: A calibrated conductivity meter with a conductivity cell is used.[12] The measurements should be carried out in a thermostated bath to maintain a constant temperature (e.g., 25 °C).[16]
-
Measurement: The specific conductivity (κ) of each solution is measured. Below the CMC, the surfactant acts as a simple electrolyte, and conductivity increases linearly with concentration. Above the CMC, the newly formed micelles are much larger and have lower mobility than the free monomers. Additionally, a fraction of the counter-ions become associated with the micelles, further reducing the increase in conductivity with concentration.[17]
-
Data Analysis: A plot of specific conductivity (κ) versus surfactant concentration is generated. The plot will display two lines with different slopes.[5] The point of intersection of these two lines corresponds to the CMC.[16]
Dynamic Light Scattering (DLS) for Micelle Size Determination
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size (hydrodynamic diameter) of particles and molecules in suspension, such as micelles.[18]
Methodology:
-
Sample Preparation: Surfactant solutions are prepared at concentrations above the CMC. To ensure accuracy, the solutions must be free of dust and other particulates. This is typically achieved by filtering the sample through a microporous filter (e.g., 0.22 µm) directly into a clean cuvette.[19]
-
Instrumentation: A DLS instrument equipped with a laser light source and a photodetector is used. The instrument should be allowed to warm up to ensure laser stability.[19] The temperature of the sample holder is controlled, and the viscosity and refractive index of the solvent at that temperature are entered into the software.[19][20]
-
Measurement: The cuvette is placed in the instrument, and the sample is illuminated by the laser. The detector measures the time-dependent fluctuations in the intensity of the light scattered by the micelles, which are undergoing Brownian motion.[18]
-
Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient (D). The hydrodynamic diameter (d_H) of the micelles is then determined using the Stokes-Einstein equation: d_H = (k_B * T) / (3 * π * η * D) where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. The result is often presented as a size distribution plot.[19]
Visualization of Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows discussed in this guide.
References
- 1. DISODIUM LAURYL SULFOSUCCINATE - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 6. researchgate.net [researchgate.net]
- 7. WO2021021758A1 - Disodium lauryl sulfosuccinate composition - Google Patents [patents.google.com]
- 8. Aggregation number - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scribd.com [scribd.com]
- 17. Virtual Labs [csc-iiith.vlabs.ac.in]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. muser-my.com [muser-my.com]
The Influence of Electrolytes on the Aggregation Behavior of Disodium Sulfosuccinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of electrolytes in modulating the aggregation behavior of disodium (B8443419) sulfosuccinate (B1259242) surfactants, a class of compounds widely utilized in pharmaceutical and industrial applications for their excellent surface-active properties. Understanding how salts influence the formation and characteristics of their micelles is paramount for optimizing formulations, enhancing drug delivery systems, and controlling interfacial phenomena. This document provides a comprehensive overview of the effects of common electrolytes on key micellar parameters, detailed experimental protocols for their characterization, and visual representations of the underlying principles.
Core Principles: Electrolyte Effects on Micellization
The addition of electrolytes to aqueous solutions of ionic surfactants like disodium sulfosuccinates, particularly the well-studied dioctyl sulfosuccinate (AOT), significantly alters their self-assembly into micelles. The primary mechanisms behind these changes are rooted in the reduction of electrostatic repulsion between the charged head groups of the surfactant monomers.
Key Impacts of Electrolytes:
-
Reduction of Critical Micelle Concentration (CMC): Electrolytes introduce counterions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) that screen the electrostatic repulsion between the anionic sulfosuccinate head groups. This shielding effect facilitates the aggregation of surfactant monomers into micelles at lower concentrations. Generally, the effectiveness of an electrolyte in reducing the CMC increases with the valency of the counterion (divalent cations are more effective than monovalent ones) and can also be influenced by the specific ion's size and hydration properties.
-
Increase in Micelle Size and Aggregation Number: With the repulsion between head groups diminished, surfactant molecules can pack more tightly, leading to the formation of larger micelles with a higher number of constituent monomers (aggregation number). This can also induce a change in micelle shape from spherical to more elongated or rod-like structures, especially at higher salt concentrations.
-
Alteration of Micellar Hydrodynamics: The increase in micelle size and potential changes in shape directly impact the hydrodynamic radius of the micelles, a parameter that can be experimentally determined using techniques like Dynamic Light Scattering (DLS).
Quantitative Data Summary
The following tables summarize the quantitative effects of various electrolytes on the critical micelle concentration (CMC), aggregation number (Nagg), and hydrodynamic radius (Rh) of disodium dioctyl sulfosuccinate (AOT). It is important to note that these values are compiled from various studies and experimental conditions may vary.
Table 1: Effect of Electrolytes on the Critical Micelle Concentration (CMC) of Disodium Dioctyl Sulfosuccinate (AOT)
| Electrolyte | Concentration (mM) | Temperature (°C) | CMC (mM) |
| None | - | 25 | 2.5 - 3.0 |
| NaCl | 15 | 25 | ~0.45 |
| NaCl | 50 | 25 | ~0.15 |
| KCl | 50 | 25 | Data not readily available in a comparative context |
| CaCl₂ | 10 | 25 | ~0.1 |
| MgCl₂ | 10 | 25 | Data not readily available in a comparative context |
Note: The CMC of AOT is sensitive to temperature and the presence of impurities.
Table 2: Effect of Electrolytes on the Aggregation Number (Nagg) of Disodium Dioctyl Sulfosuccinate (AOT) Micelles
| Electrolyte | Concentration (mM) | Temperature (°C) | Aggregation Number (Nagg) |
| None | - | 25 | 15 - 30 |
| NaCl | 100 | 25 | ~60 |
| CaCl₂ | 50 | 25 | Significantly larger than with NaCl |
| KCl | - | - | Data not readily available in a comparative context |
| MgCl₂ | - | - | Data not readily available in a comparative context |
Note: The aggregation number can be highly dependent on the surfactant concentration above the CMC.
Table 3: Effect of Electrolytes on the Hydrodynamic Radius (Rh) of Disodium Dioctyl Sulfosuccinate (AOT) Micelles
| Electrolyte | Concentration (mM) | Temperature (°C) | Hydrodynamic Radius (Rh) (nm) |
| None | - | 25 | 1.5 - 2.0 |
| NaCl | 100 | 25 | ~3.0 |
| CaCl₂ | 50 | 25 | Larger than with NaCl, indicating more significant micellar growth |
| KCl | - | - | Data not readily available in a comparative context |
| MgCl₂ | - | - | Data not readily available in a comparative context |
Note: The hydrodynamic radius is an intensity-weighted average and can be influenced by the presence of larger aggregates.
Experimental Protocols
Accurate characterization of the aggregation behavior of disodium sulfosuccinate in the presence of electrolytes requires precise experimental techniques. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. A sharp change in the slope of the plotted data indicates the onset of micelle formation.
A. Surface Tensiometry
-
Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, reducing the surface tension. Above the CMC, the interface becomes saturated, and additional surfactant forms micelles in the bulk solution, leading to a plateau in the surface tension.
-
Apparatus: A surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Procedure:
-
Prepare a stock solution of the this compound in deionized water.
-
Prepare a series of dilutions of the stock solution with deionized water and with the desired electrolyte solution at a fixed concentration.
-
Calibrate the tensiometer with deionized water.
-
Measure the surface tension of each solution, starting from the most dilute to the most concentrated, ensuring the measuring probe is thoroughly cleaned between measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
-
B. Conductivity Measurement
-
Principle: For ionic surfactants, the conductivity of the solution increases linearly with concentration below the CMC. Above the CMC, the formation of micelles, which have a lower mobility than free monomers and bind some counterions, leads to a decrease in the slope of the conductivity versus concentration plot.
-
Apparatus: A calibrated conductivity meter with a temperature-controlled cell.
-
Procedure:
-
Prepare a stock solution of the this compound in deionized water.
-
Prepare a series of dilutions in deionized water and in the desired electrolyte solution.
-
Measure the conductivity of each solution, ensuring thermal equilibrium is reached for each measurement.
-
Plot the specific conductivity versus the surfactant concentration.
-
The CMC is determined from the intersection of the two linear segments of the plot.
-
Determination of Micelle Aggregation Number (Nagg) by Fluorescence Quenching
-
Principle: This steady-state method relies on the quenching of a fluorescent probe that is solubilized within the micelles by a quencher molecule that also partitions into the micelles. The quenching efficiency is related to the number of quencher molecules per micelle, which in turn depends on the micelle concentration.
-
Apparatus: A spectrofluorometer.
-
Reagents:
-
Fluorescent probe (e.g., pyrene)
-
Quencher (e.g., cetylpyridinium (B1207926) chloride or a hydrophobic quencher like benzophenone)
-
This compound solution at a concentration significantly above its CMC.
-
Electrolyte solution.
-
-
Procedure:
-
Prepare a stock solution of the surfactant in the desired electrolyte solution at a concentration well above the CMC.
-
Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in methanol).
-
Prepare a series of solutions with a fixed concentration of the surfactant and the probe, and varying concentrations of the quencher.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence intensity of the probe in each solution at its emission maximum.
-
The aggregation number (Nagg) can be calculated using the following equation, which is derived from Poisson statistics of quencher distribution among the micelles: ln(I₀ / I) = [Quencher]micelle / [Micelle] where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher.
-
[Quencher]micelle is the concentration of the quencher in the micellar phase.
-
[Micelle] is the concentration of micelles, which can be expressed as ([Surfactant] - CMC) / Nagg.
-
-
By plotting ln(I₀ / I) against [Quencher]micelle, the micelle concentration and subsequently the aggregation number can be determined from the slope.
-
Determination of Hydrodynamic Radius (Rh) by Dynamic Light Scattering (DLS)
-
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation.
-
Apparatus: A Dynamic Light Scattering instrument.
-
Procedure:
-
Prepare a series of surfactant solutions at a concentration above the CMC in the desired electrolyte solutions.
-
Filter the solutions through a microporous filter (e.g., 0.22 µm) into a clean, dust-free DLS cuvette to remove any large aggregates or dust particles.
-
Place the cuvette in the temperature-controlled sample holder of the DLS instrument and allow it to equilibrate.
-
Perform the DLS measurement, collecting the autocorrelation function of the scattered light intensity.
-
The instrument's software will analyze the autocorrelation function to determine the diffusion coefficient and subsequently calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the width of the size distribution.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and experimental workflows described in this guide.
Caption: Electrolyte influence on micelle formation.
Caption: Workflow for CMC determination.
Caption: Workflow for DLS measurement.
Conclusion
The aggregation behavior of this compound is highly sensitive to the presence of electrolytes. The addition of salts leads to a decrease in the CMC and an increase in micelle size and aggregation number, with divalent cations generally exerting a more pronounced effect than monovalent cations. A thorough understanding and precise measurement of these changes are crucial for the effective application of these versatile surfactants in various scientific and industrial fields, particularly in the formulation of drug delivery systems where micellar properties can significantly impact bioavailability and stability. The experimental protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers and professionals working in these areas.
An In-depth Technical Guide to Disodium Sulfosuccinate: Molecular Structure and Surfactant Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and surfactant properties of disodium (B8443419) sulfosuccinates, a class of anionic surfactants widely utilized in various scientific and industrial applications, including pharmaceuticals and personal care products. This document delves into the key characteristics of two prominent members of this family: Disodium Lauryl Sulfosuccinate (B1259242) and Disodium Laureth Sulfosuccinate.
Molecular Structure
Disodium sulfosuccinates are characterized by a hydrophilic sulfosuccinate head group and a hydrophobic alkyl chain. The general structure consists of a succinic acid backbone that is esterified with a fatty alcohol and sulfonated. The presence of two carboxylate groups and a sulfonate group imparts a strong anionic charge and significant water solubility.
Disodium Lauryl Sulfosuccinate possesses a C12 alkyl chain (lauryl group) directly esterified to the succinic acid moiety. Its structure lacks an ethoxylated chain.
Disodium Laureth Sulfosuccinate , in contrast, features a lauryl group that is first ethoxylated (reacted with ethylene (B1197577) oxide) before being esterified to the sulfosuccinic acid. The degree of ethoxylation can vary, which influences its properties. The presence of the ether linkages in the polyethylene (B3416737) glycol chain enhances its water solubility and affects its interfacial properties.
In-Depth Technical Guide: Hydrolysis Kinetics of Disodium Sulfosuccinate Under Acidic and Alkaline Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis kinetics of disodium (B8443419) sulfosuccinate (B1259242), a common surfactant in various industrial and pharmaceutical applications. Understanding the stability of this compound under different pH and temperature conditions is critical for formulation development, product stability testing, and ensuring efficacy. This document outlines the fundamental principles of its degradation, presents available kinetic data, details experimental protocols for its study, and visualizes the underlying chemical processes.
Introduction to Disodium Sulfosuccinate and its Hydrolysis
Disodium sulfosuccinates are anionic surfactants characterized by a sulfonate group and two ester linkages, which impart surface-active properties. A prominent example is Disodium Laureth Sulfosuccinate (DLS), widely used in personal care products for its mildness and foaming capabilities. The ester functionalities, however, make these molecules susceptible to hydrolysis, a chemical breakdown reaction with water. This degradation is significantly influenced by the pH and temperature of the environment.
The hydrolysis of this compound results in the cleavage of one or both of its ester bonds, leading to the formation of sulfosuccinic acid and the corresponding alcohol(s). This process can impact the performance and stability of formulations containing these surfactants. The rate of hydrolysis is generally accelerated in both acidic and alkaline conditions, with a region of maximum stability typically observed in the slightly acidic to neutral pH range. For many commercial disodium laureth sulfosuccinate products, the optimal stability is found between pH 5.0 and 7.0.[1] Hydrolysis is also accelerated by temperatures above 30°C.[2]
Hydrolysis Mechanisms
The hydrolysis of the ester linkages in this compound proceeds through different mechanisms under acidic and alkaline conditions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis is a reversible reaction catalyzed by hydronium ions (H₃O⁺).[3][4][5] The reaction begins with the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid and regenerate the acid catalyst.
Alkaline Hydrolysis (Saponification)
In alkaline conditions, the hydrolysis is an irreversible reaction initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester.[3][4][5] This forms a tetrahedral intermediate which then collapses to yield a carboxylate salt and an alcohol. This process is also known as saponification. The reaction is considered irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.[4]
Quantitative Data on Hydrolysis Kinetics
Table 1: Factors Influencing the Hydrolysis Rate of Disodium Sulfosuccinates
| Parameter | Effect on Hydrolysis Rate | Remarks |
| pH | Rate is lowest in the pH range of 5.0-7.0. The rate increases significantly in strongly acidic (pH < 5) and alkaline (pH > 7) conditions.[2] | Acid- and base-catalyzed hydrolysis mechanisms dominate at low and high pH, respectively. |
| Temperature | The rate of hydrolysis increases with increasing temperature.[2] Significant hydrolysis can occur at temperatures above 30°C.[2] | The relationship between temperature and the rate constant is described by the Arrhenius equation. |
| Ionic Strength | The effect of ionic strength on the reaction rate is a factor to consider in kinetic studies.[6] | The effect can be complex and depends on the specific ions present in the solution. |
A study on the hydrolysis of thiol-acrylate photopolymers, which also contain ester linkages, demonstrated a clear quantitative relationship between pH and the hydrolysis rate. When the buffer pH was increased from 7.4 to 8.0, the rate of ester hydrolysis increased from 0.074 ± 0.003 to 0.28 ± 0.005 days⁻¹.[7] This highlights the sensitivity of ester hydrolysis to even small changes in alkaline pH.
Experimental Protocols for Studying Hydrolysis Kinetics
The following is a generalized experimental protocol for determining the hydrolysis rate constants of this compound, based on established methodologies for studying the hydrolysis of organic compounds.[2][8]
Materials and Equipment
-
This compound of known purity
-
Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 11)
-
High-purity water
-
Constant temperature bath or incubator
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))
-
Reagents for mobile phase preparation (e.g., acetonitrile (B52724), water, buffer salts)
Experimental Workflow
The following diagram illustrates a typical workflow for a kinetic study of this compound hydrolysis.
Detailed Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of a known concentration in high-purity water.
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 11).
-
-
Initiation of Hydrolysis:
-
For each pH to be studied, add a known volume of the this compound stock solution to a volumetric flask and dilute with the appropriate buffer solution to achieve the desired final concentration.
-
Place the reaction mixtures in a constant temperature bath set to the desired temperature (e.g., 25°C, 40°C, 50°C).
-
-
Sampling:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture. The frequency of sampling will depend on the expected rate of hydrolysis.
-
If necessary, quench the reaction in the aliquot immediately to stop further hydrolysis. This can be achieved by neutralization (e.g., adding a strong acid to an alkaline solution or a strong base to an acidic solution) or by rapid cooling.
-
-
Analytical Method:
-
Analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method.
-
Data Analysis
-
Determination of Rate Constants:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH and temperature.
-
If the plot is linear, the hydrolysis follows pseudo-first-order kinetics, and the negative of the slope of the line is the pseudo-first-order rate constant (k_obs).
-
For alkaline hydrolysis, the second-order rate constant (k_OH) can be calculated by dividing k_obs by the hydroxide ion concentration.
-
-
pH-Rate Profile:
-
Plot the logarithm of the observed rate constant (log k_obs) against the pH to generate a pH-rate profile. This will visually represent the pH dependence of the hydrolysis.
-
-
Temperature Dependence and Activation Energy:
-
Determine the rate constants at several different temperatures for a given pH.
-
Create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).
-
The activation energy (Ea) can be calculated from the slope of the Arrhenius plot (Slope = -Ea/R, where R is the gas constant).
-
Conclusion
The hydrolysis of this compound is a critical factor to consider in the development and storage of products containing this surfactant. The rate of this degradation reaction is highly dependent on both pH and temperature, with increased instability observed in acidic and alkaline conditions and at elevated temperatures. By understanding the mechanisms of hydrolysis and employing systematic kinetic studies as outlined in this guide, researchers and formulation scientists can predict and control the stability of this compound-containing products, ensuring their quality and efficacy over their intended shelf life. Further research to generate specific quantitative kinetic data for a broader range of this compound structures would be highly beneficial to the scientific and industrial communities.
References
- 1. Stability of dioctyl sulfosuccinate (DOSS) towards hydrolysis and photodegradation under simulated solar conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. alfachemic.com [alfachemic.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Thermal Stability and Degradation of Disodium Sulfosuccinate in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation of disodium (B8443419) sulfosuccinate (B1259242) in aqueous solutions. Disodium sulfosuccinates are a class of anionic surfactants widely used in the pharmaceutical, cosmetic, and food industries for their excellent emulsifying, wetting, and dispersing properties. Understanding their stability is crucial for ensuring product quality, efficacy, and shelf-life. This document details the degradation pathways, kinetics, and analytical methodologies for assessing the stability of these compounds.
Core Concepts: Thermal Stability and Degradation Mechanisms
Disodium sulfosuccinate esters are susceptible to degradation, primarily through the hydrolysis of their ester linkages. This process is significantly influenced by temperature and pH.
Key Factors Influencing Degradation:
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis. Significant degradation can be observed at temperatures above 30-40°C, with rapid hydrolysis occurring at higher temperatures.[1] Storage of disodium lauryl sulfosuccinate at temperatures above 80°C is not recommended due to rapid hydrolysis.[2]
-
pH: The stability of disodium sulfosuccinates is optimal in the neutral pH range. Both acidic and alkaline conditions catalyze the hydrolysis of the ester bonds.[1][3] The recommended pH range for formulations containing disodium laureth sulfosuccinate is typically between 5.0 and 7.0 to minimize hydrolysis.[1]
-
Structure: The stability of sulfosuccinate esters can also be influenced by their molecular structure, such as the nature of the alcohol moiety.
The primary degradation pathway for dialkyl sulfosuccinates, such as docusate (B154912) sodium (dioctyl sodium sulfosuccinate), involves the cleavage of one of the ester bonds to form a monoester and the corresponding alcohol.
Quantitative Degradation Data
The following tables summarize the available quantitative data on the degradation of disodium sulfosuccinates. It is important to note that comprehensive kinetic data across a wide range of temperatures and pH values is limited in publicly available literature.
Table 1: Hydrolysis Half-life of Docusate Sodium in Aqueous Solution
| pH | Temperature | Half-life | Reference |
| 7 | Not Specified | 6.7 years | PubChem CID 23673837 |
| 8 | Not Specified | 243 days | PubChem CID 23673837 |
Note: The temperature for this data was not specified in the source. These values are likely at or near ambient temperature (e.g., 25°C).
Table 2: General Thermal Stability of Disodium Laureth Sulfosuccinate
| Temperature | Observation |
| > 30°C | Hydrolysis may begin. |
| > 40°C | Hydrolysis is rapid. |
Degradation Pathway and Experimental Workflow
The degradation of disodium sulfosuccinates and the workflow for stability testing can be visualized as follows:
Experimental Protocols
This section outlines a detailed methodology for conducting thermal stability studies on this compound in solution, incorporating principles from forced degradation studies and utilizing High-Performance Liquid Chromatography (HPLC) for quantitative analysis.
Protocol for Thermal Stability Study
This protocol is designed to assess the thermal degradation of a this compound, such as docusate sodium, in an aqueous solution as a function of time and temperature.
1. Materials and Equipment:
-
This compound reference standard
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC vials
-
Stability chambers or ovens capable of maintaining constant temperatures (e.g., 40°C, 50°C, 60°C)
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase reagents (e.g., acetonitrile, ammonium (B1175870) acetate)
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in high-purity water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Stability Samples:
-
For each temperature and pH to be studied, prepare a set of stability samples by diluting the stock solution to the desired concentration (e.g., 100 µg/mL) in volumetric flasks using high-purity water.
-
Adjust the pH of the solutions to the target values (e.g., pH 4, 7, and 9) using dilute acid (e.g., HCl) or base (e.g., NaOH).
-
Transfer aliquots of each solution into individual, tightly sealed containers (e.g., glass vials) to prevent evaporation.
-
-
Stability Study:
-
Place the sets of samples in stability chambers or ovens maintained at the desired temperatures (e.g., 40°C, 50°C, 60°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours, and weekly thereafter), remove one vial from each set.
-
Allow the samples to cool to room temperature.
-
-
Sample Analysis:
-
Transfer an aliquot of each cooled sample into an HPLC vial.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 4.2) to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each temperature and pH condition.
-
Determine the order of the degradation reaction (typically pseudo-first-order for hydrolysis in excess water).
-
Calculate the degradation rate constant (k) from the slope of the line of the natural logarithm of concentration versus time.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
If data is collected at multiple temperatures, an Arrhenius plot (ln(k) vs. 1/T) can be constructed to determine the activation energy of the degradation reaction.
-
HPLC Method for the Analysis of Docusate Sodium
The following is a representative HPLC method for the quantification of docusate sodium. Method parameters may need to be optimized for specific instruments and degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile |
| Gradient | 70% A / 30% B, hold for 5 minLinear gradient to 100% B over 10 minHold at 100% B for 5 minReturn to initial conditions and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 214 nm or MS in negative ion mode |
Standard Preparation:
Prepare a series of calibration standards of the this compound reference standard in the mobile phase, ranging from approximately 1 µg/mL to 200 µg/mL.
Analysis:
Inject the calibration standards and the samples from the stability study. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of this compound in the stability samples.
Conclusion
The thermal stability of this compound in solution is a critical parameter for formulation development and ensuring product quality. Degradation, primarily through hydrolysis of the ester linkages, is accelerated by elevated temperatures and deviation from a neutral pH. This guide provides an overview of the degradation process, available quantitative data, and detailed experimental protocols for assessing the stability of these important excipients. For comprehensive stability assessments, it is recommended to conduct tailored studies under conditions relevant to the specific product formulation and storage.
References
In-Depth Technical Guide: Interaction of Disodium Sulfosuccinate with Polymers and Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interactions between disodium (B8443419) sulfosuccinate (B1259242) surfactants and various polymers and proteins. The information presented herein is curated from scientific literature to support research and development in fields such as pharmaceuticals, cosmetics, and material science.
Core Principles of Interaction
Disodium sulfosuccinates, a class of anionic surfactants, are characterized by their sulfonate head group and typically branched alkyl chains. A prominent example is sodium dioctyl sulfosuccinate, also known as Aerosol OT or DOSS. Their interactions with polymers and proteins are primarily governed by a combination of electrostatic and hydrophobic forces.
With Polymers: The nature of the interaction is heavily dependent on the charge of the polymer.
-
Oppositely Charged Polymers (Cationic): Strong electrostatic attractions dominate, often leading to the formation of complex coacervates.
-
Neutral Polymers: Interactions are generally weaker and driven by hydrophobic associations between the surfactant's alkyl tails and hydrophobic segments of the polymer. The presence of the polymer can induce the formation of surfactant micelles at concentrations below the surfactant's own critical micelle concentration (CMC). This polymer-concentration-dependent onset of micellization is termed the critical aggregation concentration (CAC).[1][2][3][4]
-
Like-Charged Polymers (Anionic): Electrostatic repulsion generally hinders interaction, though complex formation can still occur under certain conditions, such as high ionic strength.
A widely accepted model for the structure of polymer-surfactant complexes is the "necklace model," where the polymer chain wraps around and connects multiple surfactant micelles.[1]
With Proteins: The interaction with proteins is multifaceted and can result in a range of outcomes from simple binding to complete denaturation. Key factors influencing the interaction include the protein's surface charge, hydrophobicity, and conformational stability, as well as the surfactant concentration.
-
Low Surfactant Concentrations: Initial binding is often electrostatic, with the anionic sulfosuccinate head groups interacting with positively charged residues on the protein surface.
-
Increasing Surfactant Concentrations: As the concentration of disodium sulfosuccinate increases, hydrophobic interactions become more significant. The alkyl tails of the surfactant can penetrate the protein's hydrophobic core, leading to conformational changes.
-
High Surfactant Concentrations: At sufficiently high concentrations, the cooperative binding of surfactant molecules can lead to the unfolding and denaturation of the protein. This process involves a synergy of electrostatic and hydrophobic contributions, where initial electrostatic interactions may "loosen" the protein structure, allowing for subsequent hydrophobic penetration and unfolding.[5]
Quantitative Data on Interactions
The following tables summarize key quantitative parameters for the interaction of disodium sulfosuccinates with selected polymers and proteins.
Table 1: Interaction of Disodium Sulfosuccinates with Polymers
| Polymer | Surfactant | Technique | Parameter | Value | Reference |
| Poly(ethylene glycol) (PEG) | Sodium Dioctyl Sulfosuccinate (AOT) | Isothermal Titration Calorimetry (ITC) | Binding Constant (K) | Dependent on PEG molecular weight | [6] |
| Poly(ethylene glycol) (PEG) | Sodium Dioctyl Sulfosuccinate (AOT) | Isothermal Titration Calorimetry (ITC) | Enthalpy Change (ΔH) | Endothermic, followed by exothermic at higher MW | [6] |
| Polyvinylpyrrolidone (PVP) | Sodium Dioctyl Sulfosuccinate (AOT) | Various | Complex Formation | Confirmed | [7] |
| Anionic Sodium Carboxymethyl Cellulose | Anionic Stepwet DF-95 (a sulfosuccinate) | Rheology & Surface Tensiometry | Critical Aggregation Concentration (CAC) | 80-100 ppm | [4] |
Table 2: Interaction of Disodium Sulfosuccinates with Proteins
| Protein | Surfactant | Technique | Parameter | Value | Reference |
| Bovine Serum Albumin (BSA) | Sodium Dioctyl Sulfosuccinate (AOT) | Fluorescence Spectroscopy | Binding Constant (K) | ~10^4 M^-1 | [8] |
| Bovine Serum Albumin (BSA) | Sodium Dioctyl Sulfosuccinate (AOT) | Fluorescence Spectroscopy | Number of Binding Sites (n) | ~1 | [8] |
| Bovine Serum Albumin (BSA) | Sodium Dioctyl Sulfosuccinate (AOT) | Isothermal Titration Calorimetry (ITC) | Enthalpy Change (ΔH) | Varies with concentration | [9] |
| Lysozyme | Sodium Dioctyl Sulfosuccinate (DOSS) | Bioactivity Assay | Catalytic Activity | Retained native function at low concentrations | |
| Lysozyme | Sodium Dodecyl Sulfate (SDS) - a related anionic surfactant | Molecular Dynamics Simulation | Denaturation Mechanism | Electrostatic interactions followed by hydrophobic insertion | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binding, including the binding constant (K), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the protein (e.g., 10-20 µM Bovine Serum Albumin) or polymer in a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.4).
-
Prepare a solution of this compound (e.g., 15-20 times the concentration of the macromolecule) in the same buffer.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
Instrumentation and Setup:
-
Use a high-sensitivity isothermal titration calorimeter.
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Fill the sample cell with the protein or polymer solution.
-
Load the injection syringe with the this compound solution.
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 15-20 injections of 7-12 µL each) of the surfactant solution into the sample cell.
-
The first injection is typically smaller (1-2 µL) to account for initial diffusion effects.
-
Allow the system to reach equilibrium after each injection, monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat flow signal for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of surfactant to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites binding model) to extract the thermodynamic parameters.
-
Fluorescence Spectroscopy
Objective: To investigate the binding affinity and conformational changes in proteins upon interaction with this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the protein (e.g., 5 µM Bovine Serum Albumin) in a suitable buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
Prepare a series of samples with a fixed protein concentration and varying concentrations of the surfactant.
-
-
Instrumentation and Setup:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to 280 nm or 295 nm to selectively excite tyrosine and tryptophan residues or just tryptophan, respectively.
-
Record the emission spectra over a suitable range (e.g., 300-450 nm).
-
-
Fluorescence Quenching Measurement:
-
Measure the fluorescence intensity of the protein solution in the absence of the surfactant.
-
Sequentially add aliquots of the surfactant solution to the protein solution and record the fluorescence spectrum after each addition.
-
Correct for the inner filter effect if necessary.
-
-
Data Analysis:
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
-
For static quenching, calculate the binding constant (K) and the number of binding sites (n) using the modified Stern-Volmer equation or by plotting log[(F₀-F)/F] versus log[Q].
-
Thermodynamic parameters can be determined by performing the experiment at different temperatures and using the van't Hoff equation.
-
Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius (Rh) and size distribution of polymer-surfactant or protein-surfactant complexes.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the polymer or protein and the this compound at the desired concentrations in a filtered buffer.
-
Filter the final solutions through a low protein-binding filter (e.g., 0.22 µm) to remove dust and large aggregates.
-
-
Instrumentation and Setup:
-
Use a dynamic light scattering instrument equipped with a laser light source and a detector at a specific angle (e.g., 90° or 173°).
-
Equilibrate the sample at the desired temperature.
-
-
Measurement:
-
The instrument measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles in solution.
-
-
Data Analysis:
-
The instrument's software calculates the autocorrelation function of the scattered light intensity.
-
From the autocorrelation function, the translational diffusion coefficient (D) is determined.
-
The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation.
-
The size distribution of the particles in the sample is also obtained.
-
Visualization of Interactions
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the interaction of this compound with polymers and proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Intermolecular Interactions in Polyelectrolyte and Surfactant Complexes in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Surfactant-Polymer Interactions Using Rheology and Surface Tension Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A molecular dynamics study of protein denaturation induced by sulfonate-based surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Fluorescence quenching of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Vitro Toxicological Profile of Disodium Sulfosuccinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) sulfosuccinate (B1259242) and its derivatives are anionic surfactants widely utilized in the formulation of cosmetics, personal care products, and pharmaceuticals. Their primary function is to reduce surface tension, enabling the mixing of oil and water-based ingredients to facilitate cleansing and foaming. This technical guide provides an in-depth overview of the in-vitro toxicological profile of pure disodium sulfosuccinate, with a focus on data relevant to researchers and professionals in drug development. Due to the limited availability of data on pure this compound, this guide incorporates findings on closely related analogues, primarily Disodium Laureth Sulfosuccinate (DLS), to provide a comprehensive safety assessment. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Cytotoxicity Profile
The cytotoxic potential of this compound and its analogues has been evaluated using various in-vitro cell-based assays. These assays are crucial for determining the concentration at which a substance may induce cell death and for establishing preliminary safety parameters for formulation development.
Table 1: In-Vitro Cytotoxicity Data for Sulfosuccinate Derivatives
| Compound Tested | Cell Line | Assay | Endpoint | Result | Citation |
| Dioctyl Sodium Sulfosuccinate | Not specified | Not specified | LD50 (Oral, Rat) | >3100 mg/kg | [1] |
| Dioctyl Sodium Sulfosuccinate | Not specified | Not specified | LD50 (Dermal, Rabbit) | >10000 mg/kg | [1] |
Genotoxicity Assessment
Genotoxicity assays are essential for identifying substances that can cause damage to genetic material (DNA), potentially leading to mutations or cancer. Standard in-vitro test batteries for genotoxicity include the bacterial reverse mutation assay (Ames test) and the in-vitro micronucleus assay.
Table 2: In-Vitro Genotoxicity Data for Disodium Laureth Sulfosuccinate
| Assay | Test System | Metabolic Activation | Concentration/Dose | Result | Citation |
| Ames Test | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA1538 | With and without S9 | Not specified | Negative | [2][3] |
| Micronucleus Test | Not specified (mammalian cells) | Not specified | Not specified | Negative | [3] |
The available data on Disodium Laureth Sulfosuccinate consistently demonstrates a lack of mutagenic potential in standard in-vitro genotoxicity tests.[2][3]
Irritation Potential
Skin Irritation
In-vitro reconstructed human epidermis models are widely used to assess the skin irritation potential of cosmetic and chemical ingredients, providing a reliable alternative to animal testing.
Table 3: In-Vitro Skin Irritation Data for Disodium Laureth Sulfosuccinate
| Assay | Test System | Exposure Time | Endpoint | Result | Citation |
| EpiDerm™ Skin Irritation Test | Reconstructed Human Epidermis | 60 minutes | Cell Viability (MTT Assay) | Potential for irritation, concentration-dependent | [4] |
Disodium laureth sulfosuccinate has been shown to have a potential for skin irritation, which is dependent on the concentration used in a formulation.[4]
Eye Irritation
The potential for eye irritation is a critical safety consideration for products used around the eye area. In-vitro methods are employed to predict this endpoint.
Table 4: Eye Irritation Data for Disodium Laureth Sulfosuccinate
| Assay | Test System | Endpoint | Result | Citation |
| Not specified | Not specified | Ocular irritation | Moderate to strong eye irritant | [2] |
Disodium laureth sulfosuccinate is considered to be a moderate to strong eye irritant.[2]
Potential Signaling Pathways in Surfactant-Induced Toxicity
While specific studies on the signaling pathways affected by pure this compound are limited, research on other surfactants provides insights into the potential mechanisms of toxicity. These mechanisms often involve the disruption of cellular membranes and the activation of stress-response pathways.
Oxidative Stress and Apoptosis
Surfactants can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can, in turn, trigger apoptosis (programmed cell death) through various signaling cascades. Key pathways that may be involved include:
-
ROS-ERS-Ca²⁺-ERK Pathway: Increased ROS can lead to endoplasmic reticulum stress (ERS), which disrupts intracellular calcium (Ca²⁺) homeostasis and modulates the extracellular signal-regulated kinase (ERK) pathway, ultimately leading to apoptosis.[5][6]
-
ROS/JNK-Mediated Mitochondrial/Caspase Pathway: Oxidative stress can activate the c-Jun N-terminal kinase (JNK) pathway, leading to mitochondrial dysfunction and the activation of caspases, which are key executioners of apoptosis.[7]
Caption: Potential signaling cascade of surfactant-induced apoptosis.
NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in regulating inflammatory responses. Oxidative stress induced by surfactants can lead to the activation of these pathways, resulting in the production of pro-inflammatory cytokines.[8][9]
Caption: Surfactant-induced inflammatory signaling pathways.
Experimental Protocols
In-Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: MTT assay experimental workflow.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of pure this compound in culture medium. Remove the old medium from the wells and add 100 µL of the test compound dilutions. Include a vehicle control (medium only) and a positive control (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
In-Vitro Skin Irritation: Reconstructed Human Epidermis (EpiDerm™) Test
This test method utilizes a three-dimensional human epidermis model to assess the skin irritation potential of a test substance.
Workflow:
Caption: EpiDerm™ skin irritation test workflow.
Detailed Methodology:
-
Tissue Preparation: Upon receipt, place the EpiDerm™ tissue inserts into a 6-well plate containing pre-warmed assay medium and pre-incubate overnight at 37°C and 5% CO₂.
-
Application of Test Substance: Apply 50 µL of the test substance (pure this compound), a positive control (5% sodium dodecyl sulfate (B86663) solution), and a negative control (phosphate-buffered saline) to the surface of triplicate tissues.
-
Exposure: Incubate the tissues for 60 minutes at 37°C and 5% CO₂.
-
Rinsing: Thoroughly rinse the tissues with PBS to remove the test substance.
-
Post-Incubation: Transfer the tissues to fresh medium and incubate for 42 hours.
-
Viability Assessment: Assess tissue viability using the MTT assay as described in section 6.1.
-
Classification: A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.
In-Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.
Workflow:
Caption: Ames test experimental workflow.
Detailed Methodology:
-
Strain Preparation: Prepare overnight cultures of the S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, TA1538).
-
Treatment: In a test tube, combine 0.1 mL of the bacterial culture, 0.5 mL of S9 metabolic activation mix (or buffer for the non-activation condition), and the test substance at various concentrations.
-
Plating: Add 2 mL of molten top agar to the test tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
In-Vitro Genotoxicity: Micronucleus Test
The in-vitro micronucleus test detects damage to chromosomes or the mitotic apparatus in mammalian cells.
Workflow:
Caption: In-vitro micronucleus test workflow.
Detailed Methodology:
-
Cell Culture: Culture suitable mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) to an appropriate density.
-
Treatment: Treat the cells with at least three concentrations of the test substance, along with negative and positive controls, both with and without metabolic activation (S9 mix). The treatment duration is typically 3-6 hours.
-
Cytokinesis Block: After treatment, wash the cells and add fresh medium containing cytochalasin B to block cell division at the two-cell stage.
-
Incubation: Incubate the cells for a period equivalent to 1.5 to 2 normal cell cycles.
-
Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or acridine (B1665455) orange).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Conclusion
The available in-vitro toxicological data for this compound, primarily based on its laureth derivative, suggests a low potential for cytotoxicity and genotoxicity. However, it is classified as a moderate to strong eye irritant and has the potential to cause skin irritation, particularly at higher concentrations. While direct evidence is limited, the mechanism of toxicity for surfactants like this compound likely involves disruption of cell membranes, leading to oxidative stress and the activation of apoptotic and inflammatory signaling pathways. Researchers and formulators should consider these potential hazards and conduct appropriate in-vitro safety assessments to determine safe use concentrations in their specific applications. Further research is warranted to elucidate the specific molecular mechanisms of action and to establish a more comprehensive toxicological profile for pure this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. cir-safety.org [cir-safety.org]
- 3. cir-safety.org [cir-safety.org]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. Surfactin-induced apoptosis through ROS-ERS-Ca2+-ERK pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surfactin-Induced Apoptosis Through ROS–ERS–Ca2+-ERK Pathways in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surfactin induces apoptosis in human breast cancer MCF-7 cells through a ROS/JNK-mediated mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Membrane Protein Solubilization Using Disodium Sulfosuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful solubilization of integral membrane proteins is a critical first step for their purification, characterization, and use in drug development. This process requires the disruption of the lipid bilayer and the subsequent stabilization of the protein in a soluble form, often achieved through the use of detergents. Disodium (B8443419) sulfosuccinates are a class of anionic surfactants with potential applications in membrane protein research due to their amphipathic nature and detergent properties. This document provides a detailed protocol for the use of a representative disodium sulfosuccinate (B1259242), Dioctyl Sodium Sulfosuccinate (DOSS), for the solubilization of membrane proteins. The provided methodologies are based on established principles of membrane protein biochemistry and the known physicochemical properties of this class of detergents.
Physicochemical Properties of Representative Disodium Sulfosuccinates
The selection of an appropriate detergent is paramount for successful membrane protein solubilization. The table below summarizes key properties of Dioctyl Sodium Sulfosuccinate (DOSS), which will be used as the primary example in the subsequent protocols.
| Property | Dioctyl Sodium Sulfosuccinate (DOSS/AOT) | Disodium Laureth Sulfosuccinate (DLS) |
| Molecular Weight | 444.56 g/mol [1] | ~410.43 g/mol |
| Type | Anionic[1][2] | Anionic[3][4] |
| Critical Micelle Concentration (CMC) | 0.2 - 0.6 mM[1] | Not specified in search results |
| Solubility in Water (25°C) | 14 g/L[5] | High |
| pH Stability | Stable between pH 4 and 9[1] | Stable in a wide pH range |
| Key Features | Excellent emulsifying and wetting agent[1][2][6] | Mild surfactant with good foaming properties[4][7][8] |
Experimental Protocols
The following protocols provide a general framework for the solubilization of membrane proteins using disodium sulfosuccinate. Optimization of these conditions for each specific membrane protein is essential for achieving high yield and maintaining protein integrity.
I. Preparation of Stock Solutions
-
This compound Stock Solution (10% w/v):
-
Lysis Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5):
-
Prepare a solution with 50 mM Tris-HCl and 150 mM NaCl.
-
Adjust the pH to 7.5 with HCl.
-
Store at 4°C.
-
-
Solubilization Buffer (Lysis Buffer with this compound):
-
Prepare fresh before use by adding the 10% DOSS stock solution to the Lysis Buffer to achieve the desired final concentration (e.g., for a 1% final concentration, add 1 mL of 10% DOSS to 9 mL of Lysis Buffer).
-
II. Membrane Preparation
A detailed protocol for membrane preparation is beyond the scope of this document as it is highly dependent on the source material (e.g., cultured cells, tissue). A standard differential centrifugation procedure to isolate the membrane fraction is recommended.
III. Detergent Screening for Optimal Solubilization
To determine the optimal concentration of this compound for your target protein, a screening experiment is crucial.
-
Protein Quantification: Determine the total protein concentration of your membrane preparation using a standard protein assay (e.g., BCA assay).
-
Detergent Titration:
-
Set up a series of microcentrifuge tubes, each containing the same amount of membrane protein (e.g., 1 mg).
-
Add Solubilization Buffer to each tube to achieve a range of final DOSS concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Ensure the final volume is the same in all tubes.
-
-
Incubation: Incubate the samples on a rotator at 4°C for 1-2 hours.
-
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet non-solubilized material.
-
Analysis:
-
Carefully collect the supernatant (solubilized fraction).
-
Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to your target protein.
-
The optimal detergent concentration will be the one that yields the highest amount of the target protein in the supernatant while minimizing aggregation and degradation.
-
IV. Large-Scale Solubilization Protocol
Once the optimal this compound concentration is determined, you can proceed with a larger-scale solubilization.
-
Resuspend Membranes: Resuspend the membrane pellet in Lysis Buffer to a protein concentration of 5-10 mg/mL.
-
Add Detergent: Add the 10% DOSS stock solution to the resuspended membranes to achieve the predetermined optimal concentration.
-
Incubate: Incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarify: Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Collect Supernatant: The supernatant contains the solubilized membrane proteins and is now ready for downstream purification steps such as affinity chromatography.
Visualizing the Workflow
General Workflow for Membrane Protein Solubilization
Caption: General workflow for membrane protein solubilization.
Logic Diagram for Optimizing Detergent Concentration
Caption: Decision-making workflow for detergent optimization.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low solubilization efficiency | Insufficient detergent concentration. | Increase the concentration of this compound. Ensure the concentration is well above the CMC. |
| Inefficient lysis. | Optimize the membrane preparation protocol. | |
| Short incubation time. | Increase the incubation time with the detergent. | |
| Protein aggregation or precipitation | Detergent is too harsh. | Although DOSS is generally considered a mild detergent, try decreasing the concentration or screening other mild detergents. |
| Unfavorable buffer conditions. | Optimize pH and ionic strength of the solubilization buffer. | |
| Loss of protein activity | Denaturation by the detergent. | Screen for a milder detergent or consider adding stabilizing agents like glycerol (B35011) or specific lipids. |
| Proteolytic degradation. | Add a protease inhibitor cocktail to the lysis and solubilization buffers. |
Conclusion
Disodium sulfosuccinates, such as DOSS, represent a viable class of detergents for the solubilization of membrane proteins. Their efficacy is dependent on careful optimization of concentration, buffer conditions, and incubation parameters. The protocols and guidelines presented here provide a solid foundation for researchers to develop a tailored solubilization strategy for their specific membrane protein of interest, paving the way for successful downstream applications in structural biology and drug discovery.
References
- 1. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 2. pnas.org [pnas.org]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. humblebeeandme.com [humblebeeandme.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Aerosol® OT-100 SURFACTANT | Syensqo [syensqo.com]
- 7. ataman-chemicals.com [ataman-chemicals.com]
- 8. paulaschoice.fr [paulaschoice.fr]
- 9. Dioctyl sulfosuccinate sodium salt | 577-11-7 [chemicalbook.com]
Application Notes and Protocols: Utilizing Disodium Sulfosuccinate Derivatives in Mammalian Cell Lysis Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective lysis of mammalian cells is a critical first step for the study of intracellular proteins and signaling pathways. The choice of detergent in the lysis buffer is paramount, as it dictates the degree of protein solubilization, the preservation of protein structure and function, and compatibility with downstream applications. While strong ionic detergents like sodium dodecyl sulfate (B86663) (SDS) are highly effective at cell disruption, they often lead to protein denaturation, rendering them unsuitable for functional assays. Conversely, mild non-ionic detergents, such as Triton™ X-100 and NP-40, are excellent for maintaining protein integrity but may be less efficient in solubilizing certain cellular compartments.
This application note explores the potential use of disodium (B8443419) sulfosuccinate (B1259242) derivatives, a class of mild anionic surfactants, in mammalian cell lysis buffers. Drawing parallels with other mild detergents, we provide a framework for their application, emphasizing the preservation of protein function for sensitive downstream assays.
Properties of Disodium Sulfosuccinate Derivatives
This compound derivatives are anionic surfactants known for their mildness and good foaming properties.[1][2] While extensively used in the cosmetics industry, their application in laboratory cell lysis is less common. However, their chemical properties suggest they could serve as a valuable alternative to harsher ionic detergents when a gentle lytic agent is required.
Key characteristics relevant to cell lysis:
-
Anionic Nature: As anionic detergents, they possess a negatively charged head group, which can aid in the disruption of the cell membrane.[3][4]
-
Mildness: Compared to strong anionic detergents like SDS, sulfosuccinate derivatives are generally less denaturing to proteins.[5] This property is crucial for experiments where protein function must be preserved, such as enzyme activity assays and immunoprecipitation of protein complexes.
-
Solubilization: Their surfactant properties enable the solubilization of membrane components, releasing cytosolic and membrane-bound proteins.[4][6]
Comparison with Common Lysis Detergents
The selection of a detergent is a balance between lysis efficiency and the preservation of protein functionality. The hypothetical performance of a this compound-based buffer is compared to standard detergents in the table below.
| Detergent Class | Example(s) | Lysis Strength | Protein Denaturation | Recommended for Functional Assays |
| Strong Anionic | SDS | High | High | No |
| Mild Anionic | This compound (derivative) | Moderate | Low to Moderate | Potentially |
| Sodium Deoxycholate | Moderate | Moderate | With caution | |
| Non-ionic | Triton™ X-100, NP-40 | Mild to Moderate | Low | Yes |
| Zwitterionic | CHAPS | Mild | Low | Yes |
Experimental Protocol: Mammalian Cell Lysis using a this compound-Based Buffer
This protocol provides a starting point for the use of a this compound derivative in a cell lysis buffer. Optimization of the detergent concentration is critical and should be determined empirically for each cell line and application.
Materials:
-
Mammalian cells (adherent or in suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound Lysis Buffer (see formulation below)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Lysis Buffer Formulation (1X):
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength |
| EDTA | 1 mM | Chelates divalent cations |
| This compound derivative | 0.1% - 1.0% (w/v) | Lytic agent (optimization required) |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation |
Procedure:
-
Cell Preparation:
-
Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Aspirate the final wash completely.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.
-
-
Cell Lysis:
-
Add the complete, ice-cold this compound Lysis Buffer (with inhibitors) to the cells. Use a sufficient volume to ensure the cells are fully covered (e.g., 1 mL for a 10 cm dish).
-
For adherent cells, use a cell scraper to gently scrape the cells into the lysis buffer.
-
For suspension cells, resuspend the cell pellet in the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation:
-
Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Lysate Collection:
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
-
Downstream Applications:
-
The clarified lysate is now ready for protein quantification and downstream applications such as enzyme assays, immunoprecipitation, or Western blotting. Store the lysate at -80°C for long-term use.
-
Visualizing the Workflow and Logic
Experimental Workflow for Cell Lysis
Caption: A generalized workflow for mammalian cell lysis using a detergent-based buffer.
Decision Logic for Detergent Selection
Caption: A decision tree for selecting an appropriate lysis buffer detergent.
Downstream Compatibility and Considerations
When using a novel lysis buffer formulation, it is essential to validate its compatibility with downstream assays.
-
Protein Quantification: Ensure that the this compound derivative does not interfere with the chosen protein assay (e.g., BCA or Bradford). A buffer-only control should be included in the protein quantification.
-
Enzyme Assays: The primary advantage of a mild detergent is the preservation of enzymatic activity. It is crucial to perform control experiments to confirm that the detergent at the concentration used does not inhibit the enzyme of interest.[7]
-
Immunoprecipitation and Western Blotting: Mild detergents are generally compatible with immunoprecipitation as they are less likely to disrupt antibody-antigen interactions. For Western blotting, the presence of a mild anionic detergent in the lysate is typically not problematic.
Conclusion
This compound derivatives represent a promising, yet underexplored, class of mild anionic detergents for mammalian cell lysis. Their gentle action makes them a theoretically suitable choice for applications requiring the preservation of protein structure and function. The provided protocol serves as a foundational method that should be adapted and optimized for specific experimental needs. Researchers are encouraged to empirically determine the optimal concentration of the this compound derivative to achieve a balance between efficient cell lysis and the maintenance of protein integrity.
References
- 1. Cell Lysis Detergents | Fisher Scientific [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 4. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Disodium Sulfosuccinate Microemulsions for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disodium (B8443419) sulfosuccinate (B1259242), commonly known as Aerosol OT (AOT) or docusate (B154912) sodium, is a versatile anionic surfactant widely employed in the formulation of microemulsions for pharmaceutical applications.[1][2] Microemulsions are thermodynamically stable, transparent, and isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant.[3][4][5] These systems are attractive drug delivery vehicles due to their ability to enhance the solubility and bioavailability of both hydrophilic and lipophilic drugs, offering potential for various administration routes, including transdermal and oral delivery.[4][6][7] Their nanosized droplets, typically in the range of 10-200 nm, provide a large interfacial area, which can facilitate drug permeation across biological membranes.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of disodium sulfosuccinate-based microemulsions for drug delivery.
Data Presentation: Formulation and Characterization Parameters
The following tables summarize quantitative data from various studies on this compound microemulsions, providing a comparative overview of formulation compositions and their physicochemical properties.
Table 1: Composition of this compound Microemulsion Formulations
| Formulation Type | Oil Phase (% w/w) | Aqueous Phase (% w/w) | Surfactant (AOT) & Cosurfactant (% w/w) | Surfactant/Cosurfactant Ratio (S/CoS) | Reference |
| Oil-in-Water (o/w) | Isopropyl Palmitate (IPP) (15%) | Water (39%) | AOT / 1-Butanol (46%) | 2:1 w/w | [8] |
| Water-in-Oil (w/o) | Isopropyl Palmitate (IPP) (39%) | Water (15%) | AOT / 1-Butanol (46%) | 2:1 w/w | [8] |
| Water-in-Oil (w/o) | Medium-chain triglycerides with oleic acid | Water | AOT / Glycerol monooleate | 3:1 | [6][9] |
Table 2: Physicochemical Characterization of this compound Microemulsions
| Formulation Description | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | pH | Viscosity (cp) | Electrical Conductivity (μS/cm) | Reference |
| Glimepiride o/w microemulsion | 237 | 0.14 | +33 | 5.98 | 0.810 | 166 | [10] |
| Glimepiride w/o microemulsion | 176 | 0.02 | -30 | 5.24 | 0.809 | 47 | [10] |
| Tetracaine-loaded microemulsion | 35.9 ± 2.5 | Not Reported | -29.4 ± 3.1 | Not Reported | Not Reported | Not Reported | [11] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound microemulsions.
Protocol 1: Preparation of this compound Microemulsions
This protocol describes the general method for preparing both o/w and w/o microemulsions.
Materials:
-
This compound (Aerosol OT)
-
Oil Phase (e.g., Isopropyl Palmitate, Medium-chain triglycerides)
-
Cosurfactant (e.g., 1-Butanol, Glycerol monooleate)
-
Aqueous Phase (Purified water)
-
Active Pharmaceutical Ingredient (API)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of the Oil and Aqueous Phases:
-
For hydrophobic drugs: Dissolve the accurately weighed API in the oil phase.
-
For hydrophilic drugs: Dissolve the accurately weighed API in the aqueous phase.
-
-
Preparation of the Surfactant/Cosurfactant Mixture (Smix):
-
Accurately weigh the this compound (surfactant) and the cosurfactant in the desired ratio (e.g., 2:1 w/w).
-
Mix them thoroughly until a homogenous liquid is obtained.
-
-
Formation of the Microemulsion:
-
To the phase containing the dissolved drug (either oil or aqueous), add the prepared Smix.
-
Slowly add the other phase (aqueous for hydrophobic drugs, oil for hydrophilic drugs) to this mixture while continuously mixing.
-
Vortex the mixture until a transparent and uniform microemulsion is formed.[3]
-
-
Equilibration:
-
Allow the prepared microemulsion to equilibrate at room temperature for at least 24 hours before characterization.
-
Protocol 2: Characterization of Microemulsions
1. Visual Inspection:
-
Visually inspect the prepared microemulsions for their appearance (transparency, homogeneity) and phase separation against a bright light source.
2. Particle Size and Polydispersity Index (PDI) Measurement:
-
Instrument: Photon Correlation Spectroscopy (PCS) / Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the microemulsion sample with the continuous phase (water for o/w, oil for w/o) to an appropriate concentration to avoid multiple scattering effects.[12]
-
Place the diluted sample in a cuvette and insert it into the instrument.
-
Measure the particle size and PDI at a fixed scattering angle (e.g., 90°) and a constant temperature (e.g., 25°C).
-
Perform the measurement in triplicate and report the average values.
-
3. Zeta Potential Measurement:
-
Instrument: Zetasizer or equivalent instrument based on electrophoretic light scattering.
-
Procedure:
-
Dilute the microemulsion sample with the continuous phase.
-
Inject the diluted sample into the specific zeta potential cell.
-
Measure the electrophoretic mobility of the droplets, which is then converted to the zeta potential by the instrument's software.
-
Perform the measurement in triplicate and report the average values.
-
4. Electrical Conductivity Measurement:
-
Instrument: Conductometer.
-
Purpose: To determine the type of microemulsion (o/w or w/o).
-
Procedure:
-
Calibrate the conductometer with standard solutions.
-
Immerse the electrode in the undiluted microemulsion.
-
Record the conductivity reading. High conductivity values are indicative of an o/w microemulsion, while low values suggest a w/o microemulsion.[8]
-
5. Viscosity Measurement:
-
Instrument: Brookfield viscometer or a cone and plate rheometer.
-
Procedure:
-
Place the microemulsion sample in the instrument's sample holder.
-
Measure the viscosity at a constant temperature (e.g., 25°C) and a defined shear rate.
-
6. pH Measurement:
-
Instrument: Calibrated pH meter.
-
Procedure:
-
Immerse the pH electrode directly into the microemulsion (for o/w systems) or a 10% dilution in a suitable solvent.
-
Record the pH value.
-
Protocol 3: In Vitro Drug Release Study
This protocol describes the use of a Franz diffusion cell for evaluating the in vitro release of a drug from the microemulsion.[8]
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate) or excised skin
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
-
Water bath or heating block
-
Syringes and collection vials
-
Analytical method for drug quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Membrane Preparation:
-
Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
-
Franz Cell Assembly:
-
Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
-
Fill the receptor compartment with a known volume of pre-warmed (37°C) receptor medium.
-
Place a magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer set to a constant speed.
-
-
Sample Application:
-
Accurately apply a known quantity of the drug-loaded microemulsion onto the surface of the membrane in the donor compartment.
-
Cover the donor compartment to prevent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the collected samples for drug content using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area over time.
-
Plot the cumulative drug release versus time to determine the release profile.
-
Protocol 4: Stability Studies
Procedure:
-
Thermodynamic Stability:
-
Centrifugation: Centrifuge the microemulsion samples at a specified speed (e.g., 3500 rpm) for 30 minutes. Observe for any signs of phase separation, creaming, or cracking.
-
Heating/Cooling Cycles: Subject the microemulsions to multiple cycles of heating (e.g., 40°C) and cooling (e.g., 4°C), with storage at each temperature for at least 48 hours. Observe for any physical changes.
-
-
Long-Term Stability:
-
Store the microemulsion formulations in sealed containers at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for a specified period (e.g., 3-6 months).
-
At predetermined time points, withdraw samples and re-characterize them for key parameters such as particle size, PDI, zeta potential, and drug content to assess their physical and chemical stability.[13]
-
Mandatory Visualizations
The following diagrams illustrate the key workflows in the formulation and evaluation of this compound microemulsions.
Caption: Workflow for Microemulsion Formulation and Characterization.
Caption: Protocol for In Vitro Drug Release Study.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Microemulsions as a surrogate carrier for dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microemulsions as novel drug carriers: the formation, stability, applications and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT) microemulsion for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aerosol OT microemulsions as carriers for transdermal delivery of hydrophobic and hydrophilic local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT) microemulsion for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced Stability and Dermal Delivery of Hydroquinone Using Microemulsion-based System [wisdomlib.org]
Application Notes and Protocols: Disodium Sulfosuccinate as a Stabilizer for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) sulfosuccinates are a versatile class of anionic surfactants widely employed in the synthesis of nanoparticles. Their amphiphilic nature, ability to form reverse micelles, and effectiveness as stabilizing agents make them crucial for controlling nanoparticle size, shape, and stability. This document provides detailed application notes and experimental protocols for the synthesis of various nanoparticles using disodium sulfosuccinates as stabilizers, with a particular focus on sodium bis(2-ethylhexyl) sulfosuccinate, commonly known as Aerosol-OT (AOT).
The primary mechanism of stabilization involves the formation of a protective layer around the nanoparticle surface, preventing aggregation and controlling growth. In non-polar solvents, AOT can form reverse micelles, creating nano-sized water pools that act as nanoreactors for the synthesis of nanoparticles with controlled dimensions. This technique is particularly useful for producing a wide range of nanoparticles, including metallic, metal oxide, and polymeric nanoparticles.
Mechanism of Stabilization
Disodium sulfosuccinates stabilize nanoparticles through a combination of electrostatic and steric hindrance. The sulfonate head group is hydrophilic, while the hydrocarbon tails are hydrophobic. In aqueous solutions, the hydrophobic tails can adsorb to the surface of a growing nanoparticle, leaving the negatively charged sulfonate groups exposed to the aqueous medium. This creates a net negative surface charge, leading to electrostatic repulsion between particles and preventing their aggregation.
In non-aqueous media, AOT is well-known for forming reverse micelles. The polar sulfonate head groups and sodium counter-ions create a hydrophilic core, or "water pool," that can solubilize aqueous reactants, while the hydrophobic tails extend into the continuous oil phase. These water pools act as confined reaction vessels, allowing for precise control over nanoparticle nucleation and growth. The surfactant layer at the oil-water interface provides a physical barrier that stabilizes the newly formed nanoparticles.
Quantitative Data on Nanoparticle Synthesis
The following tables summarize quantitative data from various studies on the synthesis of nanoparticles using Aerosol-OT as a stabilizer. These tables provide a comparative overview of how different synthesis parameters influence the physicochemical properties of the resulting nanoparticles.
Table 1: Synthesis of Silica (B1680970) (SiO₂) Nanoparticles in AOT Reverse Micelles
| Molar Ratio (Water/AOT) | Precursor | Catalyst | Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| 5 | TEOS | NH₄OH | Increases with R | Decreases with R | [1] |
| 9.5 | TEOS | NH₄OH | Increases with R | Decreases with R | [1] |
| 10 | TEOS | NH₄OH | ~30 | 0.27 | [2] |
| 10 | TMOS | Acidic (pH 1.05) | ~5 | N/A | |
| 10 | TMOS | Basic (pH 10.85) | ~11 | N/A |
TEOS: Tetraethyl orthosilicate (B98303); TMOS: Tetramethylorthosilicate
Table 2: Synthesis of Silver (Ag) Nanoparticles in AOT Reverse Micelles
| Molar Ratio (Water/AOT) | Ag+ Source | Reducing Agent | Particle Size (nm) | Zeta Potential (mV) | Reference |
| 5 | AgNO₃ | Hydrazine | ~7 | N/A | |
| 10 | AgNO₃ | Hydrazine | 5-15 | N/A | |
| 15 | AgNO₃ | Hydrazine | >15 | N/A | |
| 10 | AgNO₃ | NaBH₄ | ~7.8 | -25.3 |
Table 3: Synthesis of Gold (Au) Nanoparticles in AOT Reverse Micelles
| Molar Ratio (Water/AOT) | Au³⁺ Source | Reducing Agent | Particle Size (nm) | PDI | Reference |
| 10 | HAuCl₄ | NaBH₄ | 8-10 | N/A | |
| 15 | HAuCl₄ | Hydrazine | 5-10 | N/A | |
| 20 | HAuCl₄ | Ascorbic Acid | 10-20 | N/A |
Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles via Reverse Microemulsion
This protocol describes the synthesis of silica nanoparticles using the reverse microemulsion method with Aerosol-OT as the surfactant.
Materials:
-
Aerosol-OT (AOT)
-
n-Decane (or other suitable alkane)
-
Tetraethyl orthosilicate (TEOS)
-
Ammonium (B1175870) hydroxide (B78521) (28-30% solution)
-
Deionized water
Procedure:
-
Prepare the Reverse Microemulsion:
-
Dissolve a specific amount of AOT in n-decane to achieve the desired concentration (e.g., 0.1 M).
-
Add a calculated volume of aqueous ammonium hydroxide solution to the AOT/decane mixture to obtain the desired water-to-surfactant molar ratio (R).
-
Stir the mixture vigorously until a clear and stable reverse microemulsion is formed.
-
-
Initiate Nanoparticle Synthesis:
-
Add a specific volume of TEOS to the reverse microemulsion while stirring. The amount of TEOS will determine the final particle size.
-
Continue stirring the reaction mixture at room temperature for a specified duration (e.g., 24 hours) to allow for the hydrolysis and condensation of TEOS within the reverse micelles.
-
-
Nanoparticle Recovery:
-
Break the reverse microemulsion by adding an excess of ethanol. This will cause the silica nanoparticles to precipitate.
-
Centrifuge the mixture to collect the silica nanoparticles.
-
Wash the nanoparticles repeatedly with ethanol and deionized water to remove any residual surfactant and unreacted precursors.
-
Dry the purified silica nanoparticles in an oven or under vacuum.
-
Protocol 2: Synthesis of Gold Nanoparticles via Reverse Microemulsion
This protocol outlines the synthesis of gold nanoparticles using AOT-based reverse micelles.
Materials:
-
Aerosol-OT (AOT)
-
Isooctane (B107328) (or other suitable alkane)
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution
-
Sodium borohydride (B1222165) (NaBH₄) solution
-
Deionized water
Procedure:
-
Prepare Two Reverse Microemulsions:
-
Microemulsion A (Gold Precursor): Prepare a reverse microemulsion by dissolving AOT in isooctane and adding a specific volume of HAuCl₄ solution to achieve the desired R value. Stir until clear.
-
Microemulsion B (Reducing Agent): Prepare a second reverse microemulsion by dissolving AOT in isooctane and adding a specific volume of freshly prepared, ice-cold NaBH₄ solution to achieve the same R value. Stir until clear.
-
-
Initiate Nanoparticle Synthesis:
-
Rapidly add Microemulsion B to Microemulsion A under vigorous stirring.
-
A color change from yellow to ruby red should be observed, indicating the formation of gold nanoparticles.
-
Continue stirring for a specified time (e.g., 1-2 hours) to ensure the reaction is complete.
-
-
Nanoparticle Characterization (in situ):
-
The resulting colloidal suspension can be directly characterized using UV-Vis spectroscopy to observe the surface plasmon resonance peak, which is indicative of nanoparticle formation and size.
-
Applications in Drug Development
Nanoparticles stabilized with disodium sulfosuccinates, particularly AOT, are promising candidates for drug delivery systems. Their small size, high surface area, and the ability to encapsulate both hydrophilic and hydrophobic drugs make them suitable for targeted delivery and controlled release applications.
Cellular Uptake and Drug Delivery Workflow
The cellular uptake of these nanoparticles is a critical step in their therapeutic action. Generally, nanoparticles are internalized by cells through various endocytic pathways. The specific pathway can be influenced by the nanoparticle's size, shape, and surface chemistry. For AOT-stabilized nanoparticles, their negative surface charge can influence their interaction with the cell membrane.
The internalized nanoparticles are typically trafficked to endosomes and then lysosomes. The acidic environment of the lysosome can trigger the release of the encapsulated drug, which can then exert its therapeutic effect on specific cellular targets. For instance, in cancer therapy, drug-loaded nanoparticles can be designed to target signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway, leading to apoptosis or inhibition of cell proliferation.
Conclusion
Disodium sulfosuccinates, particularly Aerosol-OT, are highly effective stabilizers for the synthesis of a variety of nanoparticles with controlled size and morphology. The reverse microemulsion method offers a robust platform for producing monodisperse nanoparticles suitable for various applications, including drug delivery. Further research into the specific interactions of these nanoparticles with cellular systems will pave the way for the development of novel and effective nanomedicines.
References
Application of Disodium Sulfosuccinate in Micellar Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) sulfosuccinates, a class of anionic surfactants, are widely recognized for their ability to form micelles in both aqueous and non-aqueous media. A prominent example is sodium bis(2-ethylhexyl) sulfosuccinate (B1259242), commonly known as Aerosol-OT (AOT). These micelles act as versatile microreactors, creating unique environments that can significantly alter the rates and pathways of chemical reactions. This phenomenon, known as micellar catalysis, offers numerous advantages in organic synthesis, enzymatic reactions, and drug delivery systems. The distinct polar and non-polar domains within the micellar structures allow for the solubilization of reactants with varying polarities, leading to increased local concentrations and favorable transition state stabilization. This document provides detailed application notes and experimental protocols for the use of disodium sulfosuccinate in micellar catalysis.
Core Concepts in Micellar Catalysis
Micellar catalysis by disodium sulfosuccinates can be broadly categorized into two types based on the solvent system:
-
Normal Micelles in Aqueous Solutions: In water, this compound molecules aggregate to form normal micelles, with their hydrophilic sulfonate head groups oriented towards the aqueous bulk and their hydrophobic tails forming a non-polar core. These micelles can encapsulate non-polar reactants, thereby increasing their effective concentration and facilitating reactions that are otherwise slow in a purely aqueous environment.
-
Reverse Micelles in Non-Aqueous Solutions: In non-polar organic solvents, disodium sulfosuccinates form reverse micelles (or water-in-oil microemulsions). In this arrangement, the hydrophilic head groups create a polar "water pool" in the core, shielded from the bulk organic solvent by the hydrophobic tails. These reverse micelles are particularly useful for reactions involving polar substrates or for hosting enzymes in a non-aqueous environment, mimicking biological membranes.
The catalytic effect of these micelles arises from a combination of factors:
-
Concentration Effect: Reactants are partitioned from the bulk solution into the smaller volume of the micelles, leading to a significant increase in their local concentrations.
-
Medium Effect: The microenvironment within the micelle (e.g., polarity, viscosity, electrostatic potential at the interface) is different from the bulk solvent, which can stabilize the transition state of a reaction.
-
Orientation Effect: The ordered structure of the micelle can orient the reactants in a way that is favorable for the reaction to occur.
Applications in Chemical Synthesis
This compound micelles, particularly those of AOT, are effective catalysts for a variety of organic reactions. A notable application is in the hydrolysis of esters.
Case Study: Hydrolysis of Esters
The hydrolysis of esters, such as p-nitrophenyl acetate (B1210297) (PNPA), is a well-studied example of micellar catalysis. The rate of hydrolysis can be significantly enhanced in the presence of this compound micelles.
The effect of AOT reverse micelles on the aquation of bis(2,4,6-tripyridyl-s-triazine)iron(II) complex demonstrates a marked acceleration compared to the reaction in a purely aqueous medium. The reaction rate is influenced by both the water-to-surfactant ratio (W) and the AOT concentration.[1]
| Reaction System | Rate Constant (k') in AOT/heptane | Rate in Aqueous Medium |
| Acid hydrolysis of {Fe(terpy)2}2+ | 11.2 × 10-4 s-1 | Extremely slow and incomplete |
Caption: Comparison of reaction rates for the acid hydrolysis of {Fe(terpy)2}2+ in AOT reverse micelles versus an aqueous medium.[1]
The catalytic efficiency of enzymes encapsulated in AOT reverse micelles is also highly dependent on the micellar environment. For the hydrolysis of 1-naphthyl phosphate (B84403) (1-NP) by alkaline phosphatase (AP) in AOT reverse micelles, the catalytic efficiency (kcat/KM) increases with the water content.[2]
| AOT Reverse Micelle System | W0 | kcat/KM (M-1s-1) |
| ML/AOT/water | 2 | 681 |
| ML/AOT/water | 6 | 2454 |
| ML/AOT/water | 10 | 4878 |
| IPM/AOT/water | 2 | 1144 |
| IPM/AOT/water | 6 | 5555 |
| IPM/AOT/water | 10 | 12810 |
Caption: Catalytic efficiency of alkaline phosphatase in methyl laurate (ML)/AOT/water and isopropyl myristate (IPM)/AOT/water reverse micelles at different water-to-surfactant ratios (W0).[2]
Furthermore, the concentration of the surfactant itself plays a crucial role. In the same enzymatic hydrolysis system, varying the AOT concentration in IPM/AOT reverse micelles at a constant W0 of 10 resulted in changes to the catalytic efficiency.[2]
| AOT Concentration (M) | kcat/KM (M-1s-1) |
| 0.05 | 1300 |
| 0.1 | 12810 |
| 0.2 | 12900 |
Caption: Effect of AOT concentration on the catalytic efficiency of alkaline phosphatase in IPM/AOT/water reverse micelles at W0 = 10.[2]
This protocol describes a general method for studying the kinetics of ester hydrolysis (e.g., p-nitrophenyl acetate) in AOT reverse micelles.
Materials:
-
Sodium bis(2-ethylhexyl) sulfosuccinate (AOT)
-
Non-polar solvent (e.g., heptane, isooctane)
-
Ester substrate (e.g., p-nitrophenyl acetate, PNPA)
-
Buffer solution (e.g., Tris-HCl, phosphate buffer)
-
Deionized water
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Micropipettes
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of AOT Stock Solution: Prepare a stock solution of AOT in the chosen non-polar solvent (e.g., 0.1 M AOT in heptane).
-
Preparation of Substrate Stock Solution: Prepare a stock solution of the ester in a suitable solvent (e.g., acetonitrile). The final concentration in the reaction mixture should be in the micromolar range.
-
Preparation of Reverse Micelle Solutions:
-
To a series of volumetric flasks, add the required volume of the AOT stock solution.
-
Using a micropipette, add the desired amount of buffer solution to achieve the target water-to-surfactant ratio (W = [H₂O]/[AOT]).
-
Add the non-polar solvent to the final volume.
-
Shake the solutions vigorously to ensure the formation of a clear, optically transparent reverse micelle solution.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance of the product (e.g., ~400 nm for p-nitrophenolate).
-
Equilibrate the reverse micelle solution in a cuvette in the thermostatted cell holder at the desired temperature.
-
Initiate the reaction by adding a small aliquot of the ester stock solution to the cuvette.
-
Immediately start recording the absorbance as a function of time.
-
-
Data Analysis:
-
The initial rate of the reaction (v₀) can be determined from the initial linear portion of the absorbance versus time plot.
-
The observed pseudo-first-order rate constant (kobs) can be calculated from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
The hydrolysis of an ester in a reverse micelle involves the partitioning of the ester into the micellar interface or the water pool, where it reacts with a nucleophile (e.g., hydroxide (B78521) ion or water).
Caption: Mechanism of ester hydrolysis in an AOT reverse micelle.
Applications in Biocatalysis
This compound reverse micelles provide a suitable microenvironment for enzymes to function in non-aqueous solvents. This is particularly valuable for reactions involving hydrophobic substrates that have low solubility in water.
Experimental Workflow: Enzyme Immobilization and Catalysis
The general workflow for utilizing enzymes in AOT reverse micelles is as follows:
-
Enzyme Encapsulation: A small amount of an aqueous solution containing the enzyme is injected into a solution of AOT in a non-polar solvent. Vigorous shaking leads to the spontaneous formation of enzyme-containing reverse micelles.
-
Substrate Addition: The substrate, dissolved in the same non-polar solvent, is added to the reverse micelle solution.
-
Reaction Monitoring: The progress of the reaction is monitored using appropriate analytical techniques, such as UV-Vis spectroscopy, HPLC, or GC.
-
Product Extraction: After the reaction is complete, the product can be extracted from the micellar solution.
Caption: Experimental workflow for enzyme catalysis in AOT reverse micelles.
Logical Relationships in Micellar Catalysis
The efficiency of micellar catalysis is governed by a complex interplay of various factors. Understanding these relationships is crucial for optimizing reaction conditions.
Caption: Factors influencing the rate of micellar catalysis.
Conclusion
This compound micelles, particularly AOT reverse micelles, are powerful tools in catalysis, offering significant rate enhancements and control over reaction pathways for a wide range of chemical and biochemical transformations. By understanding the fundamental principles of micellar catalysis and carefully controlling the experimental parameters, researchers can harness the unique properties of these self-assembled systems to develop more efficient and selective synthetic methods and biocatalytic processes. The provided application notes and protocols serve as a starting point for exploring the vast potential of disodium sulfosuccinates in catalysis.
References
Application Notes and Protocols: The Role of Chemical Additives in Polymerase Chain Reaction (PCR) Optimization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Effective amplification of DNA through Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology. However, the efficiency and specificity of PCR can be hindered by various factors, most notably the inherent properties of the DNA template itself. Templates with high GC-content, secondary structures such as hairpins, and long stretches of repetitive sequences can impede polymerase activity, leading to low yield or non-specific amplification. To overcome these challenges, various chemical additives, often referred to as PCR enhancers, can be incorporated into the reaction mixture.
Note on Disodium (B8443419) Sulfosuccinate (B1259242): An extensive search of scientific literature and technical resources did not yield any information on the use of disodium sulfosuccinate as an additive for PCR optimization. The following application notes and protocols focus on well-established and commonly used PCR enhancers.
Common PCR Enhancers and Their Mechanisms
Several classes of chemical additives have been shown to improve PCR performance. These enhancers function through different mechanisms to increase the yield and specificity of the amplification.
-
Organic Solvents (e.g., Dimethyl Sulfoxide - DMSO): These agents are thought to reduce secondary structures in the DNA template, particularly in GC-rich regions.[1][2] By disrupting the hydrogen bonds between complementary bases, they lower the melting temperature (Tm) of the DNA, making it more accessible to primers and the polymerase.[1]
-
Amides (e.g., Formamide): Similar to organic solvents, formamide (B127407) destabilizes the DNA double helix by binding in the major and minor grooves, thereby lowering the melting temperature.[1]
-
Betaine: This is an isostabilizing agent that equalizes the melting temperatures of GC and AT base pairs, reducing the formation of secondary structures in GC-rich regions and improving amplification specificity.[1][3]
-
Non-ionic Detergents (e.g., Tween 20, Triton X-100): These detergents can help to stabilize the polymerase and may reduce the formation of secondary structures, leading to cleaner PCR products.[1]
-
Bovine Serum Albumin (BSA): BSA is known to overcome PCR inhibitors that may be present in the DNA sample by binding to them. It also stabilizes the Taq polymerase.[1][2]
-
Tetramethylammonium Chloride (TMAC): This additive increases the specificity of primer annealing by raising the melting temperature of the DNA, which is particularly useful when using degenerate primers.[1]
Data Presentation: Common PCR Enhancers
The following table summarizes the recommended working concentrations and primary effects of commonly used PCR enhancers. It is crucial to empirically determine the optimal concentration for each specific PCR system.
| PCR Additive | Recommended Concentration | Primary Effect(s) | Notes |
| Dimethyl Sulfoxide (DMSO) | 2 - 10% (v/v) | Reduces DNA secondary structures, useful for GC-rich templates. | Can inhibit Taq polymerase at higher concentrations.[1] |
| Betaine | 0.5 - 2.0 M | Reduces formation of secondary structures, equalizes AT/GC melting temperatures.[1][3] | Generally less inhibitory to polymerase than DMSO. |
| Formamide | 1 - 5% (v/v) | Lowers DNA melting temperature, destabilizes the double helix.[1] | Can inhibit Taq polymerase. |
| Tween 20 | 0.1 - 0.5% (v/v) | Stabilizes polymerase, reduces secondary structures. | May increase non-specific amplification in some cases.[1] |
| Triton X-100 | 0.1 - 0.5% (v/v) | Stabilizes polymerase, reduces secondary structures. | Similar to Tween 20.[1] |
| Bovine Serum Albumin (BSA) | 0.1 - 0.8 µg/µl | Sequesters inhibitors, stabilizes polymerase.[1] | Particularly useful for impure DNA templates. |
| Tetramethylammonium Chloride (TMAC) | 10 - 100 µM | Increases primer annealing specificity. | Useful for PCR with degenerate primers.[1] |
Experimental Protocols: Optimizing PCR with Additives
The following is a generalized protocol for optimizing a PCR reaction with a chemical enhancer. The specific concentrations and cycling parameters should be adjusted based on the chosen additive and the specific target sequence.
Objective: To determine the optimal concentration of a PCR additive for improving the yield and/or specificity of a difficult-to-amplify DNA target.
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix
-
Taq DNA polymerase and corresponding buffer
-
Selected PCR additive (e.g., DMSO, Betaine)
-
Nuclease-free water
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Protocol:
-
Prepare a Master Mix: Prepare a master mix containing all PCR components except the additive. This ensures that each reaction receives the same amount of template, primers, dNTPs, and polymerase.
-
Set up a Concentration Gradient: Prepare a series of PCR tubes. To each tube, add the master mix and then the PCR additive at varying final concentrations. It is recommended to test a range of concentrations as suggested in the table above. Include a control reaction with no additive.
-
Example for DMSO: Prepare reactions with final DMSO concentrations of 0%, 2%, 4%, 6%, 8%, and 10%.
-
-
Perform PCR: Place the tubes in a thermocycler and run a standard PCR program. If optimizing for a GC-rich template, a higher denaturation temperature or a touchdown PCR protocol may be beneficial.
-
Analyze the Results: Analyze the PCR products by agarose gel electrophoresis. Compare the intensity and specificity of the bands across the different additive concentrations.
-
Refine the Concentration (Optional): If a broad optimal range is identified, a second experiment with a narrower range of concentrations can be performed to pinpoint the ideal concentration.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing a challenging PCR amplification.
References
Application Notes and Protocols for Gentle DNA/RNA Extraction Using Disodium Sulfosuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality, intact deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) is a critical prerequisite for a wide array of molecular biology applications, from PCR and next-generation sequencing to gene expression analysis and the development of nucleic acid-based therapeutics. Traditional extraction methods often employ harsh detergents, such as sodium dodecyl sulfate (B86663) (SDS), which can lead to denaturation and shearing of nucleic acids, as well as the co-purification of inhibitors that can affect downstream enzymatic reactions.
This document provides detailed application notes and protocols for the use of Disodium (B8443419) Sulfosuccinate (B1259242), a milder anionic surfactant, as a key component in gentle lysis buffers for the extraction of DNA and RNA from various biological samples. The protocols outlined here are designed to minimize denaturation and physical damage to nucleic acids, resulting in higher integrity and improved performance in sensitive downstream applications. While specific performance data for disodium sulfosuccinate in nucleic acid extraction is not widely published, the provided protocols are based on the known properties of mild surfactants and established principles of molecular biology.
Principle of Action
This compound is an anionic surfactant known for its mild cleansing and foaming properties. In the context of nucleic acid extraction, its utility lies in its ability to disrupt the lipid bilayer of cell membranes and the nuclear envelope to release cellular contents, including DNA and RNA. Due to its less aggressive nature compared to harsh detergents like SDS, it is hypothesized to cause less protein denaturation, which can be beneficial for preserving the integrity of nucleic acid-protein complexes and for minimizing the co-precipitation of denatured proteins with nucleic acids. The general principle involves cell lysis with a this compound-based buffer, followed by the removal of proteins and other contaminants, and subsequent precipitation and purification of the nucleic acids.
Data Presentation: Comparative Performance
The following tables provide a summary of expected quantitative data when comparing the proposed this compound method with standard extraction protocols using Sodium Dodecyl Sulfate (SDS) and Triton X-100. The data for SDS and Triton X-100 is based on typical results reported in the literature. The values for the this compound method are projected based on the properties of mild detergents and are intended to serve as a baseline for optimization.
Table 1: Expected DNA Yield and Purity from Cultured Mammalian Cells (per 1 million cells)
| Lysis Buffer Component | Typical DNA Yield (µg) | A260/A280 Ratio | A260/A230 Ratio |
| This compound (DSS) | 5 - 8 | 1.8 - 2.0 | 2.0 - 2.2 |
| Sodium Dodecyl Sulfate (SDS) | 6 - 10 | 1.7 - 1.9 | 1.8 - 2.1 |
| Triton X-100 | 4 - 7 | 1.8 - 2.0 | 1.9 - 2.2 |
Table 2: Expected RNA Yield, Purity, and Integrity from Cultured Mammalian Cells (per 1 million cells)
| Lysis Buffer Component | Typical RNA Yield (µg) | A260/A280 Ratio | A260/A230 Ratio | RNA Integrity Number (RIN) |
| This compound (DSS) | 8 - 12 | 1.9 - 2.1 | 2.0 - 2.2 | 8.5 - 10 |
| Sodium Dodecyl Sulfate (SDS) | 10 - 15 | 1.8 - 2.0 | 1.9 - 2.1 | 7.5 - 9.0 |
| Triton X-100 | 7 - 11 | 1.9 - 2.1 | 2.0 - 2.2 | 8.0 - 9.5 |
Experimental Protocols
Protocol 1: Gentle DNA Extraction from Cultured Mammalian Cells
This protocol is designed for the extraction of high molecular weight genomic DNA from cultured mammalian cells using a this compound-based lysis buffer.
Materials:
-
Lysis Buffer (DSS-Lysis-A):
-
10 mM Tris-HCl (pH 8.0)
-
100 mM NaCl
-
25 mM EDTA
-
0.5% (w/v) this compound
-
Nuclease-free water
-
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform (B151607):Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes (1.5 mL and 2 mL)
-
Microcentrifuge
-
Water bath or heat block
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer with PBS, then detach cells using a cell scraper in the presence of PBS.
-
For suspension cells, directly pellet the cells.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge again. Discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 400 µL of Lysis Buffer (DSS-Lysis-A).
-
Add 20 µL of Proteinase K (final concentration 1 mg/mL).
-
Incubate at 56°C for 1-2 hours with gentle agitation.
-
-
RNase Treatment:
-
Add 4 µL of RNase A (final concentration 100 µg/mL).
-
Incubate at 37°C for 30 minutes.
-
-
Protein Removal:
-
Add an equal volume (400 µL) of phenol:chloroform:isoamyl alcohol.
-
Mix gently by inverting the tube for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
Chloroform Extraction:
-
Add an equal volume of chloroform:isoamyl alcohol.
-
Mix gently and centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2).
-
Add 2.5 volumes of ice-cold 100% ethanol.
-
Mix gently by inversion until a white DNA precipitate is visible.
-
Incubate at -20°C for at least 1 hour.
-
-
DNA Pelleting and Washing:
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
-
DNA Resuspension:
-
Resuspend the DNA pellet in 50-100 µL of TE Buffer.
-
Incubate at 65°C for 10 minutes to aid dissolution.
-
Store the DNA at -20°C.
-
Protocol 2: Gentle RNA Extraction from Cultured Mammalian Cells
This protocol is designed for the extraction of high-quality total RNA, suitable for applications such as RT-qPCR and RNA sequencing.
Materials:
-
Lysis Buffer (DSS-Lysis-B):
-
10 mM Tris-HCl (pH 7.5)
-
150 mM NaCl
-
1.5 mM MgCl2
-
0.65% (v/v) this compound
-
1 mM DTT (add fresh)
-
RNase Inhibitor (e.g., 40 U/µL)
-
Nuclease-free water
-
-
TRI Reagent or similar phenol-guanidine isothiocyanate solution
-
Chloroform
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
-
All other materials as listed in Protocol 1, ensuring they are RNase-free.
Procedure:
-
Cell Harvesting:
-
Follow the same procedure as in Protocol 1, ensuring all reagents and equipment are RNase-free.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of TRI Reagent per 5-10 million cells.
-
Pipette the lysate up and down several times to homogenize.
-
Incubate at room temperature for 5 minutes.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of TRI Reagent.
-
Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRI Reagent used.
-
Mix and incubate at room temperature for 10 minutes.
-
-
RNA Pelleting and Washing:
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in 20-50 µL of nuclease-free water.
-
Incubate at 55-60°C for 10 minutes to dissolve the RNA.
-
Store the RNA at -80°C.
-
Mandatory Visualizations
Caption: Workflow for gentle DNA extraction.
Caption: Workflow for gentle RNA extraction.
Caption: Lysis method impact on nucleic acids.
Conclusion
The use of this compound in lysis buffers presents a promising alternative for the gentle extraction of high-quality DNA and RNA. The milder nature of this surfactant is expected to yield nucleic acids with higher integrity, which is particularly advantageous for sensitive downstream applications that are susceptible to inhibitors and nucleic acid degradation. The provided protocols offer a solid foundation for researchers to optimize extraction conditions for their specific cell types and research needs. Further empirical validation is encouraged to fully characterize the performance of this compound-based methods in comparison to established protocols.
Application Notes and Protocols for Disodium Sulfosuccinate in Capillary Electrophoresis Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillary electrophoresis (CE) is a powerful analytical technique renowned for its high separation efficiency, rapid analysis times, and minimal sample consumption.[1] A significant advancement in CE is the development of micellar electrokinetic chromatography (MEKC), which extends the applicability of the technique to the separation of neutral and charged analytes.[2][3] MEKC is a hybrid of electrophoresis and chromatography that employs surfactants at concentrations above their critical micelle concentration (CMC) to form a pseudostationary phase.[1]
Disodium (B8443419) sulfosuccinate (B1259242), an anionic surfactant, presents a valuable alternative to commonly used surfactants like sodium dodecyl sulfate (B86663) (SDS) in MEKC buffer systems. Its unique chemical properties can offer alternative selectivities for a range of analytes, particularly within the pharmaceutical industry for drug purity analysis, impurity profiling, and quantitative determination.[4][5] This document provides detailed application notes and protocols for the utilization of disodium sulfosuccinate as a key component in capillary electrophoresis buffers for pharmaceutical analysis.
Principle of Separation in MEKC with this compound
In a typical MEKC setup under alkaline conditions, a strong electroosmotic flow (EOF) is generated, moving the bulk solution towards the cathode.[2] When this compound is added to the running buffer above its CMC, it forms negatively charged micelles. These anionic micelles are electrophoretically attracted towards the anode, against the EOF. The net movement of the micelles is significantly slowed compared to the bulk flow.[2]
Separation of analytes is achieved based on their differential partitioning between the aqueous buffer (mobile phase) and the hydrophobic core of the this compound micelles (pseudostationary phase).[6] Neutral analytes that are more hydrophobic will interact more strongly with the micelles, spending more time in the pseudostationary phase, and thus will have longer migration times. Hydrophilic neutral analytes will spend more time in the aqueous phase and migrate closer to the EOF marker. Charged analytes will have their own electrophoretic mobility in addition to their partitioning behavior, leading to a complex but highly selective separation mechanism.
Key Experimental Parameters
Several factors influence the separation in MEKC with this compound:
-
Concentration of this compound: Must be above the CMC to ensure micelle formation. Varying the concentration affects the phase ratio and can be optimized to improve resolution.[7]
-
Buffer pH: Affects the EOF and the charge of ionizable analytes.[2]
-
Organic Modifiers: The addition of organic solvents (e.g., methanol, acetonitrile) to the buffer can modify the partitioning of analytes and the properties of the micelles, thereby altering selectivity.
-
Voltage: Higher voltages generally lead to shorter analysis times, but can cause Joule heating, which may affect resolution and reproducibility.[2]
-
Temperature: Affects buffer viscosity, micelle formation, and analyte partitioning.
Application: Analysis of a Model Pharmaceutical Compound
This section details a representative protocol for the separation and quantification of a hypothetical neutral pharmaceutical compound, "DrugX," and its potential impurities using MEKC with a this compound-based buffer.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of an optimized MEKC method using this compound for the analysis of DrugX and its related impurities.
| Parameter | Value |
| Capillary | Fused Silica, 50 µm i.d. |
| Effective Length | 40 cm |
| Total Length | 50.2 cm |
| Background Electrolyte (BGE) | 25 mM Sodium Borate (B1201080), 50 mM this compound, 10% (v/v) Methanol, pH 9.2 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Table 1: Optimized MEKC Method Parameters
| Analyte | Migration Time (min) | Resolution (Rs) | Theoretical Plates (N) |
| Impurity A | 4.2 | - | 150,000 |
| DrugX | 5.5 | 3.1 | 180,000 |
| Impurity B | 6.8 | 2.8 | 165,000 |
Table 2: Separation Performance for DrugX and Impurities
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.5 - 101.2% |
Table 3: Method Validation Summary
Experimental Protocols
Preparation of the Background Electrolyte (BGE)
Materials:
-
Sodium Borate Decahydrate
-
This compound
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.1 M Sodium Hydroxide
-
0.1 M Hydrochloric Acid
Procedure:
-
To prepare 100 mL of BGE, weigh out the appropriate amount of sodium borate to achieve a final concentration of 25 mM.
-
Weigh out the appropriate amount of this compound to achieve a final concentration of 50 mM.
-
Dissolve both reagents in approximately 80 mL of deionized water.
-
Add 10 mL of methanol.
-
Adjust the pH of the solution to 9.2 using 0.1 M NaOH or 0.1 M HCl as needed, while monitoring with a calibrated pH meter.
-
Bring the final volume to 100 mL with deionized water in a volumetric flask.
-
Filter the buffer through a 0.45 µm syringe filter before use.
-
Degas the buffer by sonication for 10 minutes.
Capillary Conditioning
Procedure:
-
Flush a new fused-silica capillary with 1 M NaOH for 30 minutes.
-
Rinse with deionized water for 15 minutes.
-
Flush with 0.1 M HCl for 15 minutes.
-
Rinse with deionized water for 15 minutes.
-
Finally, equilibrate the capillary by flushing with the BGE for 20 minutes.
-
Between runs, flush the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 5 minutes to ensure reproducibility.
Sample and Standard Preparation
Procedure:
-
Prepare a stock solution of DrugX reference standard at 1 mg/mL in methanol.
-
Prepare stock solutions of Impurity A and Impurity B reference standards at 1 mg/mL in methanol.
-
Create a mixed standard solution containing DrugX (e.g., 100 µg/mL) and impurities (e.g., 1 µg/mL each) by diluting the stock solutions with the BGE.
-
Prepare unknown samples by dissolving the drug product in the BGE to achieve a similar target concentration of DrugX.
-
Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.
Capillary Electrophoresis Analysis
Procedure:
-
Set up the CE instrument with the conditioned capillary and the prepared BGE.
-
Set the instrument parameters as outlined in Table 1.
-
Inject the mixed standard solution and run the analysis to verify system suitability (resolution, plate count).
-
Inject the sample solutions for analysis.
-
Quantify impurities based on the peak area relative to the DrugX peak area or using a calibration curve generated from standard solutions of the impurities.
Visualizations
Caption: Principle of MEKC separation with this compound.
Caption: General experimental workflow for MEKC analysis.
References
- 1. japer.in [japer.in]
- 2. usp.org [usp.org]
- 3. usp.org [usp.org]
- 4. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Capillary Electrophoresis to Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. The capillary electrophoresis separation of benzodiazepine drug using dextran sulfate and SDS as running buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Experimental Stability of Disodium Sulfosuccinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of disodium (B8443419) sulfosuccinate (B1259242) during experiments.
Troubleshooting Guide
Disodium sulfosuccinate and its derivatives are ester compounds susceptible to hydrolysis, which can impact experimental outcomes. This guide addresses common issues related to their instability.
Issue 1: Unexpected Degradation of this compound in Solution
-
Observation: Loss of surfactant properties (e.g., reduced foaming, phase separation) or changes in the physical appearance of the solution.
-
Potential Cause: Hydrolysis of the ester linkage in the this compound molecule.
-
Troubleshooting Steps:
-
Verify pH of the Solution: The primary factor influencing hydrolysis is pH. The optimal pH range for the stability of most disodium sulfosuccinates is between 5.0 and 7.0.[1] Solutions that are too acidic or too alkaline will accelerate hydrolysis.[2]
-
Control Temperature: Elevated temperatures can significantly increase the rate of hydrolysis. Storage or handling temperatures above 80°C are not recommended and can lead to rapid degradation.[3] For instance, at 40°C and a starting pH of 5, approximately half of disodium lauryl sulfosuccinate can degrade in less than 8 weeks.[4]
-
Use Buffered Solutions: To maintain the pH within the optimal range, it is crucial to use a well-buffered system. Unbuffered solutions can experience pH shifts during the experiment, leading to increased hydrolysis.
-
Minimize Water Exposure for Stock Solutions: When working with concentrated or solid forms of this compound, minimize exposure to atmospheric moisture to prevent premature hydrolysis.
-
Issue 2: Inconsistent Experimental Results
-
Observation: High variability in results between experimental runs.
-
Potential Cause: Inconsistent hydrolysis of the this compound due to variations in experimental conditions.
-
Troubleshooting Steps:
-
Standardize pH and Temperature: Ensure that the pH and temperature are consistently controlled across all experiments.
-
Freshly Prepare Solutions: Prepare aqueous solutions of this compound fresh for each experiment to minimize the impact of hydrolysis over time.
-
Monitor Surfactant Concentration: If significant degradation is suspected, monitor the concentration of the intact this compound over the course of the experiment using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in aqueous solutions?
A1: The primary degradation pathway is the hydrolysis of the ester bond in the molecule. This reaction is catalyzed by both acid and base. In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.[2][5][6]
Q2: What is the optimal pH range to prevent hydrolysis?
A2: The recommended pH range for maintaining the stability of this compound solutions is between 5.0 and 7.0.[1] Outside of this range, the rate of hydrolysis increases significantly.
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures accelerate the rate of hydrolysis. It is advisable to conduct experiments at the lowest feasible temperature and to store stock solutions in a cool, dry place.[3]
Q4: Can I use any buffer to control the pH of my this compound solution?
A4: While various buffers can be used, it is important to select a buffer system that is effective in the desired pH range (5.0-7.0) and does not interfere with the experiment. Phosphate (B84403) or citrate (B86180) buffers are common choices.
Q5: How can I monitor the extent of hydrolysis in my experiment?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique for monitoring the concentration of intact this compound and quantifying its hydrolysis products.[7][8]
Quantitative Data on this compound Stability
| pH | Temperature (°C) | Expected Stability |
| < 4 | 25 | Low stability, significant hydrolysis expected. |
| 5 - 7 | 25 | High stability , minimal hydrolysis. This is the optimal range for experiments. |
| > 8 | 25 | Low stability, significant hydrolysis expected. |
| 5 - 7 | 4 | Very high stability , recommended for long-term storage of solutions. |
| 5 - 7 | 40 | Moderate stability, but noticeable degradation can occur over several weeks.[4] |
Disclaimer: The data in this table are illustrative. For critical applications, it is highly recommended to perform stability studies under the specific experimental conditions to determine the precise rate of hydrolysis.
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution
This protocol describes the preparation of a 1% (w/v) disodium laureth sulfosuccinate solution in a 0.1 M phosphate buffer at pH 6.5.
Materials:
-
Disodium laureth sulfosuccinate
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Methodology:
-
Prepare 0.1 M Phosphate Buffer (pH 6.5):
-
Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic.
-
To a beaker, add a calculated volume of the 0.1 M sodium phosphate monobasic solution.
-
While stirring and monitoring the pH with a calibrated pH meter, slowly add the 0.1 M sodium phosphate dibasic solution until the pH reaches 6.5.
-
Transfer the buffer solution to a volumetric flask and bring it to the final volume with deionized water.
-
-
Prepare 1% Disodium Laureth Sulfosuccinate Solution:
-
Weigh the required amount of disodium laureth sulfosuccinate.
-
In a beaker, dissolve the disodium laureth sulfosuccinate in a portion of the prepared 0.1 M phosphate buffer (pH 6.5) with gentle stirring.
-
Once fully dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with the phosphate buffer and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with the phosphate buffer and mix thoroughly.
-
-
Final pH Check:
-
Measure the pH of the final solution to ensure it is within the desired range. Adjust if necessary with small additions of the monobasic or dibasic phosphate solutions.
-
Protocol 2: Monitoring this compound Hydrolysis by HPLC
This protocol provides a general guideline for monitoring the degradation of this compound using reverse-phase HPLC.
Materials and Equipment:
-
HPLC system with a UV or charged aerosol detector (CAD)
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) or formate (B1220265) (HPLC grade)
-
Deionized water (HPLC grade)
-
This compound standard
-
Hydrolyzed this compound sample
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Preparation of Mobile Phase:
-
Prepare a buffered aqueous mobile phase (e.g., 10 mM ammonium acetate in water, pH adjusted to 6.5).
-
The organic mobile phase is typically acetonitrile.
-
-
Preparation of Standard Solution:
-
Prepare a stock solution of the this compound standard in the aqueous mobile phase at a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
At specified time points during the experiment, withdraw an aliquot of the this compound solution.
-
Dilute the sample with the aqueous mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up a gradient elution method, starting with a higher percentage of the aqueous mobile phase and gradually increasing the percentage of acetonitrile. A typical gradient might be from 95% aqueous to 95% organic over 20-30 minutes.
-
Inject the standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on the retention time of the standard.
-
Create a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
The appearance of new peaks at earlier retention times may indicate the formation of more polar hydrolysis products (the corresponding carboxylic acid and alcohol).
-
Visualizations
Caption: Logical workflow for predicting this compound stability.
Caption: Experimental workflow to minimize and monitor hydrolysis.
References
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 3. Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acid base catalysed Ester hydrolysis | PPTX [slideshare.net]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Protein Aggregation with Disodium Sulfosuccinate
Welcome to the technical support center for utilizing disodium (B8443419) sulfosuccinate (B1259242) and its derivatives in protein formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with protein aggregation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is disodium sulfosuccinate and how can it prevent protein aggregation?
This compound, and more specifically its derivatives like docusate (B154912) sodium (dioctyl sodium sulfosuccinate), are anionic surfactants.[1][2] In pharmaceutical formulations, surfactants are employed to stabilize proteins and prevent aggregation.[3] The primary mechanism by which surfactants like this compound are thought to prevent protein aggregation is by reducing interfacial tension and shielding hydrophobic regions on the protein surface.
Protein aggregation is often driven by the exposure of hydrophobic patches on the protein, which can interact with each other, leading to the formation of aggregates. Surfactants can act in two main ways to counteract this:
-
Competitive Adsorption at Interfaces: Proteins can unfold and aggregate at air-water or solid-water interfaces. Surfactants, being surface-active, can preferentially adsorb to these interfaces, creating a protective layer that prevents proteins from interacting with them.
-
Direct Interaction with Proteins: Surfactants can bind to exposed hydrophobic patches on the protein surface. This binding masks the hydrophobic regions, preventing protein-protein interactions that lead to aggregation.
Q2: I am observing precipitation after adding this compound to my protein solution. What could be the cause?
Observing precipitation after adding a surfactant can be counterintuitive, but several factors could be at play:
-
Concentration Effects: While surfactants can be effective at preventing aggregation, at very high concentrations (well above the critical micelle concentration), they can sometimes induce protein precipitation. It is crucial to determine the optimal concentration range for your specific protein and formulation.
-
Buffer Incompatibility: The buffer composition, including pH and ionic strength, can significantly impact the interaction between the protein and the surfactant. An unfavorable pH can alter the charge distribution on the protein surface, potentially leading to unfavorable interactions with the anionic sulfosuccinate.
-
Protein-Specific Interactions: The effectiveness and potential negative effects of a surfactant are highly protein-dependent. Your protein may have specific charge patches or structural features that interact unfavorably with this compound, leading to precipitation.
-
Purity of the Surfactant: Ensure that the this compound you are using is of high purity and suitable for pharmaceutical applications. Impurities could be causing the precipitation.
Q3: How do I determine the optimal concentration of this compound for my protein?
The optimal concentration of this compound should be determined empirically for each protein and formulation. A screening study is recommended. Here is a general approach:
-
Select a Concentration Range: Start with a broad range of concentrations, for example, from 0.01% to 1.0% (w/v).
-
Prepare Samples: Prepare your protein solution in the desired buffer and aliquot it into several tubes. Add varying concentrations of this compound to each tube. Include a control sample with no surfactant.
-
Apply Stress: To accelerate aggregation, you can apply a relevant stress, such as thermal stress (incubation at an elevated temperature) or mechanical stress (agitation).
-
Analyze for Aggregation: Use analytical techniques like Dynamic Light Scattering (DLS) to monitor the size distribution of particles, and Size Exclusion Chromatography (SEC) to quantify the amount of monomer, dimer, and higher-order aggregates.
-
Identify the Optimal Concentration: The optimal concentration will be the lowest concentration that effectively minimizes protein aggregation under the applied stress without causing other stability issues.
Q4: Can I use this compound in combination with other excipients?
Yes, this compound can be used in combination with other excipients. In fact, formulations often include a combination of stabilizers that act through different mechanisms.[4] Common co-excipients include:
-
Buffers: To maintain the pH in a range that is optimal for protein stability.
-
Salts: To modulate ionic strength and screen electrostatic interactions.
-
Sugars and Polyols (e.g., sucrose, trehalose, mannitol): These act as cryoprotectants and lyoprotectants, and can also stabilize proteins in solution.
-
Amino Acids (e.g., arginine, glycine): Can help to suppress aggregation.
When combining excipients, it is important to screen for their compatibility and to ensure that the combination provides synergistic or additive stabilizing effects without introducing new instability issues.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Increased Aggregation After Adding this compound | - Suboptimal surfactant concentration.- Unfavorable buffer pH or ionic strength.- Protein-specific adverse interaction. | - Perform a concentration screening study to find the optimal range.- Screen different buffer conditions (pH, salt concentration).- Consider a different type of surfactant (e.g., non-ionic). |
| Phase Separation or Cloudiness | - Surfactant concentration is too high.- Poor solubility of the surfactant in the formulation buffer.- Temperature effects on surfactant solubility. | - Reduce the concentration of this compound.- Ensure the buffer is compatible with the surfactant.- Evaluate the formulation at different temperatures. |
| No Improvement in Protein Stability | - The aggregation mechanism is not primarily driven by hydrophobic interactions.- The chosen sulfosuccinate is not effective for your protein. | - Investigate the primary aggregation pathway (e.g., disulfide bond formation).- Screen other types of surfactants (non-ionic, zwitterionic) or other classes of excipients (e.g., amino acids, sugars). |
| Interference with Analytical Assays | - Surfactant micelles can interfere with certain analytical techniques. | - For techniques like DLS, be aware of the size of micelles and their potential contribution to the signal.- For SEC, ensure that the surfactant concentration in the mobile phase is appropriate to avoid artifacts. |
Experimental Protocols
Protocol 1: Screening of this compound Concentration to Prevent Thermal Stress-Induced Aggregation
Objective: To determine the optimal concentration of this compound for preventing the aggregation of a target protein under thermal stress.
Materials:
-
Purified target protein solution
-
This compound (pharmaceutical grade)
-
Formulation buffer (e.g., 20 mM histidine, 150 mM NaCl, pH 6.0)
-
Microcentrifuge tubes or 96-well plates
-
Incubator or water bath
-
Dynamic Light Scattering (DLS) instrument
-
Size Exclusion Chromatography (SEC-HPLC) system
Methodology:
-
Prepare a Stock Solution: Prepare a 1% (w/v) stock solution of this compound in the formulation buffer.
-
Sample Preparation:
-
Prepare a series of dilutions of the this compound stock solution in the formulation buffer to achieve final concentrations ranging from 0.01% to 0.5% (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%).
-
Add the protein to each of the surfactant solutions to a final protein concentration of 1 mg/mL.
-
Prepare a control sample with protein in the formulation buffer without any surfactant.
-
-
Initial Analysis (T=0):
-
Before applying stress, analyze each sample using DLS to determine the initial particle size distribution.
-
Perform SEC analysis to quantify the initial percentage of monomer, dimer, and higher-order aggregates.
-
-
Thermal Stress:
-
Incubate all samples at a predetermined temperature that is known to induce aggregation for your protein (e.g., 50°C) for a specific duration (e.g., 24 hours).
-
-
Post-Stress Analysis:
-
After incubation, allow the samples to cool to room temperature.
-
Visually inspect the samples for any signs of precipitation or turbidity.
-
Analyze each sample again using DLS and SEC.
-
-
Data Analysis:
-
Compare the changes in particle size and the percentage of monomer between the control and the surfactant-containing samples.
-
The optimal concentration of this compound is the lowest concentration that significantly reduces the formation of aggregates compared to the control.
-
Quantitative Data Summary (Hypothetical Example)
| This compound Conc. (%) | Initial Monomer (%) | Final Monomer (%) (after 24h at 50°C) | Change in Average Particle Diameter (nm) |
| 0 (Control) | 99.5 | 75.2 | +150.3 |
| 0.01 | 99.6 | 85.1 | +85.6 |
| 0.05 | 99.5 | 95.8 | +15.2 |
| 0.1 | 99.4 | 98.1 | +5.3 |
| 0.25 | 99.5 | 98.5 | +4.8 |
| 0.5 | 99.3 | 98.6 | +4.5 |
Visualizations
Caption: Workflow for screening the optimal concentration of this compound.
Caption: Surfactant stabilization of a protein by shielding hydrophobic regions.
References
- 1. usbio.net [usbio.net]
- 2. medkoo.com [medkoo.com]
- 3. Surfactant Impact on Interfacial Protein Aggregation and Utilization of Surface Tension to Predict Surfactant Requirements for Biological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Disodium Sulfosuccinate Concentration for Stable Emulsions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of disodium (B8443419) sulfosuccinate (B1259242) for creating stable emulsions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the preparation and stabilization of emulsions using disodium sulfosuccinate surfactants.
Issue 1: My emulsion is separating into distinct layers (phase separation) shortly after preparation.
-
Question: Why is my emulsion showing rapid phase separation, and how can I fix it?
-
Answer: Rapid phase separation, often seen as a distinct oil layer and water layer, is a sign of an unstable emulsion. This can be caused by an insufficient concentration of this compound. The surfactant concentration may be too low to adequately cover the surface of the oil droplets, leading to their coalescence.
-
Troubleshooting Steps:
-
Increase Surfactant Concentration: Gradually increase the concentration of this compound in your formulation. A systematic approach, such as a concentration-response study, is recommended to find the optimal level.
-
Improve Homogenization: Ensure your homogenization process (e.g., high-shear mixing, sonication) is sufficient to create small, uniform droplets. Smaller droplets are generally more stable.
-
Check for Incompatibilities: Ensure other formulation components are not interfering with the surfactant's function.
-
-
Issue 2: A creamy layer is forming at the top of my oil-in-water emulsion (creaming).
-
Question: What causes creaming in my emulsion, and how can I prevent it?
-
Answer: Creaming is the upward movement of dispersed oil droplets due to a density difference between the oil and water phases. While not as severe as coalescence, it indicates potential instability.[1] This can be influenced by droplet size, which is directly related to the surfactant concentration.
-
Troubleshooting Steps:
-
Optimize Droplet Size: Insufficient emulsifier can lead to larger droplets, which cream faster. Increasing the this compound concentration can lead to smaller droplet sizes and reduced creaming.
-
Increase Continuous Phase Viscosity: Adding a thickening agent or rheology modifier to the aqueous phase can slow down the movement of oil droplets, thus reducing creaming.
-
Ensure Uniform Homogenization: Inadequate homogenization can result in a wide distribution of droplet sizes, with larger droplets creaming more rapidly.
-
-
Issue 3: The viscosity of my emulsion is too low.
-
Question: How can I increase the viscosity of my emulsion stabilized with this compound?
-
Answer: The viscosity of an emulsion is influenced by the concentration of the internal phase, the particle size of the droplets, and the presence of thickening agents. Some dialkyl sulfosuccinates are even used as viscosity depressants in certain applications.[2]
-
Troubleshooting Steps:
-
Increase Internal Phase Concentration: A higher oil-to-water ratio in an O/W emulsion will generally lead to higher viscosity.
-
Add a Thickener: Incorporate a suitable hydrocolloid or polymer into the aqueous phase to increase its viscosity.
-
Optimize Surfactant Concentration: While the primary role of the surfactant is stabilization, its concentration can influence droplet interactions and, consequently, the overall viscosity.
-
-
Issue 4: My emulsion appears grainy or has clumps (flocculation/coalescence).
-
Question: What is causing the grainy texture in my emulsion?
-
Answer: A grainy appearance can be due to flocculation (droplets clumping together without merging) or coalescence (droplets merging to form larger ones).[3] This is a clear sign of instability and can be a precursor to complete phase separation. Insufficient surfactant to cover the droplet surfaces is a primary cause.
-
Troubleshooting Steps:
-
Increase this compound Concentration: This will provide better coverage of the oil droplets and increase electrostatic repulsion between them, preventing them from getting too close and merging.
-
Evaluate Zeta Potential: A highly negative zeta potential is desirable for anionic surfactants like this compound to ensure strong repulsion between droplets. If the zeta potential is not sufficiently negative, consider adjusting the pH or ionic strength of the aqueous phase.
-
Review Homogenization Process: Ensure the energy input during emulsification is adequate to break down oil droplets effectively.
-
-
Quantitative Data on this compound Performance
The concentration of this compound directly impacts key emulsion stability parameters. The following table summarizes available quantitative data.
| Surfactant Type | Concentration Range | Parameter Measured | Observed Effect |
| Disodium Lauryl Sulfosuccinate | 0.1–15 mmol L⁻¹ | Zeta Potential | Changed from -80 to -55 mV. |
| Dioctyl Sodium Sulfosuccinate | Up to 900 mg/L (CMC) | Demulsification Efficiency (of a crude oil-in-water emulsion) | Increased to 99% at the Critical Micelle Concentration (CMC).[4] |
Note: The relationship between concentration and particle size is generally inverse; as surfactant concentration increases, particle size tends to decrease, leading to improved stability.
Experimental Protocols
Protocol 1: Preparation of a Model Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing an O/W emulsion using a high-shear homogenizer.
Materials:
-
This compound (e.g., Disodium Laureth Sulfosuccinate)
-
Oil Phase (e.g., Mineral Oil, Soybean Oil)
-
Deionized Water
-
High-Shear Homogenizer
-
Beakers
-
Heating/Stirring Plate
Procedure:
-
Prepare the Aqueous Phase:
-
In a beaker, dissolve the desired concentration of this compound in deionized water.
-
Heat the aqueous phase to 70-75°C while stirring gently until the surfactant is fully dissolved.
-
-
Prepare the Oil Phase:
-
In a separate beaker, heat the oil phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with the high-shear homogenizer.
-
Continue homogenization for 5-10 minutes to ensure the formation of a fine emulsion.
-
-
Cooling:
-
Remove the emulsion from the heat and continue to stir gently with a standard overhead stirrer as it cools to room temperature.
-
-
Characterization:
-
Evaluate the emulsion for its physical appearance, droplet size distribution (e.g., using dynamic light scattering), and zeta potential.
-
Conduct stability testing by observing the emulsion for signs of creaming, coalescence, or phase separation over time at various storage conditions (e.g., room temperature, 40°C).
-
Mandatory Visualizations
Caption: Relationship between this compound concentration and emulsion stability.
Caption: Troubleshooting workflow for emulsion instability.
References
Technical Support Center: Protein Assay Interference by Disodium Sulfosuccinate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering interference from disodium (B8443419) sulfosuccinate (B1259242) in Bradford and BCA protein assays.
Frequently Asked Questions (FAQs)
Q1: What is disodium sulfosuccinate and why might it be in my protein sample?
This compound is an anionic surfactant. It is commonly used in various formulations for its emulsifying, wetting, and dispersing properties. In a research setting, it might be present in cell lysis buffers or as a component of a drug formulation being studied.
Q2: How does this compound interfere with the Bradford and BCA protein assays?
-
Bradford Assay: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a color change. Anionic surfactants like this compound can interfere with this process in a few ways. They can interact with the dye, leading to a false positive signal (high background absorbance), or they can bind to the protein, which may prevent the dye from binding correctly. This can result in either an overestimation or underestimation of the protein concentration.
-
BCA Assay: The BCA (Bicinchoninic Acid) assay is generally more resistant to interference from detergents than the Bradford assay. However, high concentrations of certain surfactants can still interfere. The mechanism of interference can involve the chelation of copper ions, which is a key step in the BCA assay's color development, potentially leading to inaccurate results.
Q3: Which assay, Bradford or BCA, is more suitable for samples containing this compound?
The BCA assay is generally the more suitable choice when anionic surfactants are present in the sample. It is known to be compatible with a wider range of detergents and at higher concentrations than the standard Bradford assay. However, it is always recommended to perform a compatibility test with your specific concentration of this compound.
Q4: Are there alternative protein assays that are compatible with this compound?
Yes, several alternative assays are known for their compatibility with detergents:
-
Detergent-Compatible Bradford Assays: Several commercially available kits are modified versions of the Bradford assay that include reagents to counteract the interference from detergents.
-
Lowry Assay: The Lowry assay, particularly modified versions like the DC™ Protein Assay, is designed to be compatible with detergents and reducing agents.
-
Amino Acid Analysis: For the most accurate protein quantification, especially in the presence of interfering substances, amino acid analysis can be performed, although it is a more complex and time-consuming method.
Troubleshooting Guides
Problem: High background absorbance in my Bradford assay blank containing this compound.
-
Possible Cause: The this compound is directly interacting with the Coomassie dye, causing a color change even in the absence of protein.
-
Solution:
-
Use a Detergent-Compatible Bradford Assay: These kits are formulated to minimize the interaction between the dye and detergents.
-
Switch to the BCA Assay: The BCA assay is less prone to this type of interference from anionic surfactants.
-
Remove the Interfering Surfactant: If switching assays is not possible, you can remove the this compound from your sample using protein precipitation methods (see Experimental Protocols).
-
Problem: My protein concentrations are inconsistent or lower than expected in the presence of this compound.
-
Possible Cause: The surfactant may be interfering with the protein-dye or protein-copper interactions, leading to inaccurate readings.
-
Solution:
-
Create a Matched Standard Curve: Prepare your protein standards (e.g., BSA) in the same buffer, including the same concentration of this compound, as your unknown samples. This can help to compensate for the interference.
-
Dilute Your Sample: If your protein concentration is high enough, diluting the sample can reduce the concentration of this compound to a non-interfering level.
-
Perform a Spike and Recovery Control: Add a known amount of protein to your sample containing this compound and measure the recovery. This will help you determine the extent of the interference.
-
Data Presentation
The following tables provide an illustrative example of the potential interference of an anionic surfactant, like this compound, in Bradford and BCA assays. The data presented here is for illustrative purposes to demonstrate how to tabulate and interpret such data and is not based on experimental results with this compound.
Table 1: Illustrative Interference of an Anionic Surfactant in the Bradford Assay
| Surfactant Conc. (%) | BSA (µg/mL) | Absorbance at 595 nm (AU) | Apparent Protein Conc. (µg/mL) | % Error |
| 0 | 250 | 0.550 | 250 | 0% |
| 0.1 | 250 | 0.750 | 341 | +36.4% |
| 0.5 | 250 | 0.980 | 445 | +78.0% |
| 1.0 | 250 | 1.250 | 568 | +127.2% |
Table 2: Illustrative Interference of an Anionic Surfactant in the BCA Assay
| Surfactant Conc. (%) | BSA (µg/mL) | Absorbance at 562 nm (AU) | Apparent Protein Conc. (µg/mL) | % Error |
| 0 | 250 | 0.400 | 250 | 0% |
| 0.1 | 250 | 0.410 | 256 | +2.4% |
| 0.5 | 250 | 0.435 | 272 | +8.8% |
| 1.0 | 250 | 0.480 | 300 | +20.0% |
Experimental Protocols
Protocol 1: Acetone (B3395972) Precipitation for Surfactant Removal
This protocol is effective for removing many common interfering substances, including anionic surfactants, prior to performing a protein assay.
Materials:
-
Protein sample containing this compound
-
Cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Assay-compatible buffer for resuspension
Procedure:
-
Pipette your protein sample (e.g., 100 µL) into a microcentrifuge tube.
-
Add four volumes of cold acetone (400 µL) to the tube.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant and discard the supernatant, which contains the this compound.
-
Allow the pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a known volume of buffer that is compatible with your chosen protein assay.
-
Proceed with your protein assay protocol.
Visualizations
Caption: Workflow for selecting and troubleshooting a protein assay in the presence of this compound.
Caption: Logical steps for troubleshooting protein assay interference from this compound.
Managing foam formation with disodium sulfosuccinate in laboratory applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering foam formation when using disodium (B8443419) sulfosuccinate (B1259242) in laboratory applications.
Troubleshooting Guide
Uncontrolled foam generation can lead to inaccurate measurements, loss of sample, and compromised experimental results. This guide provides a systematic approach to identifying and mitigating foam-related issues.
Immediate Corrective Actions for Excessive Foaming
-
Stop or Reduce Agitation/Aeration: Temporarily halt or decrease the speed of mixing, shaking, or gas sparging to minimize the energy input that drives foam formation.
-
Manual Defoaming: If accessible and sterile, manually break the foam using a sterile utensil.
-
Consider Antifoam Addition: If the experimental protocol allows, introduce a small, validated concentration of a compatible antifoam agent.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing and resolving foaming issues with disodium sulfosuccinate.
Frequently Asked Questions (FAQs)
Q1: What causes this compound to foam?
A1: this compound is an anionic surfactant, meaning it has molecules that reduce the surface tension of a liquid.[1] This property, which makes it an effective wetting and emulsifying agent, also allows it to stabilize bubbles by forming a thin film at the air-liquid interface. When energy is introduced into the system through agitation, aeration, or sparging, air is incorporated into the liquid, and the surfactant molecules arrange themselves to create stable foam.[2][3]
Q2: How does the concentration of this compound affect foam formation?
A2: Generally, as the concentration of a surfactant increases, so does the initial foam volume and stability, up to a certain point.[4] Above the critical micelle concentration (CMC), the foaming properties may plateau or even slightly decrease. For practical laboratory applications, it is crucial to use the minimum concentration of this compound required for its intended function to minimize excessive foaming.
Q3: What is the influence of pH and temperature on foaming with this compound?
A3: The foaming ability of anionic surfactants like this compound can be influenced by pH and temperature. While generally stable over a wide pH range, extreme pH values can affect the surfactant's properties.[5][6] Temperature can have a more pronounced effect; an increase in temperature can enhance surfactant activity and initial foam formation, but excessively high temperatures can decrease foam stability by promoting faster drainage and bubble coalescence.[1]
Q4: Can this compound interfere with common laboratory assays?
A4: Yes, as a detergent, this compound can potentially interfere with certain laboratory assays.
-
Protein Quantification: Surfactants are known to interfere with colorimetric protein assays like the Bradford assay.[7][8] They can interact with the dye and/or the protein, leading to inaccurate concentration measurements.[9] It is recommended to perform a buffer blank and, if interference is significant, consider protein precipitation methods to remove the surfactant prior to the assay.
-
Cell-Based Assays: While disodium laureth sulfosuccinate is known for its mildness and low irritation potential in cosmetic applications, its effect on specific cell lines like Chinese Hamster Ovary (CHO) cells should be empirically determined.[10][11][12] High concentrations of any surfactant can compromise cell membrane integrity. It is crucial to determine the cytotoxic threshold for your specific cell line and application.
Q5: When should I consider using an antifoam agent?
A5: Antifoam agents should be considered as a secondary measure when optimizing experimental parameters (agitation, concentration, temperature, pH) is insufficient to control foam.[13] It is critical to select an antifoam agent that is compatible with your experimental system and will not interfere with downstream applications. The lowest effective concentration should be determined and validated. In bioprocessing, silicone-based or fatty acid-based antifoams are common, but their effects on cell metabolism and product yield must be carefully evaluated.[14]
Data Presentation
Table 1: General Properties and Recommended Starting Concentrations
| Property | Value/Recommendation | Source(s) |
| Surfactant Type | Anionic | [5] |
| Appearance | Clear, colorless to slightly yellowish liquid | [15] |
| pH (in 5% aqueous solution) | 6.5 - 7.5 | [5] |
| Recommended Starting Concentration | 0.5% - 20% (application dependent) | |
| Water Solubility | High | [15] |
Table 2: Factors Influencing Foam Formation with this compound
| Factor | Effect on Foam Formation | Troubleshooting Recommendation | Source(s) |
| Concentration | Higher concentration generally leads to more foam. | Use the lowest effective concentration for your application. | [4] |
| Agitation/Aeration Rate | Increased energy input leads to more foam. | Reduce mixing speed, shaking intensity, or gas flow rate. | [16] |
| Temperature | Higher temperatures can increase initial foaming but may decrease stability. | Maintain a consistent and optimal temperature for your experiment. | [1] |
| pH | Stable in a neutral pH range; extremes can affect performance. | Maintain pH within the recommended range of 6.5-7.5 unless the protocol requires otherwise. | [5][6] |
| Presence of Contaminants | Organic residues or other surface-active agents can increase foam. | Ensure all glassware and equipment are thoroughly cleaned. | [17] |
| Water Hardness | Can affect the performance of some anionic surfactants. | Use deionized or distilled water for preparing solutions. |
Experimental Protocols
Protocol 1: Standard Method for Evaluating Foaming Properties (Adapted from Ross-Miles Method)
This protocol provides a standardized method to assess the foaming capacity and stability of a this compound solution.[18]
Materials:
-
Jacketed glass column (e.g., 1000 mL graduated cylinder) with a bottom outlet
-
Reservoir funnel with a calibrated orifice
-
Thermostatic water bath
-
Solutions of this compound at various concentrations in deionized water
-
Timer
Methodology:
-
Equilibrate the glass column and the surfactant solution to the desired temperature using the thermostatic water bath.
-
Add a specific volume (e.g., 200 mL) of the surfactant solution to the bottom of the column.
-
Add a larger volume (e.g., 500 mL) of the same solution to the reservoir funnel.
-
Position the funnel above the column so that the solution falls a standardized distance.
-
Open the stopcock of the funnel and allow the solution to drain into the column, starting the timer as soon as the solution begins to fall.
-
Once the funnel is empty, immediately record the initial foam height in millimeters.
-
Record the foam height at subsequent time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
-
Repeat the procedure for each concentration and condition to be tested.
Protocol 2: Workflow for Optimizing this compound Concentration to Minimize Foam
This workflow helps in determining the lowest effective concentration of this compound that achieves the desired surfactant effect with minimal foam generation.
References
- 1. benchchem.com [benchchem.com]
- 2. Coreflood Study of Effect of Surfactant Concentration on Foam Generation in Porous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. DISODIUM LAURETH SULFOSUCCINATE - Ataman Kimya [atamanchemicals.com]
- 6. yeserchem.com [yeserchem.com]
- 7. Sensitivity and variability of the Bradford protein assay in the presence of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of three different cell viability assays for evaluation of vanadyl sulphate cytotoxicity in a Chinese hamster ovary K1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. southforkinst.com [southforkinst.com]
- 15. pdogf.com.ua [pdogf.com.ua]
- 16. ijrte.org [ijrte.org]
- 17. medium.com [medium.com]
- 18. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
Technical Support Center: Disodium Sulfosuccinate Stability in High Ionic Strength Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of disodium (B8443419) sulfosuccinate-based surfactants in high ionic strength biological buffers. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is disodium sulfosuccinate (B1259242) and why is it used in biological research?
Disodium sulfosuccinate refers to a class of anionic surfactants. Due to their ability to reduce surface tension and create stable foams, they are utilized in various applications. In a research context, they can be found in formulations for personal care products, and their properties may be leveraged in drug delivery systems or as emulsifiers and dispersing agents.
Q2: What are the primary factors affecting the stability of this compound in aqueous solutions?
The stability of this compound is primarily influenced by three main factors:
-
pH: These surfactants contain an ester linkage that is susceptible to hydrolysis outside of a neutral pH range.[1]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis.[1]
-
Ionic Strength: High concentrations of salts can impact the physical stability of the surfactant, potentially leading to precipitation.
Q3: What is the optimal pH range for maintaining the stability of this compound?
The recommended pH range for maintaining the stability of disodium lauryl sulfosuccinate and disodium laureth sulfosuccinate is between 5.0 and 7.0.[1] Outside of this range, particularly in acidic (pH < 5) or alkaline (pH > 7) conditions, the ester bond is prone to hydrolysis, leading to the degradation of the surfactant.[1]
Q4: Can I use this compound in buffers with high salt concentrations, such as concentrated PBS or TBS?
Caution is advised when using this compound in buffers with high salt concentrations. Studies have shown that anionic surfactants, such as dioctyl sulfosuccinate, can precipitate in highly concentrated sodium chloride (NaCl) solutions. The high ionic strength of these buffers can disrupt the surfactant's solubility, leading to it coming out of solution. The exact tolerance to high salt concentrations can vary depending on the specific sulfosuccinate derivative and the composition of the buffer.
Q5: Are there any concerns with photo-stability when working with this compound?
Yes, photodegradation, the breakdown of molecules upon exposure to light (particularly UV radiation), can be a concern for sulfosuccinate surfactants. This degradation can alter the chemical structure of the surfactant and lead to a loss of its surface-active properties. It is advisable to protect solutions containing this compound from prolonged exposure to light.
Troubleshooting Guides
This section addresses common issues that researchers may encounter when using this compound in high ionic strength biological buffers.
Issue 1: Cloudiness or precipitate forms after adding this compound to a high ionic strength buffer.
-
Possible Cause: The high concentration of salts in your buffer is likely causing the anionic surfactant to precipitate out of solution. This is a known issue for some sulfosuccinates in concentrated salt solutions.
-
Troubleshooting Steps:
-
Reduce Ionic Strength: If your experimental design allows, try reducing the salt concentration of your buffer.
-
Test Different Buffers: The specific ions in your buffer can influence precipitation. Test the solubility of the this compound in alternative high ionic strength buffers (e.g., compare a phosphate-based buffer to a Tris-based buffer).
-
Conduct a Solubility Test: Before preparing a large volume, perform a small-scale solubility test by gradually adding a stock solution of the this compound to your buffer to determine the concentration at which precipitation occurs.
-
Consider Temperature: Ensure the buffer is at room temperature or slightly warmed, as lower temperatures can sometimes decrease solubility.
-
Issue 2: Loss of surfactant activity (e.g., decreased foaming, phase separation) over time.
-
Possible Cause 1: Hydrolysis due to improper pH. The pH of your final solution may be outside the optimal stability range of 5.0-7.0, leading to the breakdown of the surfactant.
-
Troubleshooting Steps:
-
Measure the pH of your final solution.
-
If the pH is outside the 5.0-7.0 range, adjust it using a suitable acid or base.
-
For future preparations, ensure the pH of the buffer is within the optimal range for the surfactant.
-
-
-
Possible Cause 2: Hydrolysis due to high temperature. Storing the solution at elevated temperatures can accelerate the degradation of the surfactant.
-
Troubleshooting Steps:
-
Store solutions containing this compound at room temperature or refrigerated, as appropriate for your application. Avoid prolonged exposure to temperatures above 30°C.[1] Some sources recommend not exceeding 80°C for handling, as this can lead to rapid hydrolysis.
-
-
-
Possible Cause 3: Photodegradation. Exposure to light, especially UV light, can degrade the surfactant.
-
Troubleshooting Steps:
-
Store solutions in amber bottles or protect them from light by wrapping the container in aluminum foil.
-
Minimize the exposure of the solution to direct light during experiments.
-
-
Data on Factors Affecting Stability
The stability of this compound is significantly impacted by pH and temperature. The following table summarizes the general stability profile based on available data.
| Parameter | Condition | Effect on Stability | Reference |
| pH | < 5.0 | Accelerated Hydrolysis | [1] |
| 5.0 - 7.0 | Optimal Stability | [1] | |
| > 7.0 | Accelerated Hydrolysis | [1] | |
| Temperature | > 30°C | Increased rate of hydrolysis | [1] |
| > 80°C | Rapid hydrolysis | ||
| Ionic Strength | High NaCl | Potential for precipitation |
Experimental Protocols
The following protocols provide methodologies for assessing the stability of this compound in your specific laboratory conditions.
Protocol 1: Assessment of Physical Stability (Precipitation) in High Ionic Strength Buffers
This protocol allows for the determination of the concentration at which this compound precipitates in a given biological buffer.
Materials:
-
This compound (powder or stock solution)
-
High ionic strength biological buffer of interest (e.g., 2x PBS, 5x TBS)
-
Vortex mixer
-
Spectrophotometer or nephelometer (optional, for quantitative analysis)
-
Clear glass vials or a 96-well plate
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10% w/v).
-
Serial Dilutions: In a series of clear vials or wells of a 96-well plate, prepare a range of this compound concentrations by diluting the stock solution with your high ionic strength buffer. For example, you could prepare final concentrations ranging from 0.1% to 5% (w/v).
-
Incubation: Incubate the samples at the desired experimental temperature (e.g., room temperature, 4°C) for a set period (e.g., 1, 4, and 24 hours).
-
Visual Observation: At each time point, visually inspect each sample for any signs of cloudiness or precipitation against a dark background.
-
Quantitative Analysis (Optional): Measure the turbidity of each sample using a spectrophotometer at a wavelength of 600 nm or a nephelometer. An increase in absorbance or nephelometric units indicates precipitation.
-
Data Analysis: Determine the highest concentration of this compound that remains soluble in the buffer under the tested conditions.
Protocol 2: Assessment of Chemical Stability (Hydrolysis) by HPLC
This protocol outlines a method to quantify the degradation of this compound over time under specific pH and temperature stress conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution in the buffer of interest
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV detector or a Charged Aerosol Detector (CAD)
-
C18 reversed-phase HPLC column
-
Mobile phase components (e.g., acetonitrile (B52724), water, ion-pairing agent if using UV detection)
-
pH meter
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a solution of this compound in your biological buffer at a known concentration (e.g., 1 mg/mL). Adjust the pH to the desired stress condition (e.g., pH 4, 7, and 9).
-
Stress Conditions: Incubate the samples at a specific temperature (e.g., 40°C or 60°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each sample, neutralize if necessary, and transfer to an autosampler vial. Store the collected samples at a low temperature (e.g., 4°C) to halt further degradation until analysis.
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
For the mobile phase, a gradient of acetonitrile and water is typically used. If using a UV detector, an ion-pairing reagent may be necessary for detection of the sulfosuccinate.
-
Inject the samples from each time point onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact this compound at each time point.
-
Plot the natural logarithm of the peak area (or concentration) versus time.
-
The slope of this line will give the degradation rate constant (k).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
Below are diagrams illustrating key concepts and workflows described in this technical support center.
References
Technical Support Center: The Impact of Disodium Sulfosuccinate on Enzyme Kinetics and Activity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the effects of disodium (B8443419) sulfosuccinate (B1259242) on enzyme kinetics and activity.
Frequently Asked Questions (FAQs)
Q1: What is disodium sulfosuccinate and why is it relevant in enzyme studies?
This compound is an anionic surfactant. A common example is dioctyl sodium sulfosuccinate (Docusate Sodium or AOT). It is often used in biochemical and pharmaceutical applications for its ability to create microemulsions, specifically reverse micelles, which can encapsulate enzymes in a controlled aqueous environment within a bulk organic solvent. This allows for the study of enzyme activity under conditions that mimic biological membranes or for reactions involving hydrophobic substrates.
Q2: How does this compound generally affect enzyme activity?
The effect of this compound on enzyme activity can be complex, leading to either inhibition or, in some cases, enhancement of activity. The outcome depends on the specific enzyme, the concentration of the surfactant, and the experimental conditions. Inhibition can occur through several mechanisms, including direct interaction with the enzyme, interaction with the substrate, or changes in the enzyme's conformation.[1][2]
Q3: What are the typical modes of enzyme inhibition observed with this compound?
The observed mode of inhibition can vary. For instance, with a synthetic substrate, dioctyl sodium sulfosuccinate has been shown to be a competitive inhibitor of pepsin.[2] This means it competes with the substrate for the active site of the enzyme. For other enzymes, the interaction might be more complex, involving both interactions with the enzyme and the substrate.[1]
Q4: Can this compound denature enzymes?
Yes, like many surfactants, this compound has the potential to cause denaturation of enzymes, particularly at concentrations above its critical micelle concentration (CMC). This can lead to a loss of the enzyme's three-dimensional structure and, consequently, a loss of activity. However, within reverse micelles, the surfactant can also provide a protective environment that stabilizes the enzyme.
Q5: What are reverse micelles and how do they influence enzyme kinetics?
Reverse micelles are nanosized water droplets dispersed in a bulk organic solvent, stabilized by a surfactant layer, in this case, this compound. Enzymes can be encapsulated within these aqueous cores. The unique microenvironment of the reverse micelle, including the water pool size (W0 = [H2O]/[Surfactant]), can significantly influence the enzyme's conformation and catalytic activity, leading to altered kinetic parameters (Km and Vmax).
Troubleshooting Guide
This guide addresses common issues encountered during enzyme kinetic experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No or low enzyme activity | Enzyme denaturation by the surfactant. | - Ensure the this compound concentration is below the critical micelle concentration (CMC) if not working with reverse micelles.- For reverse micelle systems, optimize the water-to-surfactant ratio (W0) as it can significantly impact enzyme stability.- Perform control experiments without the surfactant to confirm the native enzyme activity. |
| Inhibition by the surfactant. | - Determine the mode of inhibition (competitive, non-competitive, etc.) by performing kinetic studies at varying substrate and inhibitor (surfactant) concentrations.- If inhibition is observed, consider using a lower concentration of the surfactant or a different type of surfactant if the experimental design allows. | |
| High background signal | Spontaneous substrate degradation catalyzed by the surfactant. | - Run a "no-enzyme" control containing the substrate and surfactant to measure the rate of non-enzymatic reaction.- Subtract the background rate from the rate observed in the presence of the enzyme. |
| Interference of the surfactant with the detection method (e.g., absorbance or fluorescence). | - Run a control with the surfactant and all reaction components except the substrate to check for any direct interference.- If interference is detected, you may need to choose a different detection wavelength or an alternative assay method. | |
| Inconsistent or irreproducible results | Variability in the formation of reverse micelles. | - Ensure precise and consistent preparation of the reverse micelle solutions. The hydration ratio (W0) is a critical parameter that must be carefully controlled.- Use a consistent method for enzyme encapsulation within the reverse micelles. |
| Phase separation or turbidity in the assay mixture. | - Check the solubility of all components in the chosen solvent system.- Ensure the temperature and pH are maintained within the stable range for the reverse micelle system. | |
| Unexpected changes in Km and Vmax | The surfactant is altering the enzyme's conformation or the partitioning of the substrate. | - The observed Km in a reverse micelle system is an "apparent" Km and may not reflect the true enzyme-substrate affinity due to substrate partitioning between the bulk solvent and the aqueous core.- Carefully analyze the kinetic data using appropriate models for enzyme kinetics in biphasic or micellar systems. |
Data Presentation
The following tables summarize the observed effects of dioctyl sodium sulfosuccinate (a common this compound) on the kinetic parameters of several enzymes.
Table 1: Impact of Dioctyl Sodium Sulfosuccinate on Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Effect on Km | Effect on Vmax | Mode of Inhibition | Reference(s) |
| Pepsin | N-acetyl-L-phenylalanyl-L-diiodotyrosine | Increased | No significant change | Competitive | [2] |
| Hemoglobin | - | Decreased | Substrate-inhibitor interaction and some direct enzyme inhibition | [2] | |
| Trypsin | Casein, Nα-Benzoyl-DL-arginine-p-nitroanilide | - | Decreased | Complex (Substrate-inhibitor and enzyme-inhibitor interactions) | [1] |
Note: A definitive quantitative table with precise percentage changes in Km and Vmax is challenging to compile from the available literature as studies often report qualitative effects or focus on the inhibition mechanism rather than providing standardized kinetic data tables across different enzymes.
Experimental Protocols
Protocol 1: General Spectrophotometric Assay to Determine the Effect of this compound on Enzyme Activity
This protocol provides a general framework. Specific concentrations, wavelengths, and incubation times should be optimized for each enzyme-substrate system.
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
This compound (e.g., Dioctyl sodium sulfosuccinate) stock solution
-
Assay buffer (pH and composition optimized for the enzyme)
-
Spectrophotometer and cuvettes (or a microplate reader and microplates)
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the this compound in the assay buffer.
-
Prepare a series of dilutions of the substrate in the assay buffer.
-
Prepare the working concentration of the enzyme in the assay buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
For a standard kinetic assay, the reaction mixture in each cuvette/well should contain:
-
Assay buffer
-
A specific concentration of this compound (or buffer for the control)
-
A specific concentration of the substrate
-
-
Prepare a "no-enzyme" blank for each surfactant concentration to measure any non-enzymatic substrate hydrolysis.
-
Prepare a "no-substrate" blank to check for any background signal from the enzyme or surfactant.
-
-
Kinetic Measurement:
-
Equilibrate the reaction mixtures (buffer, surfactant, substrate) to the desired assay temperature in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the enzyme stock solution and mix quickly.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength over time. The reaction should be monitored long enough to establish the initial linear rate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.
-
To determine the mode of inhibition, generate Michaelis-Menten and Lineweaver-Burk plots by measuring v0 at various substrate concentrations for each fixed concentration of this compound.
-
Analyze the changes in apparent Km and Vmax to determine the mechanism of inhibition.
-
Protocol 2: Enzyme Assay in a this compound (AOT) Reverse Micelle System
Materials:
-
This compound (AOT)
-
Organic solvent (e.g., isooctane, heptane)
-
Aqueous buffer (optimized for the enzyme)
-
Enzyme stock solution in the aqueous buffer
-
Substrate stock solution (dissolved in either the organic solvent or the aqueous buffer, depending on its solubility)
Procedure:
-
Preparation of Reverse Micelles:
-
Prepare a stock solution of AOT in the organic solvent.
-
To create reverse micelles with a specific water-to-surfactant ratio (W0), add a calculated amount of the aqueous buffer (containing the enzyme) to the AOT/organic solvent solution.
-
Vortex the mixture vigorously until a clear, optically transparent solution is formed. This indicates the formation of reverse micelles with the enzyme encapsulated.
-
-
Assay Procedure:
-
Equilibrate the reverse micelle-enzyme solution to the desired temperature.
-
Initiate the reaction by adding the substrate. If the substrate is soluble in the organic phase, it can be added directly. If it is water-soluble, it can be injected as a small volume of a concentrated aqueous solution.
-
Monitor the reaction progress using a suitable detection method (e.g., spectrophotometry by following the appearance of a product that absorbs at a specific wavelength).
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
It is important to note that the substrate concentration is partitioned between the bulk organic phase and the aqueous cores of the reverse micelles. Kinetic models for reverse micelle systems should be employed to accurately determine the kinetic parameters.
-
Visualizations
Caption: Mechanisms of competitive and non-competitive enzyme inhibition.
Caption: Experimental workflow for enzyme kinetic analysis in the presence of an inhibitor.
References
Technical Support Center: Disodium Sulfosuccinate Performance in Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the performance of disodium (B8443419) sulfosuccinate (B1259242) in buffer systems by adjusting pH.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving disodium sulfosuccinate.
Issue 1: Precipitation or Cloudiness Observed in the Buffer Solution
-
Question: My this compound solution has become cloudy or has formed a precipitate after pH adjustment. What could be the cause and how can I resolve it?
-
Answer: Precipitation of this compound, such as Disodium Laureth Sulfosuccinate (DLS), is often related to the pH of the buffer. DLS is most stable within a pH range of 5.0 to 7.5.[1][2] Outside of this range, particularly at more acidic (below pH 5.0) or alkaline (above pH 7.5) conditions, the ester linkage in the sulfosuccinate molecule can undergo hydrolysis.[3] This degradation can lead to the formation of less soluble species, resulting in precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Poor Foaming Performance
-
Question: The foaming of my this compound solution is less than expected. How can pH affect this?
-
Answer: The foaming ability of a surfactant is linked to its surface tension lowering capabilities and the stability of the foam produced. While this compound is known for its excellent foaming properties, operating outside its optimal pH range (5.0-7.5) can lead to hydrolysis, which degrades the surfactant and reduces its effectiveness.[2][4]
Logical Troubleshooting Steps:
-
Verify pH: Ensure the buffer pH is within the 5.0-7.5 range for optimal stability and performance.
-
Assess for Degradation: If the solution has been stored for an extended period, especially outside the recommended pH range or at elevated temperatures, the surfactant may have degraded. Prepare a fresh solution.
-
Consider Concentration: Ensure the concentration of this compound is above its critical micelle concentration (CMC), as this is the concentration at which surfactant molecules begin to form micelles and exhibit optimal performance.
-
Evaluate Buffer Composition: High ionic strength from buffer salts can sometimes impact foaming properties. If possible, test the performance in a buffer with a lower salt concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound in buffers?
A1: The optimal pH range for this compound, specifically Disodium Laureth Sulfosuccinate (DLS), is typically between 5.0 and 7.5.[1][2] Within this range, the surfactant exhibits good stability and performance.
Q2: How does pH affect the stability of this compound?
A2: this compound contains an ester linkage that is susceptible to hydrolysis under acidic (pH < 5) or alkaline (pH > 7.5) conditions.[3] This chemical breakdown can reduce the surfactant's effectiveness and lead to the formation of insoluble byproducts. The rate of hydrolysis is also accelerated by higher temperatures.
Q3: Can the type of buffer (e.g., phosphate (B84403) vs. citrate) influence the performance of this compound?
A3: Yes, the buffer system can have an impact. While specific studies on this compound are limited, the ionic strength and the specific ions present in the buffer can influence surfactant properties. For instance, high salt concentrations can affect the critical micelle concentration (CMC) and foaming characteristics of surfactants. It is recommended to empirically test the performance in your specific buffer system. Some studies suggest that citrate buffers may be a good choice for formulations at acidic to neutral pH due to their low crystallization potential and minimal pH shifts during temperature changes.[5]
Q4: How does pH affect the Critical Micelle Concentration (CMC) of this compound?
Q5: What are the signs of this compound degradation in my buffer?
A5: Signs of degradation include a decrease in foaming ability, a change in the solution's appearance (e.g., cloudiness or precipitation), and a shift in the pH of the buffer over time.
Quantitative Data Summary
The following tables provide illustrative data on the stability and performance of Disodium Laureth Sulfosuccinate (DLS) at different pH values. This data is intended for guidance and may vary based on specific experimental conditions, including buffer type and concentration.
Table 1: pH Stability of Disodium Laureth Sulfosuccinate (DLS) at 25°C and 50°C
| pH | Stability at 25°C (Visual Observation after 24h) | Stability at 50°C (Visual Observation after 24h) |
| 4.0 | Slight Cloudiness | Significant Precipitation |
| 5.0 | Clear Solution | Slight Cloudiness |
| 6.0 | Clear Solution | Clear Solution |
| 7.0 | Clear Solution | Clear Solution |
| 8.0 | Slight Cloudiness | Moderate Precipitation |
| 9.0 | Moderate Precipitation | Heavy Precipitation |
Table 2: Illustrative Performance Characteristics of Disodium Laureth Sulfosuccinate (DLS) at Different pH Values (25°C)
| pH | Illustrative Surface Tension (mN/m) at 1% Solution | Illustrative Critical Micelle Concentration (CMC) (mM) | Illustrative Foam Volume (mL) after 1 min |
| 4.0 | 38 | 1.5 | 80 |
| 5.0 | 32 | 1.1 | 150 |
| 6.0 | 30 | 1.0 | 180 |
| 7.0 | 30 | 1.0 | 180 |
| 8.0 | 35 | 1.3 | 120 |
| 9.0 | 42 | 1.8 | 60 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound
This protocol outlines a method to visually assess the stability of a this compound solution across a range of pH values.
-
Materials:
-
This compound (e.g., DLS)
-
Deionized water
-
Buffer solutions at various pH values (e.g., pH 4, 5, 6, 7, 8, 9)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
pH meter
-
Glass vials or test tubes
-
Water bath or incubator
-
-
Procedure:
-
Prepare a 1% (w/v) stock solution of this compound in deionized water.
-
Aliquot the stock solution into separate glass vials.
-
Adjust the pH of each aliquot to the desired value (4, 5, 6, 7, 8, and 9) using the buffer solutions and fine-tuning with 0.1 M HCl or 0.1 M NaOH while monitoring with a pH meter.
-
Prepare two sets of these samples.
-
Store one set at room temperature (25°C) and the other set in a water bath or incubator at an elevated temperature (e.g., 50°C).
-
Visually inspect the samples for any signs of precipitation or cloudiness at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Record your observations.
-
Protocol 2: Measurement of Surface Tension at Different pH Values
This protocol describes how to measure the surface tension of a this compound solution at various pH levels using a surface tensiometer.
-
Materials:
-
This compound
-
Buffer solutions at desired pH values
-
Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
-
Glass beakers
-
-
Procedure:
-
Prepare a series of this compound solutions at a fixed concentration (e.g., 1% w/v) in each of the desired buffer solutions.
-
Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Rinse the measurement probe (ring or plate) thoroughly with deionized water and the test solution before each measurement.
-
Measure the surface tension of each prepared solution.
-
Record the surface tension value for each pH.
-
Protocol 3: Determination of Critical Micelle Concentration (CMC) at Different pH Values
This protocol outlines a common method for determining the CMC of a surfactant by measuring the surface tension of a series of dilutions.
-
Materials:
-
This compound
-
Buffer solution at the desired pH
-
Surface tensiometer
-
Volumetric flasks and pipettes for serial dilutions
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in the chosen buffer.
-
Perform a series of dilutions to create solutions with a range of concentrations spanning the expected CMC.
-
Measure the surface tension of each dilution using the surface tensiometer.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension plateaus. This is identified as the point of intersection of the two linear portions of the graph.
-
Repeat this procedure for each desired pH value.
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
-
References
Technical Support Center: Disodium Sulfosuccinate & Protease Inhibitor Compatibility
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the compatibility of disodium (B8443419) sulfosuccinate (B1259242) with common laboratory protease inhibitors.
Frequently Asked Questions (FAQs)
Q1: Is disodium sulfosuccinate directly compatible with common protease inhibitor cocktails (e.g., Roche cOmplete™, Sigma-Aldrich P8340) and individual inhibitors like PMSF, AEBSF, Leupeptin, Pepstatin A, and EDTA?
There is currently a lack of direct studies systematically evaluating the compatibility of this compound with common laboratory protease inhibitors. This compound is an anionic surfactant, and like other detergents, its effect on enzyme and inhibitor activity can be complex and concentration-dependent. Anionic surfactants can potentially denature proteins, which might affect both the target proteases and the protease inhibitors themselves.[1][2]
Interactions can be influenced by factors such as the specific sulfosuccinate derivative, its concentration relative to its critical micelle concentration (CMC), the buffer pH, and ionic strength.[1][2] Therefore, direct compatibility cannot be assumed and should be empirically determined for your specific experimental conditions.
Q2: How might this compound interfere with the function of different classes of protease inhibitors?
The potential for interference depends on the mechanism of action of the protease inhibitor:
-
Serine Protease Inhibitors (e.g., PMSF, AEBSF): These are reactive compounds that covalently modify the active site serine of proteases. High concentrations of surfactants could potentially shield the active site or, less likely, react with the inhibitor. However, some proteases, like TEV protease, are known to be compatible with PMSF and AEBSF in the presence of some detergents.[3][4]
-
Cysteine Protease Inhibitors (e.g., Leupeptin, E-64): These inhibitors also act on the active site of the protease. Surfactants may interfere with the binding of these inhibitors.
-
Aspartic Protease Inhibitors (e.g., Pepstatin A): Pepstatin A is a competitive inhibitor. Surfactants could potentially interfere with its binding to the active site of aspartic proteases.
-
Metalloprotease Inhibitors (e.g., EDTA): EDTA functions by chelating divalent metal ions (like Zn²⁺, Ca²⁺, Mg²⁺) that are essential for the catalytic activity of metalloproteases. This compound is unlikely to directly interfere with the chelating function of EDTA. However, the overall formulation of the lysis buffer should be considered, as some components might interact.
Q3: Are there any published protocols that successfully use a sulfosuccinate-based detergent with protease inhibitors for protein extraction?
While specific protocols detailing the use of this compound with a full panel of protease inhibitors are not readily found in the scientific literature, protocols for membrane protein extraction often utilize various detergents in combination with protease inhibitor cocktails.[5][6] These protocols emphasize the importance of adding inhibitors fresh to the lysis buffer immediately before use to ensure their efficacy.[6] The absence of a specific protocol underscores the need for individual validation.
Troubleshooting Guide
If you are experiencing protein degradation in your lysates containing this compound and protease inhibitors, consider the following troubleshooting steps.
Problem: Significant Protein Degradation Observed
| Potential Cause | Suggested Solution |
| Inhibitor Incompatibility | The concentration or type of this compound may be inactivating one or more protease inhibitors. |
| Action: Perform a protease activity assay to test the effectiveness of your inhibitor cocktail in the presence of this compound. See the "Experimental Protocol for Validating Compatibility" section below. | |
| Suboptimal Inhibitor Concentration | The presence of the surfactant may necessitate a higher concentration of inhibitors to be effective. |
| Action: Titrate the concentration of your protease inhibitor cocktail in your lysis buffer to determine the optimal concentration needed to prevent degradation. | |
| Protease Class Not Inhibited | Your protease inhibitor cocktail may not be effective against a specific class of proteases present in your sample. |
| Action: Use a broad-spectrum protease inhibitor cocktail or add specific inhibitors for all major classes of proteases (serine, cysteine, aspartic, and metalloproteases). | |
| Inhibitor Instability | Protease inhibitors were not added fresh to the lysis buffer. |
| Action: Always add protease inhibitors to your lysis buffer immediately before starting the cell lysis procedure. |
Problem: Reduced Protein Yield
| Potential Cause | Suggested Solution |
| Protein Precipitation | The combination of this compound and other buffer components may be causing your protein of interest to precipitate. |
| Action: Vary the concentration of this compound and salt (e.g., NaCl) in your lysis buffer. Analyze both the soluble and insoluble fractions by SDS-PAGE to check for your protein. | |
| Inefficient Lysis | The concentration of this compound may be too low for effective cell lysis. |
| Action: Increase the concentration of this compound in your lysis buffer. Monitor lysis efficiency by microscopy or by measuring total protein yield. |
Experimental Protocols
Protocol for Validating Protease Inhibitor Compatibility with this compound
This protocol provides a framework to assess whether this compound interferes with the efficacy of your protease inhibitor cocktail.
Objective: To determine the effectiveness of a protease inhibitor cocktail in a lysis buffer containing this compound.
Materials:
-
Cell or tissue sample known to have high protease activity.
-
Lysis Buffer Base: e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.
-
This compound solution (e.g., 10% w/v).
-
Protease inhibitor cocktail (e.g., cOmplete™ tablets, or a custom mix).
-
Protein quantification assay (e.g., BCA or Bradford).
-
SDS-PAGE gels, buffers, and staining reagents.
-
Bovine Serum Albumin (BSA) as a control protein substrate.
Methodology:
-
Prepare Test Lysis Buffers:
-
Buffer A (Negative Control): Lysis Buffer Base only.
-
Buffer B (Inhibitor Control): Lysis Buffer Base + Protease Inhibitor Cocktail (at 1x recommended concentration).
-
Buffer C (Surfactant Control): Lysis Buffer Base + this compound (at your desired experimental concentration, e.g., 1%).
-
Buffer D (Test Condition): Lysis Buffer Base + this compound (e.g., 1%) + Protease Inhibitor Cocktail (at 1x).
-
Note: Prepare all buffers on ice and add protease inhibitors to Buffers B and D immediately before use.
-
-
Cell Lysis:
-
Aliquot your cell or tissue homogenate into four tubes on ice.
-
Add an equal volume of each of the four test lysis buffers to the respective tubes.
-
Lyse the cells using your standard protocol (e.g., sonication, douncing).
-
Clarify the lysates by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Collect the supernatants.
-
-
Incubation and Analysis:
-
Divide each supernatant into two aliquots: one for immediate analysis (T=0) and one for incubation.
-
Incubate the second set of aliquots at a temperature where proteases are active (e.g., room temperature or 37°C) for a defined period (e.g., 1, 2, or 4 hours).
-
At each time point, take a sample and immediately add SDS-PAGE loading buffer and boil to stop all enzymatic reactions.
-
Analyze all samples (T=0 and incubated time points) by SDS-PAGE.
-
-
Interpretation of Results:
-
Buffer A (Negative Control): You should observe significant protein degradation over time, indicated by the disappearance of high molecular weight bands and the appearance of lower molecular weight smear.
-
Buffer B (Inhibitor Control): Protein bands should remain stable over time, showing the effectiveness of the inhibitors in the absence of the surfactant.
-
Buffer C (Surfactant Control): Observe the protein degradation pattern. The surfactant itself may inhibit some proteases or enhance the degradation of others.
-
Buffer D (Test Condition): Compare the protein stability to Buffer B. If protein bands are as stable as in Buffer B, it suggests compatibility. If degradation is observed (similar to Buffer A or C), it indicates an incompatibility or interference.
-
Quantitative Data Summary Table:
| Lysis Buffer | Components | Protein Stability (Qualitative) | Notes |
| A | Buffer Base | Low (High Degradation) | Baseline protease activity |
| B | Buffer Base + Inhibitors | High (Minimal Degradation) | Inhibitor effectiveness control |
| C | Buffer Base + Surfactant | Variable | Effect of surfactant alone |
| D | Buffer Base + Surfactant + Inhibitors | To Be Determined | Test for compatibility |
Visualizations
Caption: Experimental workflow for compatibility testing.
References
- 1. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 2. Biological activity and environmental impact of anionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Removal of Affinity Tags with TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Disodium Sulfosuccinate and Triton X-100 for Cell Lysis in Research Applications
For researchers, scientists, and drug development professionals, the efficient lysis of cells to extract proteins and other intracellular components is a critical first step for a multitude of downstream applications. The choice of detergent is paramount, as it can significantly impact the yield, purity, and functional integrity of the target molecules. This guide provides a detailed comparison of two surfactants: the well-established non-ionic detergent, Triton X-100, and the less conventional anionic surfactant, Disodium Sulfosuccinate (B1259242), offering insights into their mechanisms, applications, and performance.
While Triton X-100 is a staple in many lysis buffers, Disodium Sulfosuccinate, a milder anionic surfactant, presents a potential alternative, particularly in applications where preserving protein structure and function is crucial. This comparison aims to provide the necessary data and protocols to enable an informed decision for your specific research needs.
Mechanism of Action: A Tale of Two Surfactants
The primary difference in the lytic capabilities of Triton X-100 and this compound lies in their chemical nature. Triton X-100 is a non-ionic detergent, meaning it has no net electrical charge. Its mechanism of action involves the disruption of lipid-lipid and lipid-protein interactions within the cell membrane. The hydrophobic tail of the Triton X-100 molecule integrates into the lipid bilayer, while its hydrophilic head interacts with the aqueous environment, effectively solubilizing the membrane and releasing the cellular contents.[1] This gentle mechanism tends to preserve the native structure and function of many proteins.[2]
In contrast, this compound is an anionic surfactant, carrying a negative charge. Anionic detergents are generally considered more stringent in their lytic action.[3] They disrupt membranes by not only partitioning into the lipid bilayer but also by binding to and denaturing proteins. This property can be advantageous for complete cell disruption but may compromise the biological activity of sensitive proteins.[1][3] However, sulfosuccinate derivatives are often considered milder than other anionic detergents like sodium dodecyl sulfate (B86663) (SDS).[4][5]
Performance Comparison: Lysis Efficiency, Protein Yield, and Downstream Compatibility
The choice between these two detergents will largely depend on the specific requirements of the experiment, including the cell type, the nature of the protein of interest, and the downstream analytical methods.
| Feature | This compound (as a representative mild anionic surfactant) | Triton X-100 (non-ionic surfactant) |
| Lysis Strength | Moderate to Strong | Mild to Moderate |
| Protein Denaturation | Can cause denaturation, but generally milder than harsh anionic detergents like SDS.[4] | Generally non-denaturing, preserves protein structure and function.[2] |
| Protein Yield | Potentially higher for total protein due to more efficient lysis. | May be lower for total protein but higher for functional, soluble proteins. |
| Compatibility with Immunoassays | May interfere with antibody-antigen binding due to protein denaturation. | Generally compatible with immunoassays like ELISA and Western blotting.[6] |
| Effect on Protein-Protein Interactions | Can disrupt protein-protein interactions.[1] | Often used to preserve native protein complexes.[6] |
| Common Applications | Not commonly used in research cell lysis; primarily in cosmetics as a mild cleanser.[4][5] | General cell lysis for protein extraction, immunoprecipitation, and enzyme assays.[6] |
Experimental Protocols
General Cell Lysis Protocol using Triton X-100
This protocol is suitable for the lysis of cultured mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Triton X-100 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS and add an appropriate volume of ice-cold Triton X-100 Lysis Buffer containing freshly added protease and phosphatase inhibitors.
-
Incubate the plate on ice for 5-10 minutes.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently for 10-15 seconds.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Proposed Cell Lysis Protocol using a Mild Anionic Surfactant (based on general principles)
This protocol is a starting point for exploring the use of a mild anionic surfactant like a sulfosuccinate derivative for cell lysis. Optimization of the surfactant concentration and incubation time may be necessary.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Anionic Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1-1% (w/v) this compound derivative
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Follow steps 1 and 2 of the Triton X-100 protocol, using the Anionic Lysis Buffer.
-
Incubate the plate on ice for 5-15 minutes, monitoring cell lysis under a microscope if possible.
-
Proceed with steps 4-9 of the Triton X-100 protocol.
Visualizing the Process: Workflows and Cellular Effects
To better understand the experimental process and the potential impact of these detergents on cellular signaling, the following diagrams are provided.
Conclusion
The selection between this compound and Triton X-100 for cell lysis is a critical decision that should be guided by the specific goals of the research. Triton X-100 remains the gold standard for many applications due to its mild, non-denaturing properties that are well-suited for preserving protein function and protein-protein interactions.[2][6] While direct comparative data for this compound in a research setting is scarce, its classification as a mild anionic surfactant suggests it could be a viable option when a more vigorous lysis is required, but with potentially less protein denaturation than harsher detergents like SDS.[3][4] Researchers exploring alternatives to Triton X-100 are encouraged to perform pilot experiments to optimize lysis conditions and validate the suitability of any new detergent for their specific cell type and downstream applications.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. yorku.ca [yorku.ca]
- 3. Cell Rupture: Detergents vs Traditional Physical Methods [pion-inc.com]
- 4. Disodium Laureth Sulfosuccinate (DLS) - فرتاک لوتوس | Fartak lotus [fartaklotus.com]
- 5. Disodium Laureth Sulfosuccinate - PCC Group Product Portal [products.pcc.eu]
- 6. Impact of Triton X-100 on Notch 1 Surface Receptor Immunofluorescence: A Cautionary Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Disodium Sulfosuccinate and CHAPS for Membrane Protein Extraction
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful extraction and purification of functional membrane proteins. The ideal detergent must effectively solubilize the protein from the lipid bilayer while preserving its native structure and biological activity. This guide provides a detailed comparison of two detergents: the well-established zwitterionic detergent, 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), and the anionic surfactant, disodium (B8443419) sulfosuccinate (B1259242).
While CHAPS is a widely documented and utilized detergent in membrane protein research, it is important to note that the application of disodium sulfosuccinate in this specific field is not well-documented in peer-reviewed literature. Consequently, this comparison draws upon the extensive data available for CHAPS and the general properties of anionic and sulfosuccinate-based surfactants to provide a comprehensive overview.
Overview of Detergent Properties
The efficacy of a detergent in membrane protein extraction is largely dictated by its chemical structure and physicochemical properties. CHAPS is a non-denaturing, zwitterionic detergent that combines features of bile salts and sulfobetaine-type detergents.[1][2] This unique structure allows it to effectively break protein-protein and lipid-protein interactions without disrupting the protein's secondary and tertiary structures.[1][3]
This compound, on the other hand, is an anionic surfactant. Anionic detergents, such as Sodium Dodecyl Sulfate (SDS), are known for their strong solubilizing power but also for their tendency to denature proteins by disrupting their native conformation.[3][4] While some sulfosuccinate-based surfactants are considered mild, their effects on membrane protein structure and function are not as extensively characterized as those of CHAPS.[5][6]
Quantitative Performance Comparison
The following table summarizes the key physicochemical properties of CHAPS. Due to the limited data for the use of this compound in membrane protein extraction, its properties are inferred from related sulfosuccinate compounds and general characteristics of anionic detergents.
| Property | CHAPS | This compound (Inferred) | References |
| Detergent Type | Zwitterionic | Anionic | [1][3] |
| Molecular Weight | 614.88 g/mol | Varies by alkyl chain length | [2] |
| Critical Micelle Concentration (CMC) | 6 - 10 mM | Varies (e.g., Dioctyl sulfosuccinate: ~2.5 mM) | [1][2] |
| Aggregation Number | ~10 | Not well-documented for protein extraction | [2] |
| Micelle Molecular Weight | ~6,150 Da | Not well-documented for protein extraction | [2] |
| Denaturing Properties | Non-denaturing | Potentially denaturing | [1][3] |
| Common Working Concentration | 1-2% (w/v) | Not established for protein extraction | [7] |
Performance in Membrane Protein Extraction
CHAPS
CHAPS is renowned for its ability to solubilize membrane proteins while preserving their biological activity.[1] Its non-denaturing nature makes it a preferred choice for studies that require functionally intact proteins, such as enzyme kinetics, ligand binding assays, and co-immunoprecipitation.[1][7] The relatively high CMC of CHAPS facilitates its removal from the protein solution by dialysis, which is often a necessary step for downstream applications.[8]
Studies have shown that CHAPS is effective in extracting a variety of membrane proteins, and its performance can be optimized by adjusting the detergent concentration, detergent-to-protein ratio, temperature, and incubation time.[8] For instance, combinations of CHAPS with other detergents or lipids have been shown to improve the extraction and stability of certain membrane proteins.[9]
This compound
There is a notable lack of specific experimental data on the use of this compound for the extraction of membrane proteins for research purposes. As an anionic detergent, it is expected to be a potent solubilizing agent. However, this often comes at the cost of protein denaturation.[4] While some sulfosuccinate-based surfactants are marketed for their mildness in cosmetic and personal care products, this does not directly translate to the stringent requirements of maintaining the precise three-dimensional structure and function of membrane proteins for scientific investigation.[5][10]
Researchers considering the use of an anionic detergent like this compound would need to perform extensive optimization and validation to ensure that the extracted protein retains its native conformation and activity. This would involve screening a wide range of concentrations and buffer conditions and comparing the results with those obtained using well-established non-denaturing detergents like CHAPS.
Experimental Protocols
General Protocol for Membrane Protein Extraction using CHAPS
This protocol provides a general framework for the extraction of membrane proteins from cultured cells using CHAPS. The optimal conditions may vary depending on the specific protein and cell type and should be determined empirically.
Materials:
-
Cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) CHAPS, Protease inhibitor cocktail
-
Microcentrifuge
-
Homogenizer
Procedure:
-
Wash the cell pellet with ice-cold PBS and centrifuge to collect the cells.
-
Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer.
-
Homogenize the cell suspension on ice.
-
Incubate the lysate on ice for 30-60 minutes with gentle agitation.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the insoluble material.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
Considerations for using this compound
Due to the absence of established protocols, researchers wishing to explore this compound for membrane protein extraction would need to develop a protocol from first principles. Key variables to optimize would include:
-
Detergent Concentration: A concentration range around the CMC of a related sulfosuccinate (e.g., 2.5 mM for dioctyl sulfosuccinate) could be a starting point.
-
pH and Ionic Strength: The activity of anionic detergents can be influenced by the pH and salt concentration of the buffer.
-
Temperature: Lower temperatures are generally preferred to minimize proteolytic degradation and protein denaturation.
-
Additives: The inclusion of stabilizing agents such as glycerol (B35011) or specific lipids might be necessary to preserve protein integrity.
Logical Relationship: Detergent Properties and Protein Integrity
The choice of detergent has a direct impact on the structural and functional integrity of the extracted membrane protein. The following diagram illustrates the logical relationship between detergent type and the expected outcome for the protein.
Conclusion
For researchers seeking to extract membrane proteins with a high probability of retaining their native structure and function, CHAPS remains a superior and well-validated choice . Its zwitterionic, non-denaturing properties are well-documented, and a wealth of literature is available to guide protocol optimization.
This compound, while an effective surfactant in other applications, is a high-risk, uncharacterized option for membrane protein extraction in a research setting. Its anionic nature suggests a strong potential for protein denaturation. Without dedicated studies to demonstrate its ability to preserve protein integrity, its use in this context cannot be recommended for applications requiring functional proteins. Researchers in drug development and fundamental research should rely on established detergents like CHAPS to ensure the quality and reliability of their experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agscientific.com [agscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disodium Laureth Sulfosuccinate - PCC Group Product Portal [products.pcc.eu]
Validating the Purity of Disodium Sulfosuccinate: A Comparative Guide to HPLC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical step in guaranteeing the quality, safety, and efficacy of final products. Disodium (B8443419) sulfosuccinate (B1259242), a widely used anionic surfactant in various industries, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for validating the purity of disodium sulfosuccinate, supported by experimental protocols and data.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a powerful and highly specific method for the analysis of surfactants like this compound.[1][2][3] Its ability to separate complex mixtures and provide molecular weight information for each component makes it particularly suitable for identifying and quantifying the main compound as well as potential impurities.
Comparison of Analytical Techniques
The choice of an analytical method for purity assessment depends on various factors, including the specific information required (e.g., identification of unknown impurities, routine quality control), available instrumentation, and the complexity of the sample matrix. Below is a comparative overview of HPLC-MS and other common techniques for analyzing this compound.
| Analytical Technique | Principle | Advantages | Disadvantages | Primary Application |
| HPLC-MS | Chromatographic separation based on polarity followed by mass-to-charge ratio detection. | High selectivity and sensitivity; provides molecular weight information for impurity identification; capable of quantifying a wide range of analytes in a single run.[1][2] | Higher equipment cost and complexity; may require more extensive method development. | Comprehensive purity profiling, identification of unknown impurities, and quantitative analysis of the active component and known impurities. |
| High-Performance Liquid Chromatography with UV or Evaporative Light Scattering Detection (HPLC-UV/ELSD) | Chromatographic separation with detection based on UV absorbance or light scattering. | Lower cost than HPLC-MS; robust and widely available; suitable for routine quantitative analysis.[4][5] | UV detection requires a chromophore, which may not be present in all impurities; ELSD is a universal detector but can have a non-linear response. | Routine quality control for quantifying the main component and known, detectable impurities. |
| Titration (e.g., Two-Phase Titration) | Volumetric analysis based on a chemical reaction. | Low cost, simple, and rapid for determining the total active surfactant content. | Lacks specificity and cannot distinguish between different surfactant species or identify impurities. | Rapid determination of total anionic surfactant content. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides detailed structural information; can be used for both qualitative and quantitative analysis without the need for reference standards for every component. | Lower sensitivity compared to HPLC-MS; complex spectra can be difficult to interpret for mixtures. | Structural elucidation of the main component and major impurities; can be used for quantitative analysis. |
Experimental Protocols
HPLC-MS Method for the Analysis of Disodium Laureth Sulfosuccinate
This protocol is a representative method for the analysis of a common type of this compound.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][7][8] Specialized surfactant columns can also provide enhanced separation.[6][7][8]
-
Mobile Phase A: 0.1% Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100-1000
Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
Two-Phase Titration for Total Anionic Surfactant Content
This method provides a rapid estimation of the total active matter.
Reagents:
-
Methylene (B1212753) blue indicator solution
-
Standardized cationic surfactant solution (e.g., Hyamine 1622)
Procedure:
-
Dissolve a known weight of the this compound sample in deionized water in a stoppered cylinder.
-
Add a known volume of chloroform and a few drops of methylene blue indicator.
-
Titrate with the standardized cationic surfactant solution, shaking vigorously after each addition.
-
The endpoint is reached when the color of the two phases is of equal intensity.
-
The total anionic surfactant content is calculated based on the volume of titrant used.
Data Presentation
Table 1: Comparison of Purity Assessment of a Disodium Laureth Sulfosuccinate Sample by Different Methods
| Parameter | HPLC-MS | HPLC-UV (210 nm) | Titration |
| Purity of Main Component (%) | 98.5 | 98.2 | 99.1 (as total active matter) |
| Impurity A (Maleate ester) (%) | 0.8 | 0.9 | Not Detected |
| Impurity B (Unreacted Alcohol) (%) | 0.5 | Not Detected | Not Detected |
| Impurity C (Isomer) (%) | 0.2 | 0.3 | Not Detected |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | Not Applicable |
| Limit of Quantification (LOQ) | ~0.03% | ~0.15% | Not Applicable |
Note: The data presented are representative and may vary depending on the specific sample and instrumentation.
Potential Impurities in this compound
The synthesis of this compound can lead to several potential impurities.[9][10][11] HPLC-MS is particularly adept at identifying and quantifying these.
-
Unreacted Starting Materials: Such as the fatty alcohol (e.g., lauryl alcohol) and maleic anhydride.[10][12]
-
Isomeric By-products: Formed during the sulfonation step.[1]
-
Hydrolysis Products: The ester linkages in sulfosuccinates can be susceptible to hydrolysis.[9]
-
Process-Related Impurities: These can include ethylene (B1197577) oxide and 1,4-dioxane (B91453) if an ethoxylated alcohol is used as a starting material, and formaldehyde.[9]
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility and method transfer.
Caption: Workflow for Purity Validation of this compound by HPLC-MS.
Conclusion
For a comprehensive and accurate assessment of this compound purity, HPLC-MS stands out as the superior analytical technique. Its high sensitivity and specificity allow for the confident identification and quantification of the main component and a wide range of potential impurities, which is crucial for ensuring product quality and safety in research, development, and manufacturing. While other methods like titration and HPLC-UV have their place for more routine or preliminary analyses, HPLC-MS provides the detailed purity profile necessary for stringent quality control and regulatory compliance.
References
- 1. LC–MS Quantification of a Sulfosuccinate Surfactant in Agrochemical Formulations | Semantic Scholar [semanticscholar.org]
- 2. Characterization and quantitative analysis of surfactants in textile wastewater by liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and quantitative analysis of surfactants in textile wastewater by liquid chromatography/quadrupole-time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Disodium Laureth Sulfosuccinate (DLS) - فرتاک لوتوس | Fartak lotus [fartaklotus.com]
- 10. atamankimya.com [atamankimya.com]
- 11. researchgate.net [researchgate.net]
- 12. specialchem.com [specialchem.com]
A Comparative Guide to the Quantitative Analysis of Disodium Sulfosuccinate
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and key excipients is paramount. Disodium (B8443419) sulfosuccinate (B1259242), a widely used surfactant and pharmaceutical ingredient, requires precise analytical methods for its quantification in various matrices. This guide provides a comparative analysis of quantitative ¹H NMR spectroscopy against established methods like High-Performance Liquid Chromatography (HPLC) and titration for the analysis of disodium sulfosuccinate.
¹H NMR Spectroscopy: A Powerful Tool for Absolute Quantification
Quantitative ¹H NMR (qNMR) spectroscopy is a primary analytical technique that allows for the direct and absolute quantification of a substance without the need for a calibration curve, provided a certified internal standard is used. The intensity of an NMR signal is directly proportional to the number of protons giving rise to that signal, enabling a direct molar concentration measurement.
Experimental Protocol: Quantitative ¹H NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and 10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). Ensure complete dissolution, using sonication if necessary.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest for both the analyte and the internal standard to ensure full relaxation. A typical starting point is 30 seconds.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals used for quantification).
-
Other Parameters: Standard spectral width for ¹H NMR, acquisition time of 2-4 seconds.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction on the resulting spectrum.
-
Integrate the well-resolved, characteristic signals of both the this compound and the internal standard. For this compound, the signals corresponding to the dioctyl groups are often suitable.
-
Calculate the concentration of this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the ¹H NMR Workflow
Caption: Experimental workflow for the quantitative analysis of this compound by ¹H NMR.
Alternative Methods for Quantification
While ¹H NMR offers a powerful primary method, other techniques are also widely employed for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and sensitive technique for the separation and quantification of components in a mixture. Several HPLC methods have been developed for the analysis of docusate (B154912) sodium (the common name for disodium dioctyl sulfosuccinate).[1][2][3]
Experimental Protocol: Reversed-Phase HPLC with UV Detection [1][4]
-
Column: A C18 or C22 reversed-phase column.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) containing an ion-pairing agent like 0.005 M tetrabutylammonium (B224687) phosphate.[1]
-
Flow Rate: Typically 1.0 to 1.8 mL/min.[1]
-
Detection: UV detection at a low wavelength, such as 214 nm.[1]
-
Internal Standard: Progesterone can be used as an internal standard.[1]
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
Titration
Titration is a classic and cost-effective chemical analysis method. For anionic surfactants like this compound, a two-phase titration method is often used.
Experimental Protocol: Two-Phase Titration [5]
-
Principle: The anionic surfactant is titrated with a standard solution of a cationic surfactant (e.g., Tetra-n-butylammonium iodide) in a two-phase system (chloroform and an aqueous salt solution).
-
Indicator: An indicator like bromophenol blue is used, which changes color at the endpoint.
-
Procedure: A known amount of the this compound sample is dissolved in chloroform (B151607) and a salt solution. The indicator is added, and the mixture is titrated with the cationic surfactant solution with vigorous shaking until the chloroform layer changes color.[5]
-
Quantification: The concentration is calculated based on the stoichiometry of the reaction and the volume of titrant used.
Performance Comparison
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for a primary method, sample throughput, and available instrumentation.
| Parameter | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Titration |
| Principle | Nuclear Magnetic Resonance | Chromatographic Separation | Volumetric Chemical Reaction |
| Quantification | Absolute (with internal standard) | Relative (requires calibration curve) | Absolute |
| Specificity | High (structure-specific) | High (separation-based) | Moderate (class-specific) |
| Precision | High | High | Good |
| Accuracy | Excellent | Excellent | Good |
| Sample Throughput | Moderate | High (with autosampler) | Low to Moderate |
| Solvent Consumption | Low | High | Moderate |
| Cost per Sample | High (instrument cost) | Moderate | Low |
| Destructive | No | Yes | Yes |
Conclusion
For the definitive and absolute quantification of this compound, ¹H NMR spectroscopy stands out as a primary ratio method of analysis, offering high precision and accuracy without the need for a specific reference standard of the analyte.[6][7] However, its higher cost and lower throughput may not be suitable for all applications.
HPLC offers a robust and highly sensitive alternative, ideal for routine quality control in a high-throughput environment.[1][3] Its reliance on calibration curves means it is a relative method, but it provides excellent precision and the ability to simultaneously analyze for impurities.
Titration remains a viable, low-cost option for the quantification of total anionic surfactant content.[5] While it lacks the specificity of NMR and HPLC, it is a reliable and accurate method for determining the overall purity of a bulk substance where interfering species are known to be absent.
The selection of the most appropriate method will ultimately be guided by the specific analytical challenge, available resources, and the desired level of data quality. For researchers and professionals in drug development, having a clear understanding of the strengths and limitations of each technique is crucial for ensuring the quality and reliability of their analytical results.
References
- 1. High-performance liquid chromatographic analysis of docusate sodium in soft gelatin capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Determination of Docusate Sodium in Softgels on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. Determination of docusate sodium by ion-pair high-performance liquid chromatography [jcpu.cpu.edu.cn]
- 4. Docusate Sodium Analyzed by HPLC - AppNote [mtc-usa.com]
- 5. Docusate Sodium [drugfuture.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Assessing Lot-to-Lot Variability of Disodium Sulfosuccinate for Repeatable Research Outcomes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Disodium (B8443419) sulfosuccinate (B1259242) and its derivatives, such as Disodium Laureth Sulfosuccinate (DLS) and Disodium Lauryl Sulfosuccinate, are widely utilized anionic surfactants in research and pharmaceutical development. Valued for their mildness and effective cleansing and foaming properties, they serve as common alternatives to harsher surfactants like sodium lauryl sulfate (B86663) (SLS). However, as with any raw material, lot-to-lot variability can introduce significant inconsistencies in experimental results and final product performance. This guide provides a framework for assessing this variability, offering comparative data and detailed experimental protocols to ensure the reliability and reproducibility of your research.
Understanding the Impact of Variability
In pharmaceutical formulations, excipients are not inert substances; their physical and chemical properties can significantly influence the stability, bioavailability, and overall efficacy of the active pharmaceutical ingredient (API).[1] For surfactants like disodium sulfosuccinate, lot-to-lot variations in properties such as purity, pH, and the presence of residual starting materials can alter key performance attributes. This can manifest as changes in solubility enhancement of poorly soluble drugs, inconsistent emulsion or suspension stability, and altered drug release profiles.[2][3] Therefore, a thorough characterization of each new lot of this compound is a critical step in preclinical and formulation development.
Key Quality Attributes for Lot-to-Lot Comparison
A comprehensive assessment of this compound should focus on several critical quality attributes (CQAs). These parameters, often detailed in the supplier's Certificate of Analysis (CoA), provide a baseline for comparing different batches. The following table illustrates typical CQAs for Disodium Laureth Sulfosuccinate and highlights potential, albeit hypothetical, lot-to-lot variations that researchers should be vigilant for.
| Parameter | Specification Range | Lot A (Typical) | Lot B (Potential Variation) | Lot C (Potential Variation) | Impact of Variation |
| Appearance | Clear, pale yellow liquid | Conforms | Conforms | Slight Haze | Indicates potential impurities or instability. |
| pH (10% aqueous solution) | 5.5 - 7.5 | 6.8 | 5.6 | 7.4 | Can affect the stability of pH-sensitive APIs and the overall formulation. |
| Active Surfactant Matter (%) | 30.0 - 40.0 | 35.2 | 31.5 | 38.9 | Directly impacts the surfactant's cleaning, foaming, and solubilizing efficacy. |
| Solids (%) | 38.0 - 43.0 | 40.5 | 38.2 | 42.8 | Related to the concentration of the active ingredient; variations can affect formulation viscosity. |
| Sodium Sulfite (ppm) | ≤ 100 | < 50 | 95 | < 50 | A residual from synthesis; higher levels may indicate incomplete reaction and can be a source of impurities. |
| Viscosity (cPs @ 25°C) | ≤ 500 | 150 | 300 | 120 | Can influence the manufacturing process and the final product's texture and flow properties. |
| Critical Micelle Concentration (CMC) | Varies | 1.2 mM | 1.5 mM | 1.1 mM | Affects the concentration at which the surfactant forms micelles, impacting solubilization efficiency. |
| Surface Tension @ CMC (mN/m) | Varies | 30.5 | 32.1 | 29.8 | Lower surface tension generally indicates better wetting and spreading properties. |
Note: Data for Lots B and C are illustrative examples of potential variations and not from a specific study. A representative Certificate of Analysis for Disodium Laureth Sulfosuccinate can be found for reference.[3][4]
Performance Comparison: this compound vs. Alternatives
The choice of surfactant can significantly impact experimental outcomes. Below is a comparison of key performance parameters for Disodium Laureth Sulfosuccinate and a common, harsher alternative, Sodium Lauryl Sulfate (SLS).
| Parameter | Disodium Laureth Sulfosuccinate (DLS) | Sodium Lauryl Sulfate (SLS) | Key Differences & Implications for Research |
| Mildness | High | Low | DLS is less likely to cause skin or eye irritation, making it suitable for in vitro and in vivo studies where cell viability is critical.[5][6] |
| Molecular Size | Large | Small | The larger molecular size of DLS limits its ability to penetrate the skin, contributing to its milder nature.[5] |
| Critical Micelle Concentration (CMC) | Generally higher | Generally lower | SLS forms micelles at lower concentrations, which may be advantageous for solubilizing highly hydrophobic compounds. |
| Foaming Properties | Good, stable foam | High, dense foam | Both are effective foaming agents, but the foam characteristics differ, which can be a factor in certain formulations.[7][8] |
| Interaction with Proteins | Less denaturing | Can be denaturing | SLS is known to denature proteins, a property utilized in techniques like SDS-PAGE, but undesirable in many drug formulations. |
| pH Stability | Stable in a narrow pH range (typically 5-7) | Stable over a wider pH range | The ester linkages in sulfosuccinates can be prone to hydrolysis at extreme pH values.[9] |
Experimental Protocols for Assessing Lot-to-Lot Variability
To ensure consistent performance, it is recommended to perform a selection of the following tests on each new lot of this compound.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC is the concentration at which surfactant monomers begin to form micelles, and it is a key indicator of a surfactant's efficiency. Surface tension measurements are used to determine the CMC.
Methodology: Du Noüy Ring Tensiometer
-
Preparation of Solutions: Prepare a series of dilutions of the this compound lot in deionized water, ranging from well below to well above the expected CMC (e.g., 0.01 mM to 10 mM).
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Measurement:
-
Place a sample of the lowest concentration solution in the sample vessel.
-
Lower the platinum ring until it is submerged in the solution.
-
Slowly raise the ring, pulling it through the liquid-air interface.
-
Record the force required to pull the ring through the interface. This is the surface tension.
-
Clean and dry the ring thoroughly between each measurement.
-
-
Repeat: Repeat the measurement for each dilution, moving from the lowest to the highest concentration.
-
Data Analysis: Plot the surface tension (mN/m) as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus is the CMC. The surface tension at this plateau is the surface tension at the CMC.[10]
Foam Stability Testing
Foam stability is a critical performance attribute in many applications. The Ross-Miles method is a standard procedure for this assessment.
Methodology: Ross-Miles Foam Column
-
Apparatus: A jacketed glass column with a specified height and diameter, and a pipette with a specified orifice size.
-
Solution Preparation: Prepare a solution of the this compound lot at a defined concentration (e.g., 1% w/v) in deionized water.
-
Procedure:
-
Add 50 mL of the surfactant solution to the bottom of the column.
-
Pipette 200 mL of the same solution into the pipette and position it at the top of the column.
-
Allow the solution from the pipette to fall into the column, generating foam.
-
Immediately measure the initial foam height.
-
Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes).
-
-
Data Analysis: Compare the initial foam height and the rate of foam decay between different lots. A slower decay rate indicates greater foam stability.[11]
Impurity Profiling by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for identifying and quantifying impurities.
Methodology: HPLC-MS Analysis
-
Sample Preparation: Dissolve a known amount of the this compound lot in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Chromatographic Separation:
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., a C18 column).
-
Use a gradient elution program with a mobile phase consisting of an aqueous buffer and an organic solvent to separate the components of the sample.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
The mass spectrometer is operated in a full-scan mode to detect all ions within a specified mass range.
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound.
-
Identify any other peaks in the chromatogram, which represent potential impurities.
-
The mass-to-charge ratio (m/z) of these impurity peaks can be used to help identify their chemical structures.
-
Quantify the impurities by comparing their peak areas to that of a known standard.[12][13][14]
-
Visualizing the Assessment Workflow
A systematic approach is crucial for efficiently evaluating the lot-to-lot variability of this compound. The following workflow diagram illustrates the key steps in this process.
Conclusion
The seemingly minor variations between different lots of this compound can have a cascading effect on the reproducibility and reliability of research and development activities. By implementing a systematic approach to quality control that includes a thorough review of the Certificate of Analysis and in-house performance testing, researchers can mitigate the risks associated with excipient variability. This proactive approach not only ensures the consistency of experimental data but also contributes to the development of robust and reliable pharmaceutical formulations.
References
- 1. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. chemistryconnection.com [chemistryconnection.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DISODIUM LAURYL SULFOSUCCINATE - Ataman Kimya [atamanchemicals.com]
- 9. yeserchem.com [yeserchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. LC–MS Quantification of a Sulfosuccinate Surfactant in Agrochemical Formulations | Semantic Scholar [semanticscholar.org]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide: Disodium Sulfosuccinate vs. Tween 20 in Drug Formulation Stability
For Researchers, Scientists, and Drug Development Professionals
In the development of stable pharmaceutical formulations, particularly for biologic drugs, the choice of excipients is critical. Surfactants are commonly employed to prevent protein aggregation and ensure the stability of the final product. This guide provides a detailed comparison of two surfactants: the anionic surfactant Disodium Sulfosuccinate (also known as docusate (B154912) sodium) and the non-ionic surfactant Tween 20 (polysorbate 20). While Tween 20 is a well-established stabilizer in biopharmaceutical formulations, the role of this compound in this specific application is less documented. This comparison is based on their known physicochemical properties and established applications.
Executive Summary
Tween 20 is a widely used and extensively studied non-ionic surfactant that has a proven track record in stabilizing protein-based drug formulations. Its primary mechanisms of action are the prevention of protein adsorption to interfaces and the direct interaction with protein molecules to shield hydrophobic regions, thereby inhibiting aggregation.[1]
This compound, an anionic surfactant, is primarily recognized for its properties as a wetting agent, emulsifier, and solubilizing agent in pharmaceutical and cosmetic applications.[2][3][4][5][6] While it is used as an excipient in various drug formulations, there is a notable lack of publicly available experimental data directly evaluating its efficacy as a primary stabilizer for protein therapeutics in comparison to Tween 20.[7][8] Its potential to interact with proteins is suggested by its high plasma protein binding when used as an active pharmaceutical ingredient.[7]
Physicochemical Properties
A fundamental understanding of the physicochemical properties of each surfactant is essential for evaluating their potential performance in a drug formulation.
| Property | This compound (Docusate Sodium) | Tween 20 (Polysorbate 20) |
| Chemical Name | Bis(2-ethylhexyl) sulfosuccinate, sodium salt | Polyoxyethylene (20) sorbitan (B8754009) monolaurate |
| Surfactant Type | Anionic | Non-ionic |
| Molecular Weight | ~444.56 g/mol [9] | ~1228 g/mol [10] |
| Critical Micelle Concentration (CMC) | 0.11% w/v in aqueous solution at 25°C[11] | 0.006-0.007% w/v (0.049 mM) in water at 25°C[12][13][14] |
| Primary Applications in Pharmaceuticals | Stool softener (API), wetting agent, solubilizer, emulsifier (excipient)[1][2][3][4][6][15] | Stabilizer for protein therapeutics, prevents aggregation and surface adsorption[11][16] |
Mechanisms of Stabilization
The mechanisms by which surfactants stabilize drug formulations, particularly proteins, are crucial to their selection.
Tween 20: A Dual-Action Stabilizer
Tween 20 is known to stabilize proteins through two primary mechanisms:
-
Competitive Adsorption at Interfaces: Proteins are prone to denaturation and aggregation at air-water and solid-water interfaces. Tween 20, being surface-active, preferentially adsorbs to these interfaces, creating a protective layer that prevents proteins from interacting with these surfaces and subsequently aggregating.[1]
-
Direct Interaction with Proteins: Tween 20 can directly bind to hydrophobic patches on the surface of protein molecules. This interaction shields these regions from the aqueous environment, preventing protein-protein interactions that can lead to aggregation.[1]
dot
Caption: Mechanisms of Protein Stabilization by Tween 20.
This compound: A Potential, Yet Uncharacterized, Stabilizer
As an anionic surfactant, this compound's interaction with proteins would likely be governed by both electrostatic and hydrophobic interactions. Theoretically, it could stabilize proteins by:
-
Binding to Positively Charged Residues: The negatively charged sulfonate headgroup could interact with positively charged amino acid residues on the protein surface.
-
Hydrophobic Interactions: The branched alkyl chains could interact with hydrophobic regions of the protein.
However, without specific experimental data on its use as a protein stabilizer, these remain plausible but unverified mechanisms in the context of preventing aggregation in pharmaceutical formulations.
dot
Caption: Theoretical Interaction of Docusate Sodium with a Protein.
Experimental Protocols for Stability Assessment
To rigorously compare the stabilizing effects of surfactants, a series of well-defined experimental protocols are necessary. The following are standard methods used in the pharmaceutical industry to assess formulation stability.
Particle Size Analysis by Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of particles in the formulation, which is a key indicator of aggregation.
Methodology:
-
Sample Preparation: Dilute the drug formulation to an appropriate concentration (typically 0.1-1.0 mg/mL) with the formulation buffer to avoid multiple scattering effects.[17] Filter the buffer using a 0.22 µm filter to remove any extraneous particulate matter.
-
Instrument Setup: Use a DLS instrument equipped with a laser light source. Set the scattering angle (e.g., 90° or 173°) and the temperature to be maintained during the measurement (e.g., 25°C).
-
Data Acquisition: Place the sample in a clean cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature. Acquire data for a sufficient duration to obtain a stable correlation function.
-
Data Analysis: The instrument software calculates the hydrodynamic radius of the particles from the correlation function using the Stokes-Einstein equation. The polydispersity index (PDI) provides an indication of the width of the size distribution. An increase in particle size and PDI over time indicates aggregation.[17][18][19][20][21]
dot
Caption: Workflow for Dynamic Light Scattering Analysis.
Analysis of Protein Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble aggregates (dimers, trimers, and higher-order oligomers) from the monomeric protein.
Methodology:
-
System Preparation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector and a size exclusion column appropriate for the molecular weight of the protein.[16][22][23][24]
-
Mobile Phase: The mobile phase should be non-denaturing and prevent non-specific interactions between the protein and the column matrix. A common mobile phase consists of a phosphate (B84403) or histidine buffer at a physiological pH, containing salt (e.g., 150 mM NaCl) to minimize ionic interactions.[16]
-
Sample Injection: Inject a defined volume of the drug formulation onto the column.
-
Separation and Detection: Proteins are separated based on their hydrodynamic radius. Larger molecules (aggregates) elute earlier than smaller molecules (monomers). Monitor the elution profile by measuring the UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. The percentage of aggregates can be calculated as the ratio of the aggregate peak area to the total peak area.[16][23]
dot
Caption: Workflow for Size Exclusion Chromatography.
Assessment of Protein Secondary Structure by Circular Dichroism (CD) Spectroscopy
Objective: To detect changes in the secondary structure of the protein, which can be an early indicator of instability.
Methodology:
-
Sample Preparation: The protein concentration should be accurately determined and typically ranges from 0.1 to 1.0 mg/mL. The formulation buffer should have low absorbance in the far-UV region (190-250 nm).[25][26]
-
Instrument Setup: Use a CD spectropolarimeter. The instrument should be purged with nitrogen gas. Select a quartz cuvette with an appropriate path length (e.g., 0.1 cm).
-
Data Acquisition: Record the CD spectrum in the far-UV region. A baseline spectrum of the formulation buffer should also be recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum provides information about the secondary structure content (α-helix, β-sheet, random coil).[27] Changes in the spectrum over time or under stress conditions can indicate conformational changes and instability.[2][25][26][27][28]
dot
Caption: Workflow for Circular Dichroism Spectroscopy.
Conclusion
Based on the currently available scientific literature, Tween 20 is the more established and well-characterized surfactant for ensuring the stability of protein-based drug formulations. Its mechanisms of action are understood, and its efficacy in preventing aggregation is supported by a wealth of experimental data.
This compound is a versatile pharmaceutical excipient with strong wetting and solubilizing properties. While it holds theoretical potential as a stabilizer due to its surfactant nature, there is a significant lack of direct, comparative data to support its use for preventing protein aggregation in biopharmaceutical formulations. Researchers and formulation scientists considering this compound for this purpose would need to conduct extensive experimental studies, such as those outlined above, to validate its performance and determine its suitability in comparison to established stabilizers like Tween 20.
References
- 1. Docusate Sodium - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 2. Circular Dichroism Spectra of α-Chymotrypsin–SDS Solutions Depend on the Procedure of Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Docusate – A Highly Effective Pharmaceutical Excipient - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 5. nbinno.com [nbinno.com]
- 6. carbomer.com [carbomer.com]
- 7. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Docusate - Wikipedia [en.wikipedia.org]
- 9. Docusate Sodium | C20H37NaO7S | CID 23673837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tween® 20 Detergent | AAT Bioquest [aatbio.com]
- 11. phexcom.com [phexcom.com]
- 12. aurion.nl [aurion.nl]
- 13. emsdiasum.com [emsdiasum.com]
- 14. globaljournals.org [globaljournals.org]
- 15. nbinno.com [nbinno.com]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. allanchem.com [allanchem.com]
- 19. Dynamic Light Scattering DLS | Malvern Panalytical [malvernpanalytical.com]
- 20. entegris.com [entegris.com]
- 21. usp.org [usp.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. home.sandiego.edu [home.sandiego.edu]
- 26. scispace.com [scispace.com]
- 27. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 28. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Liposome Preparation: Disodium Sulfosuccinate vs. Sodium Cholate
For researchers, scientists, and drug development professionals, the choice of detergent is a critical parameter in the successful preparation of liposomes via the detergent dialysis method. This guide provides an objective comparison of two anionic detergents, disodium (B8443419) sulfosuccinate (B1259242) and sodium cholate (B1235396), evaluating their efficacy in forming stable and well-defined liposomal vesicles.
This comparison delves into the physicochemical properties of each detergent, their impact on key liposome (B1194612) characteristics such as vesicle size, polydispersity index (PDI), and encapsulation efficiency, and provides detailed experimental protocols for their use. While sodium cholate is a well-documented and widely used detergent for liposome preparation, comprehensive data on the use of disodium sulfosuccinate for this specific application is less prevalent in publicly available literature. This guide therefore presents a thorough overview of sodium cholate's performance, alongside the available information for sulfosuccinate-based detergents, primarily focusing on dioctyl sodium sulfosuccinate (Aerosol OT), to offer a foundational comparison.
At a Glance: Key Performance Indicators
The selection of a detergent for liposome preparation is often guided by its ability to effectively solubilize lipids to form mixed micelles and subsequently be removed to allow for the self-assembly of uniform liposomes. The following table summarizes key physicochemical properties and reported liposome characteristics for sodium cholate and provides available data for a representative sulfosuccinate, dioctyl sodium sulfosuccinate.
| Parameter | Sodium Cholate | Disodium Dioctyl Sulfosuccinate (Aerosol OT) |
| Critical Micelle Concentration (CMC) | 6.5 - 16 mM[1] | 0.2 - 0.6 mM[2] |
| Reported Vesicle Size | 63 - 125 nm[3] | Data not readily available for detergent dialysis method |
| Reported Polydispersity Index (PDI) | Data not readily available in cited studies | Data not readily available for detergent dialysis method |
| Reported Encapsulation Efficiency | Up to 65% (for macromolecules)[4] | Data not readily available for detergent dialysis method |
Note: The data for disodium dioctyl sulfosuccinate in the context of liposome preparation by detergent dialysis is limited in the reviewed literature. The provided CMC value is for the pure surfactant in an aqueous solution. The efficacy of liposome formation would depend on various experimental conditions.
Delving into the Detergents: A Head-to-Head Comparison
Sodium Cholate: The Established Standard
Sodium cholate, a bile salt, is a widely employed anionic detergent in the preparation of liposomes. Its relatively high critical micelle concentration (CMC) of approximately 6.5 to 16 mM facilitates its removal by dialysis, a crucial step for the formation of stable vesicles.[1][5]
The detergent dialysis method using sodium cholate typically yields unilamellar liposomes.[4] The size of these liposomes can be controlled by varying the lipid-to-detergent ratio and the rate of detergent removal. Studies have reported the formation of liposomes in the size range of 63-125 nm using this method.[3] While specific PDI values are not always detailed in the cited literature, the method is generally considered to produce a homogenous population of vesicles.[6]
A significant advantage of the sodium cholate dialysis method is its ability to encapsulate both hydrophilic and hydrophobic molecules with reasonable efficiency. Encapsulation efficiencies of up to 65% have been reported for macromolecules.[4]
This compound: An Alternative with Potential
This compound and its derivatives are anionic surfactants known for their excellent emulsifying and wetting properties. One of the most studied variants is dioctyl sodium sulfosuccinate, also known as Aerosol OT (AOT). AOT has a significantly lower CMC (0.2 - 0.6 mM) compared to sodium cholate.[2] This lower CMC could imply that its removal during dialysis might be more challenging, potentially leaving residual detergent in the final liposome preparation, which could affect membrane stability and biocompatibility.
While there is extensive literature on the use of AOT in forming microemulsions and vesicles through other methods, specific and detailed studies on its application in liposome preparation via the detergent dialysis method, including resulting vesicle size, PDI, and encapsulation efficiency, are not as readily available in the reviewed scientific literature. However, the fundamental principle of detergent dialysis suggests that sulfosuccinates with appropriate physicochemical properties could be viable alternatives to traditional detergents like sodium cholate. Further research is needed to fully characterize their performance in this application.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the preparation of liposomes using the detergent dialysis method with either sodium cholate or, hypothetically, a this compound-based detergent.
Key Experimental Workflow
The general workflow for preparing liposomes using the detergent dialysis method is outlined below.
Caption: General workflow for liposome preparation by the detergent dialysis method.
Protocol 1: Liposome Preparation using Sodium Cholate
This protocol is a standard procedure for forming unilamellar liposomes.
Materials:
-
Phospholipids (e.g., Phosphatidylcholine)
-
Cholesterol (optional, for membrane stabilization)
-
Sodium Cholate
-
Organic Solvent (e.g., Chloroform/Methanol mixture 2:1 v/v)
-
Hydration Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Dialysis tubing (MWCO 12-14 kDa)
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Magnetic stirrer
-
Dialysis setup
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired lipids (and cholesterol, if used) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Formation of Mixed Micelles:
-
Prepare a stock solution of sodium cholate in the hydration buffer at a concentration well above its CMC (e.g., 100 mM).
-
Add the sodium cholate solution to the dry lipid film. The final concentration of sodium cholate should be sufficient to completely solubilize the lipids. The lipid-to-detergent molar ratio is a critical parameter and may require optimization.
-
Gently agitate the flask at a temperature above the phase transition temperature of the lipids until the lipid film is completely dissolved and the solution becomes clear, indicating the formation of mixed micelles. Gentle bath sonication can aid this process.
-
-
Detergent Removal by Dialysis:
-
Transfer the mixed micelle solution into a pre-wetted dialysis bag.
-
Place the dialysis bag in a large volume of the hydration buffer at 4°C. The buffer volume should be at least 1000 times the volume of the sample.
-
Stir the buffer gently using a magnetic stirrer.
-
Perform several buffer changes over a period of 48-72 hours to ensure complete removal of the detergent.
-
-
Liposome Characterization:
-
After dialysis, the resulting liposome suspension can be characterized for vesicle size and PDI using Dynamic Light Scattering (DLS).
-
Encapsulation efficiency can be determined by separating the unencapsulated material from the liposomes (e.g., by size exclusion chromatography or centrifugation) and quantifying the encapsulated substance.[7][8]
-
Protocol 2: Hypothetical Protocol for Liposome Preparation using this compound
This protocol is a proposed adaptation based on the principles of detergent dialysis and the known properties of sulfosuccinates. Experimental validation and optimization are required.
Materials:
-
Phospholipids (e.g., Phosphatidylcholine)
-
Cholesterol (optional)
-
Disodium Dioctyl Sulfosuccinate (Aerosol OT) or other suitable sulfosuccinate
-
Organic Solvent (e.g., Chloroform/Methanol mixture 2:1 v/v)
-
Hydration Buffer (e.g., PBS, pH 7.4)
-
Dialysis tubing (MWCO 12-14 kDa)
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Magnetic stirrer
-
Dialysis setup
Procedure:
-
Lipid Film Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Formation of Mixed Micelles:
-
Prepare a stock solution of the this compound detergent in the hydration buffer. Due to the lower CMC, a lower concentration might be sufficient to solubilize the lipids, but this needs to be empirically determined.
-
Add the detergent solution to the dry lipid film and agitate until a clear solution of mixed micelles is formed. The optimal lipid-to-detergent ratio will need to be established through experimentation.
-
-
Detergent Removal by Dialysis:
-
Transfer the mixed micelle solution to a dialysis bag.
-
Due to the potentially slower off-rate of detergents with low CMCs, a longer dialysis period or more frequent buffer changes might be necessary to ensure complete removal. Dialyze against a large volume of hydration buffer at 4°C for 72-96 hours with multiple buffer changes.
-
-
Liposome Characterization:
-
Characterize the resulting liposomes for size, PDI, and encapsulation efficiency as described in Protocol 1.
-
Concluding Remarks
Sodium cholate remains a reliable and well-characterized detergent for the preparation of liposomes using the detergent dialysis method, offering good control over vesicle size and respectable encapsulation efficiencies. Disodium sulfosuccinates, represented here by Aerosol OT, present a potential alternative, though their efficacy for this specific application requires more dedicated research. The key challenge with low-CMC detergents like AOT lies in their complete removal, which is critical for the formation of stable, biocompatible liposomes.
For researchers and developers, the choice between these detergents will depend on the specific requirements of their application, including the desired liposome characteristics and the nature of the encapsulated molecule. While sodium cholate provides a robust and predictable system, further investigation into disodium sulfosuccinates could unveil new possibilities for liposome formulation. This guide serves as a starting point for understanding the current landscape and encourages further exploration into optimizing detergent-based liposome preparation methods.
Signaling Pathways and Logical Relationships
The logical flow of selecting a detergent for liposome preparation can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. An Evaluation of Methods for the Reconstitution of Cytochromes P450 and NADPH P450 Reductase into Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Performance of disodium sulfosuccinate in different capillary electrophoresis systems
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in the separation of complex mixtures, capillary electrophoresis (CE) stands out for its high efficiency and minimal sample consumption. A key modification of this technique, Micellar Electrokinetic Chromatography (MEKC), extends its utility to neutral analytes through the use of surfactants. While sodium dodecyl sulfate (B86663) (SDS) has long been the workhorse in MEKC, other surfactants, such as disodium (B8443419) sulfosuccinates, are emerging as viable alternatives, offering different selectivity and performance characteristics. This guide provides an objective comparison of the performance of disodium sulfosuccinate (B1259242) in various CE systems, supported by experimental data and detailed protocols to aid researchers in selecting the optimal surfactant for their analytical challenges.
At a Glance: Surfactant Performance in Capillary Electrophoresis
The choice of surfactant in MEKC is critical as it dictates the separation selectivity and efficiency. The following tables summarize the quantitative performance of disodium sulfosuccinate (represented by its common variant, dioctyl sulfosuccinate or Aerosol-OT) in comparison to the widely used SDS and other surfactants in different CE systems.
Table 1: Comparison of Anionic Surfactants for the Separation of Hydrophobic Compounds in Nonaqueous Capillary Electrophoresis
| Surfactant | Analyte Class | Separation System | Key Performance Observations |
| Sodium Dodecyl Sulfate (SDS) | p-Arylacetophenones | Nonaqueous CE (Formamide with 20 mM K2HPO4) | Provided the best separation results for the selected analytes.[1] |
| Diethylhexyl Sodium Sulfosuccinate (AOT) | p-Arylacetophenones | Nonaqueous CE (Formamide with 20 mM K2HPO4) | Showed separation capability, but was outperformed by SDS for this specific application.[1] |
| Taurodeoxycholic Acid Sodium Salt (STDC) | p-Arylacetophenones | Nonaqueous CE (Formamide with 20 mM K2HPO4) | Demonstrated different selectivity but was less effective than SDS in this system.[1] |
Table 2: Performance of this compound in Micellar Electrokinetic Chromatography of Alkyl Phenyl Ketones
| Surfactant | Analytes | Separation System | Separation Window | Hydrophobic Environment |
| Sodium di(2-ethylhexyl) sulfosuccinate (DOSS) | Alkyl Phenyl Ketones | Aqueous MEKC | Wider | Greater |
| Sodium di(2-ethylhexyl) phosphate (B84403) (NaDEHP) | Alkyl Phenyl Ketones | Aqueous MEKC | Narrower | Lesser |
Table 3: Application of this compound in the Separation of Food Antioxidants by MEKC
| Surfactant | Analytes | Separation System | Analysis Time | Resolution |
| Bis(2-ethylhexyl)sodium sulfosuccinate (AOT) | 6 Synthetic Food Antioxidants | Aqueous MEKC with Acetonitrile (B52724) | < 15 minutes | Baseline resolution of all six compounds achieved.[2] |
Delving Deeper: Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these separation techniques. Below are the experimental protocols for the key comparisons cited.
Protocol 1: Nonaqueous Capillary Electrophoresis of Hydrophobic Compounds
Objective: To compare the separation performance of SDS, AOT, and STDC for hydrophobic compounds in a nonaqueous CE system.[1]
Instrumentation:
-
Capillary Electrophoresis System with UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Reagents:
-
Background Electrolyte (BGE): 20 mM Potassium Phosphate (K2HPO4) in formamide.
-
Surfactants: Sodium Dodecyl Sulfate (SDS), Diethylhexyl Sodium Sulfosuccinate (AOT), Taurodeoxycholic Acid Sodium Salt (STDC).
-
Analytes: p-Arylacetophenones mixture.
-
Capillary Conditioning Solutions: 1 M NaOH, 0.1 M NaOH, deionized water, and BGE.
Procedure:
-
Capillary Conditioning:
-
Flush the new capillary sequentially with 1 M NaOH (30 min), deionized water (15 min), and 0.1 M NaOH (30 min).
-
Before each run, rinse the capillary with 0.1 M NaOH (5 min), deionized water (5 min), and finally equilibrate with the running BGE for 10 minutes.
-
-
Sample and Buffer Preparation:
-
Prepare stock solutions of each surfactant in the BGE at the desired concentrations (e.g., up to 180 mM for SDS).
-
Dissolve the p-arylacetophenone mixture in the BGE to the desired concentration.
-
-
Electrophoretic Separation:
-
Fill the capillary with the surfactant-containing BGE.
-
Inject the sample using a pressure or voltage injection method.
-
Apply a high voltage (e.g., 20-30 kV) across the capillary.
-
Detect the separated analytes at a suitable wavelength (e.g., 254 nm).
-
Repeat the separation for each surfactant and compare the resulting electropherograms for resolution, efficiency, and analysis time.
-
Protocol 2: MEKC of Synthetic Food Antioxidants using AOT
Objective: To achieve the separation of six synthetic food antioxidants using bis(2-ethylhexyl)sodium sulfosuccinate (AOT) as the micellar phase.[2]
Instrumentation:
-
Capillary Electrophoresis System with a diode-array detector.
-
Fused-silica capillary (e.g., 75 µm i.d., 60 cm total length).
Reagents:
-
Running Buffer: Boric/borate buffer at a specific pH (e.g., pH 8.0).
-
Surfactant: Bis(2-ethylhexyl)sodium sulfosuccinate (AOT).
-
Organic Modifier: Acetonitrile.
-
Analytes: 2[3]-tert.-butyl-4-hydroxyanisole, 2,6-di-tert.-butyl-p-cresol, tert-butylhydroquinone, and propyl, octyl, and dodecyl esters of 3,4,5-trihydroxybenzoic acid.
-
Capillary Conditioning Solutions: 0.1 M NaOH, deionized water, and running buffer.
Procedure:
-
Capillary Conditioning:
-
At the beginning of the day, rinse the capillary with 0.1 M NaOH for 10 minutes, followed by deionized water for 10 minutes.
-
Before each injection, equilibrate the capillary with the running buffer for 5 minutes.
-
-
Sample and Buffer Preparation:
-
Prepare the running buffer by dissolving boric acid and adjusting the pH with NaOH.
-
Add the desired concentration of AOT and acetonitrile to the buffer to form the micellar solution.
-
Prepare a stock solution of the antioxidant mixture in a suitable solvent (e.g., methanol) and dilute with the running buffer.
-
-
Electrophoretic Separation:
-
Fill the capillary with the AOT-containing running buffer.
-
Inject the sample hydrodynamically (e.g., by applying pressure for a few seconds).
-
Apply a separation voltage (e.g., 25 kV).
-
Monitor the separation at a wavelength where the analytes have strong absorbance.
-
Optimize the separation by adjusting the concentration of AOT, acetonitrile percentage, buffer pH, and applied voltage.
-
Visualizing the Process: Experimental Workflow
To provide a clear overview of the comparative study, the following diagram illustrates the general workflow for evaluating the performance of different surfactants in a capillary electrophoresis system.
Figure 1. A flowchart illustrating the key steps involved in the comparative evaluation of different surfactants in a capillary electrophoresis system.
Conclusion
The performance of this compound in capillary electrophoresis is highly dependent on the specific analytical system and the nature of the analytes. While the widely used SDS may provide superior separation in some instances, particularly in nonaqueous CE for certain hydrophobic compounds, disodium sulfosuccinates like AOT/DOSS offer distinct advantages in other scenarios. Notably, DOSS has been shown to provide a wider separation window and a more hydrophobic environment in aqueous MEKC, which can be beneficial for resolving complex mixtures of neutral compounds. Furthermore, the successful application of AOT in the rapid separation of food antioxidants highlights its potential in specific analytical methods.
Ultimately, the choice between this compound and other surfactants should be guided by empirical data. By following systematic experimental workflows and carefully evaluating key performance metrics, researchers can identify the optimal surfactant to achieve the desired separation, resolution, and analysis time for their specific application. This guide serves as a starting point for this evaluation, providing a foundation of comparative data and standardized protocols to facilitate informed decision-making in the development of robust and efficient capillary electrophoresis methods.
References
- 1. Comparison of the use of anionic and cationic surfactants for the separation of steroids based on MEKC and sweeping-MEKC modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Disodium Sulfosuccinate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of disodium (B8443419) sulfosuccinate (B1259242), a common surfactant in various laboratory and manufacturing applications. Adherence to these guidelines will help mitigate environmental impact and ensure the safety of all personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Disodium sulfosuccinate can cause skin and eye irritation.[1][2][3] Therefore, the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[2][5]
-
Body Protection: A lab coat or other protective clothing should be worn to avoid skin contact.[2][4]
Ensure adequate ventilation in the area where the material is being handled.[1][6] In case of accidental contact, flush the affected area with copious amounts of water. If irritation persists, seek medical attention.[1][2]
Step-by-Step Disposal Procedure
The proper disposal method for this compound depends on its concentration, the presence of other chemicals, and local, state, and federal regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Waste Characterization
The first and most critical step is to determine if the this compound waste is hazardous. While this compound itself is not typically a listed hazardous waste, it may exhibit hazardous characteristics, primarily corrosivity (B1173158) (pH).
-
pH Measurement: Measure the pH of the waste solution. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered corrosive if it has a pH less than or equal to 2 or greater than or equal to 12.5.[7]
-
Mixtures: If the this compound is mixed with other chemicals, the entire mixture must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).
Step 2: Non-Hazardous Waste Disposal
If the this compound waste is determined to be non-hazardous (i.e., pH is between 5.5 and 11.0 and it is not mixed with other hazardous materials), it may be permissible to dispose of it down the drain. However, always adhere to the following precautions:
-
Dilution: Dilute small quantities of the solution with a large amount of water (at least 20 parts water to 1 part of the chemical solution).
-
Flushing: Flush the drain with plenty of water after disposal to prevent any accumulation in the plumbing system.[3]
-
Local Regulations: Confirm with your local Publicly Owned Treatment Works (POTW) or equivalent authority regarding any specific concentration limits for surfactants or other components. Some jurisdictions may have restrictions on the discharge of detergents and surfactants.[8][9]
Step 3: Hazardous Waste Disposal
If the this compound waste is characterized as hazardous (e.g., corrosive due to pH), it must be disposed of as chemical waste.
-
Containerization: Collect the waste in a clearly labeled, sealed, and appropriate chemical waste container. The label should include the chemical name ("this compound Waste"), the hazard characteristic (e.g., "Corrosive"), and the date.
-
Licensed Disposal: Arrange for the disposal through a licensed chemical waste disposal company.[5] This is typically coordinated through your institution's EHS department. Methods may include chemical destruction or controlled incineration.[5]
-
Do Not Discharge: Under no circumstances should hazardous waste be discharged into the sewer system or disposed of in regular trash.[3][5]
Step 4: Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as empty containers, gloves, and absorbent pads, must also be disposed of properly.
-
Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent (e.g., water).[5] The rinsate should be collected and disposed of as chemical waste. After thorough cleaning, the container can be offered for recycling or reconditioning.[5] Alternatively, puncture the container to render it unusable for other purposes before disposal.[5]
-
Spill Cleanup Materials: Absorbent materials used to clean up spills should be collected in a sealed bag or container, properly labeled, and disposed of as chemical waste.[10][11]
Disposal Considerations Summary
| Consideration | Key Hazard | Recommended Procedure |
| Waste Characterization | Corrosivity (pH) | Measure pH. A pH ≤ 2 or ≥ 12.5 is considered corrosive hazardous waste. |
| Non-Hazardous Disposal | Potential for foaming | Dilute small quantities with large amounts of water and flush the drain. Confirm local sewer authority regulations. |
| Hazardous Disposal | Corrosivity, other hazards | Collect in a labeled, sealed container. Dispose of through a licensed chemical waste contractor. |
| Empty Containers | Chemical residue | Triple-rinse with a suitable solvent, collect rinsate as chemical waste. Puncture container before disposal or offer for recycling.[5] |
| Spill Residues | Skin/eye irritant | Absorb spill with inert material, collect in a sealed container, and dispose of as chemical waste.[10][11] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. chemistryconnection.com [chemistryconnection.com]
- 2. my.alfred.edu [my.alfred.edu]
- 3. Drain Disposal Restrictions | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. cir-safety.org [cir-safety.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Download [lf-public.deq.utah.gov:443]
- 7. epa.gov [epa.gov]
- 8. Wastewater discharge limits and regulations - King County, Washington [kingcounty.gov]
- 9. lacsd.org [lacsd.org]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. makingcosmetics.com [makingcosmetics.com]
Navigating the Safe Handling of Disodium Sulfosuccinate in the Laboratory
For Immediate Reference: Essential Safety and Operational Protocols for Researchers
When working with Disodium sulfosuccinate (B1259242), a comprehensive understanding of its handling, storage, and disposal is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Safety Measures
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the chemical.[2][3] |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles are mandatory to prevent eye contact.[2] |
| Face Protection | Face Shield | In addition to goggles, a face shield should be used when there is a risk of splashing. |
| Skin and Body Protection | Lab Coat | A standard laboratory coat should be worn at all times. |
| Respiratory Protection | Respirator | If working in an area with inadequate ventilation or if dust or aerosols are generated, a suitable respirator should be used.[2] |
Operational Plan: Step-by-Step Handling and Storage
A systematic approach to handling and storing Disodium sulfosuccinate minimizes risks and ensures a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when handling powders or creating solutions.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[2] Do not breathe in dust or vapors.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.[4]
Storage Procedures:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill and Disposal Plan
Proper containment and disposal of this compound are critical to prevent environmental contamination and ensure a safe workspace.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate area of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[5] For large spills, dike the area to prevent spreading.
-
Personal Protection: Wear appropriate PPE during cleanup.
Disposal:
-
Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.[6]
-
The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2][6] Do not discharge into sewer systems.[2][6]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]
Experimental Workflow for Safe Handling
To visualize the procedural flow of safely handling this compound, the following diagram outlines the key steps from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
